Product packaging for Jacobine(Cat. No.:CAS No. 6870-67-3)

Jacobine

カタログ番号: B1672728
CAS番号: 6870-67-3
分子量: 351.4 g/mol
InChIキー: IAPHXJRHXBQDQJ-WKMWQDDRSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Jacobine is a macrocyclic lactone belonging to the class of pyrrolizidine alkaloids (PAs), a large group of naturally occurring compounds found in various plant species, notably in the Senecio genus (e.g., Senecio jacobaea , or tansy ragwort) . Like other PAs, this compound is recognized for its hepatotoxic properties. Its toxicity is primarily associated with metabolic activation in the liver by cytochrome P450 enzymes, which convert it into reactive dehydropyrrolizidine alkaloids (DHPAs). These pyrrolic metabolites can form DNA and protein adducts, leading to genotoxic effects and potentially causing hepatic veno-occlusive disease and other liver injuries . As such, this compound is a compound of significant interest in toxicological research for studying the mechanisms of PA-induced toxicity and for exploring the metabolic pathways of xenobiotics . Researchers also utilize this alkaloid in phytochemical studies and as a standard in analytical chemistry for the identification and quantification of PAs in plant materials and food products. This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic purposes. Handling should follow appropriate safety protocols. Key areas of research include: • Toxicology Studies: Investigation into the mechanisms of hepatotoxicity and genotoxicity . • Metabolism Studies: Research on bioactivation and metabolic pathways mediated by CYP450 enzymes . • Phytochemistry: As a reference standard in the analysis of plant constituents . • Food Safety Research: Monitoring and quantifying PAs as contaminants in food chains .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H25NO6 B1672728 Jacobine CAS No. 6870-67-3

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(1R,3'S,4S,6R,7R,17R)-7-hydroxy-3',6,7-trimethylspiro[2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-4,2'-oxirane]-3,8-dione
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InChI

InChI=1S/C18H25NO6/c1-10-8-18(11(2)25-18)16(21)24-13-5-7-19-6-4-12(14(13)19)9-23-15(20)17(10,3)22/h4,10-11,13-14,22H,5-9H2,1-3H3/t10-,11+,13-,14-,17-,18+/m1/s1
Source PubChem
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InChI Key

IAPHXJRHXBQDQJ-WKMWQDDRSA-N
Source PubChem
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Canonical SMILES

CC1CC2(C(O2)C)C(=O)OC3CCN4C3C(=CC4)COC(=O)C1(C)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C[C@@H]1C[C@]2([C@@H](O2)C)C(=O)O[C@@H]3CCN4[C@@H]3C(=CC4)COC(=O)[C@]1(C)O
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Molecular Formula

C18H25NO6
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DSSTOX Substance ID

DTXSID501020078
Record name Jacobine
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Molecular Weight

351.4 g/mol
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Physical Description

Colorless solid; [HSDB]
Record name Jacobine
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Solubility

Sol in chloroform; sparingly sol in ethanol, water and ether, In water, 1.5X10+5 mg/L @ 25 °C /Estimated/
Record name JACOBINE
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Vapor Pressure

9.3X10-13 mm Hg @ 25 °C /Estimated/
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Color/Form

Colorless plates

CAS No.

6870-67-3
Record name Jacobine
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Melting Point

228 °C
Record name JACOBINE
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Foundational & Exploratory

Jacobine from Senecio jacobaea: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Jacobine, a pyrrolizidine alkaloid (PA) found in Senecio jacobaea (common ragwort). This document covers the biosynthesis of this compound, detailed protocols for its extraction and quantification, and the mechanisms of its toxicity, with a focus on the underlying signaling pathways. The information is intended to support research and development activities related to this toxicologically significant compound.

Introduction to this compound and Senecio jacobaea

Senecio jacobaea, a member of the Asteraceae family, is a common plant native to Eurasia and widely distributed globally.[1][2] It is known for producing a variety of toxic pyrrolizidine alkaloids, including this compound, jaconine, jacozine, senecionine, and seneciphylline.[3] These compounds serve as a chemical defense for the plant against herbivores.[4] this compound, a macrocyclic diester PA, is of particular interest due to its hepatotoxicity and potential carcinogenicity.[3][5]

Quantitative Distribution of this compound in Senecio jacobaea

The concentration of this compound and other PAs varies significantly between different parts of the Senecio jacobaea plant. The highest concentrations are typically found in the flowers, followed by the leaves, roots, and stems. This distribution is believed to be a strategic defense mechanism, protecting the most vital and vulnerable parts of the plant. The total PA content in S. jacobaea can range from 0.8 to 6.6 g/kg of dry weight, with this compound being one of the major constituents in certain chemotypes.[6]

Plant PartTypical Total Pyrrolizidine Alkaloid (PA) Concentration (% of dry weight)Predominant Alkaloids
Flowers 0.3 - 0.6%This compound, Senecionine, Erucifoline
Leaves 0.2 - 0.4%This compound, Senecionine, Erucifoline
Stems 0.1 - 0.2%This compound, Senecionine
Roots 0.1 - 0.3%Senecionine N-oxide

Note: The exact concentrations can vary depending on the plant's age, genetic makeup, and environmental conditions. Some plants may belong to different chemotypes where erucifoline is the dominant alkaloid instead of this compound.[5]

Biosynthesis of this compound

The biosynthesis of this compound, like other PAs, begins with the formation of the necine base, which is derived from amino acids. While the complete enzymatic pathway for this compound is not fully elucidated, the initial steps are understood to involve the conversion of L-arginine or L-ornithine to putrescine.[7] Homospermidine synthase, a key enzyme in this pathway, then catalyzes the formation of homospermidine.[7]

Subsequent cyclization and modification steps lead to the formation of the retronecine core, the characteristic bicyclic structure of many PAs. It is hypothesized that senecionine N-oxide, which is synthesized in the roots and transported to the aerial parts of the plant, serves as a precursor for this compound.[8] The final steps likely involve enzymatic modifications of the senecionine structure to yield this compound.

This compound Biosynthesis Pathway cluster_root Root cluster_shoot Shoot L-Arginine L-Arginine L-Ornithine L-Ornithine L-Arginine->L-Ornithine Arginase Putrescine Putrescine L-Ornithine->Putrescine Ornithine Decarboxylase Homospermidine Homospermidine Putrescine->Homospermidine Homospermidine Synthase Retronecine Retronecine Homospermidine->Retronecine Multiple Enzymatic Steps Senecionine_N_oxide Senecionine_N_oxide Retronecine->Senecionine_N_oxide Esterification with Necic Acids Senecionine Senecionine Senecionine_N_oxide->Senecionine Transport via Phloem & Reduction This compound This compound Senecionine->this compound Enzymatic Modification

A simplified proposed biosynthetic pathway for this compound.

Experimental Protocols

Extraction and Solid-Phase Extraction (SPE) Cleanup of this compound

This protocol outlines a method for the extraction and cleanup of this compound from S. jacobaea plant material, adapted from methodologies described for PA analysis.[9][10][11][12]

Materials:

  • Dried and ground S. jacobaea plant material (flowers, leaves, stems, or roots)

  • Extraction solvent: 2% (v/v) formic acid in water

  • Solid-Phase Extraction (SPE) cartridges: Cation-exchange (e.g., Oasis MCX)

  • SPE conditioning solvent: Methanol

  • SPE equilibration solvent: 1% (v/v) acetic acid

  • SPE wash solvent 1: 1% (v/v) acetic acid

  • SPE wash solvent 2: Methanol

  • SPE elution solvent: 0.35 M ammonia in 70% methanol

  • Centrifuge, rotary evaporator, vortex mixer

Procedure:

  • Weigh 2 grams of the dried, ground plant material into a 50 mL polypropylene centrifuge tube.

  • Add 40 mL of the extraction solvent (2% formic acid in water).

  • Vortex vigorously for 1 minute and then sonicate for 30 minutes in a water bath.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully decant the supernatant into a clean tube.

  • Condition the cation-exchange SPE cartridge by passing 5 mL of methanol followed by 5 mL of 1% acetic acid.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of 1% acetic acid, followed by 5 mL of methanol. Discard the washings.

  • Elute the alkaloids from the cartridge with 10 mL of the elution solvent (0.35 M ammonia in 70% methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen or using a rotary evaporator at 40°C.

  • Reconstitute the dried extract in a known volume (e.g., 1 mL) of 5% acetonitrile in water for LC-MS/MS analysis.

Extraction and SPE Workflow start Start: Dried Plant Material extraction Extraction with 2% Formic Acid start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (Cation-Exchange) supernatant->spe elution Elution with Ammoniated Methanol spe->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis end End: Quantified this compound analysis->end

Workflow for the extraction and purification of this compound.
Quantification of this compound by LC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) m/z 352.2 -> Product ions (Q3) for quantification (e.g., m/z 136.1) and confirmation (e.g., m/z 120.1).

    • Note: Specific MRM transitions should be optimized using a this compound analytical standard.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

Quantification:

  • Prepare a calibration curve using a certified reference standard of this compound.

  • Spike a blank matrix with known concentrations of the standard to assess matrix effects and recovery.

  • Quantify this compound in the samples by comparing the peak area of the analyte to the calibration curve.

Mechanism of Toxicity and Signaling Pathways

The toxicity of this compound, like other PAs, is not inherent to the parent molecule but arises from its metabolic activation in the liver.[13]

5.1. Metabolic Activation: Upon ingestion, this compound is transported to the liver where it is metabolized by cytochrome P450 enzymes (CYPs), particularly the CYP3A subfamily.[8] This metabolic process involves the oxidation of the necine base, leading to the formation of highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids). These electrophilic metabolites can then be hydrolyzed to a more stable but still reactive metabolite, (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP).[8]

5.2. Cellular Targets and Damage: The reactive pyrrolic metabolites of this compound are potent alkylating agents that can covalently bind to cellular macromolecules, including DNA and proteins.[14]

  • DNA Adducts: The formation of DNA adducts can lead to mutations, chromosomal aberrations, and the initiation of carcinogenesis. This genotoxic effect is a key contributor to the long-term carcinogenic potential of PAs.[15]

  • Protein Adducts: Covalent binding to proteins can impair their function, leading to enzyme inhibition, disruption of cellular signaling, and cytoskeletal damage. This can trigger a cascade of events leading to cellular dysfunction and death.[3]

5.3. Toxicity Signaling Pathway: The cellular damage induced by this compound metabolites activates several stress response and cell death signaling pathways.

  • Oxidative Stress: The metabolic activation of PAs can generate reactive oxygen species (ROS), leading to oxidative stress. This can further damage cellular components and activate stress-related signaling pathways such as the Nrf2 and MAPK pathways.

  • DNA Damage Response (DDR): The formation of DNA adducts triggers the DDR pathway. Key proteins such as ATM, ATR, and p53 are activated, leading to cell cycle arrest to allow for DNA repair.[8] If the damage is too extensive, p53 can initiate apoptosis.

  • Apoptosis: The culmination of cellular damage, including irreparable DNA damage and protein dysfunction, can lead to the activation of the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria and the activation of caspases, ultimately leading to programmed cell death.

This compound Toxicity Signaling Pathway cluster_liver Hepatocyte This compound This compound CYP450 Cytochrome P450 (e.g., CYP3A4) This compound->CYP450 Metabolic Activation Reactive_Metabolites Reactive Pyrrolic Metabolites (Dehydrothis compound, DHP) CYP450->Reactive_Metabolites DNA DNA Reactive_Metabolites->DNA Covalent Binding Proteins Cellular Proteins Reactive_Metabolites->Proteins Covalent Binding DNA_Adducts DNA Adducts DNA->DNA_Adducts Protein_Adducts Protein Adducts Proteins->Protein_Adducts DDR DNA Damage Response (ATM/ATR, p53) DNA_Adducts->DDR Protein_Dysfunction Protein Dysfunction Protein_Adducts->Protein_Dysfunction Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis Cellular_Damage Cellular Damage & Necrosis Protein_Dysfunction->Cellular_Damage

Proposed signaling pathway for this compound-induced hepatotoxicity.

Conclusion

This compound from Senecio jacobaea represents a significant toxicological concern due to its potent hepatotoxicity and carcinogenicity, which are mediated by its metabolic activation to reactive pyrrolic metabolites. A thorough understanding of its biosynthesis, distribution within the plant, and mechanisms of toxicity is crucial for risk assessment and the development of potential mitigation strategies. The experimental protocols provided in this guide offer a framework for the accurate extraction and quantification of this compound, facilitating further research into its biological effects and the development of analytical methods for its detection in various matrices. Continued investigation into the specific enzymatic steps of this compound biosynthesis and the intricate details of its interaction with cellular signaling pathways will further enhance our knowledge of this important plant-derived toxin.

References

The Biosynthesis of Jacobine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Jacobine is a macrocyclic diester pyrrolizidine alkaloid (PA), predominantly found in plants of the Jacobaea genus (formerly Senecio), such as common ragwort (Jacobaea vulgaris). As with other PAs, it serves as a chemical defense against herbivores. The biosynthesis of this compound is a complex, multi-step process localized in different plant tissues, beginning with the formation of a necine base in the roots and culminating in structural diversification in the aerial parts of the plant. This document provides a detailed technical overview of the this compound biosynthetic pathway, presenting key intermediates, enzymes, quantitative data, and the experimental protocols used to elucidate this pathway.

The Biosynthetic Pathway of this compound

The formation of this compound can be conceptually divided into three major stages:

  • Biosynthesis of the Necine Base (Retronecine): This pathway occurs primarily in the plant roots.

  • Biosynthesis of the Necic Acid (Senecic Acid): The formation of the acidic portion of the alkaloid.

  • Esterification and Diversification: The joining of the necine base and necic acid to form a precursor molecule, which is then modified to yield this compound.

The overall pathway begins with primary metabolites L-arginine (or L-ornithine) and L-isoleucine.

Stage 1: Biosynthesis of the Retronecine Base

The formation of the characteristic bicyclic retronecine core starts from the amino acid L-ornithine, which is converted to putrescine. The first committed and pathway-specific step is the formation of homospermidine, catalyzed by the enzyme homospermidine synthase (HSS) .[1][2] HSS facilitates the NAD+-dependent transfer of an aminobutyl group from spermidine to putrescine.[3] This enzyme is a key regulatory point and is known to have evolved through the duplication of the gene encoding deoxyhypusine synthase (DHS), an enzyme involved in primary metabolism.[3]

Following the synthesis of homospermidine, a series of subsequent, though not fully characterized, enzymatic reactions involving oxidation, cyclization, reduction, desaturation, and hydroxylation occur to form the final necine base, (+)-retronecine.[4]

G cluster_primary_metabolism Primary Metabolism cluster_pa_pathway PA-Specific Pathway (Roots) L-Arginine L-Arginine L-Ornithine L-Ornithine L-Arginine->L-Ornithine Putrescine Putrescine L-Ornithine->Putrescine Homospermidine Homospermidine Putrescine->Homospermidine HSS Spermidine Spermidine Spermidine->Homospermidine Intermediates Oxidized & Cyclized Intermediates Homospermidine->Intermediates Retronecine Retronecine Intermediates->Retronecine

Diagram 1: Biosynthesis of the Retronecine Base.
Stage 2: Biosynthesis of the Senecic Acid Moiety

Senecic acid, the dicarboxylic necic acid portion of this compound, is derived from the condensation of two molecules of the amino acid L-isoleucine. The precise enzymatic steps and intermediates of this conversion are not as well-defined as the necine base pathway.

G L-Isoleucine1 L-Isoleucine Intermediates Multi-step enzymatic conversion L-Isoleucine1->Intermediates L-Isoleucine2 L-Isoleucine L-Isoleucine2->Intermediates Senecic_Acid Senecic Acid Intermediates->Senecic_Acid

Diagram 2: Biosynthesis of Senecic Acid.
Stage 3: Esterification and Final Modification to this compound

In the plant roots, retronecine and senecic acid undergo esterification to form the macrocyclic diester, senecionine N-oxide . This is considered the primary product of PA biosynthesis.[5] Senecionine N-oxide is then translocated via the phloem to the aerial parts of the plant, such as the leaves and inflorescences.[5]

In these tissues, senecionine N-oxide serves as a precursor for a variety of other PAs through a process of chemical diversification. It can be reduced to its tertiary amine form, senecionine. The final step in this compound biosynthesis is the epoxidation of the ethylidene double bond of the senecic acid moiety of senecionine.[1] While the specific enzyme has not been definitively identified, this transformation is characteristic of Cytochrome P450 monooxygenases (CYPs), which are known to play a key role in the structural diversification of alkaloids.[6][7] The presence of different downstream modification enzymes is responsible for the distinct PA profiles, or "chemotypes," observed in J. vulgaris populations.[8][9]

G cluster_roots Roots cluster_shoots Shoots / Aerial Parts Retronecine Retronecine Senecionine_N_Oxide Senecionine N-oxide Retronecine->Senecionine_N_Oxide Esterification Senecic_Acid Senecic_Acid Senecic_Acid->Senecionine_N_Oxide Senecionine_N_Oxide_transported Senecionine N-oxide Senecionine_N_Oxide->Senecionine_N_Oxide_transported Phloem Transport Senecionine Senecionine This compound This compound Senecionine->this compound Epoxidation (putative CYP450) Senecionine_N_Oxide_transported->Senecionine Reduction

Diagram 3: Final Assembly and Diversification Pathway of this compound.

Quantitative Data

The concentration of this compound and related PAs varies significantly based on plant tissue, developmental stage, and genetic chemotype. The following tables summarize reported quantitative data from Jacobaea vulgaris (ragwort).

Table 1: Concentration of Major Pyrrolizidine Alkaloids in J. vulgaris Tissues

Compound Concentration Range (mg/kg dry weight) Plant Part Reference
Total PAs 3,100 - 6,600 Whole Plant [10]
This compound N-oxide up to 1,330 Aerial Tissues [11]
This compound up to 906 Aerial Tissues [11]
Senecionine N-oxide up to 364 Aerial Tissues [11]
Seneciphylline - - [12]
Jacozine - - [12]

| Jacoline | - | - |[12] |

Note: Concentrations are highly variable. "-" indicates the compound was identified but not quantified in the cited source.

Table 2: Properties of Homospermidine Synthase (HSS) from Senecio

Parameter Value Conditions Reference
EC Number 2.5.1.44 / 2.5.1.45 - [13][14]
Substrates Putrescine, Spermidine Substrate saturation at 400 µM each [15]
pH Optimum 9.0 - 9.5 - [15]
Native Molecular Mass ~174 kDa Size exclusion chromatography [15]

| Quaternary Structure | Likely Homotetramer | Deduced from native mass |[15] |

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound by LC-MS/MS

This protocol is a composite based on established methods for PA analysis from plant material.[16][17]

Objective: To extract, purify, and quantify this compound and related PAs from dried plant tissue.

Materials:

  • Dried, homogenized plant material (e.g., leaves, flowers).

  • Extraction Solution: 0.05 M Sulfuric Acid (H₂SO₄) in 50% Methanol (MeOH).

  • Solid-Phase Extraction (SPE) Cartridges: Oasis MCX (Mixed-Mode Cation Exchange), 150 mg.

  • SPE Conditioning Solvents: Methanol (HPLC grade), Deionized Water.

  • SPE Wash Solvent: Deionized Water.

  • SPE Elution Solvent: 2.5% Ammonium Hydroxide (NH₄OH) in Methanol.

  • Reconstitution Solvent: 5% Methanol in Water.

  • LC-MS/MS system with ESI source.

  • Analytical standards for this compound, senecionine, etc.

Procedure:

  • Extraction:

    • Weigh 2.0 g of homogenized plant material into a 50 mL centrifuge tube.

    • Add 40 mL of Extraction Solution.

    • Shake vigorously for 30 minutes at room temperature.

    • Centrifuge the extract for 10 minutes at ~3000 x g.

    • Decant and filter the supernatant through a fluted paper filter. This is the crude extract.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition the Oasis MCX SPE cartridge by passing 3 mL of Methanol, followed by 3 mL of Water.

    • Load 2 mL of the crude extract onto the cartridge at a flow rate of ~2 mL/min.

    • Wash the cartridge with 4 mL of Water to remove polar impurities.

    • Elute the PAs with 4 mL of 2.5% Ammonium Hydroxide in Methanol into a clean collection tube.

  • Sample Concentration and Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 40-50°C.

    • Reconstitute the dried residue in 1.0 mL of 5% Methanol in Water.

    • Filter the final solution through a 0.22 µm syringe filter into an LC vial.

    • Analyze using a validated LC-MS/MS method, typically employing a C18 column with a gradient elution of water and methanol/acetonitrile containing a modifier like formic acid or ammonium formate. Detection is performed in positive ion multiple reaction monitoring (MRM) mode.

G cluster_extraction Extraction cluster_spe SPE Purification (MCX) cluster_analysis Analysis A Weigh 2g Plant Material B Add 40mL Acidified MeOH/H2O A->B C Shake 30 min B->C D Centrifuge & Filter C->D F Load Crude Extract D->F Crude Extract E Condition Cartridge (MeOH, H2O) E->F G Wash with H2O F->G H Elute PAs (NH4OH in MeOH) G->H I Evaporate Eluate J Reconstitute in 5% MeOH I->J K Filter (0.22 µm) J->K L Inject to LC-MS/MS K->L

Diagram 4: Experimental Workflow for PA Quantification.
Protocol 2: Homospermidine Synthase (HSS) Activity Assay

This protocol is adapted from methods developed for characterizing HSS and its parent enzyme, DHS, without radioactive tracers.[15][18]

Objective: To measure the in vitro enzymatic activity of HSS from plant protein extracts.

Materials:

  • Plant protein extract (typically from roots).

  • Assay Buffer: 100 mM Tris-HCl, pH 9.0.

  • Substrate Solution: 400 µM Putrescine and 400 µM Spermidine in Assay Buffer.

  • Cofactor: 0.6 mM NAD+.

  • Derivatization Agent: Dansyl chloride or similar agent for pre-column derivatization of polyamines.

  • HPLC system with a fluorescence or diode array detector.

  • Homospermidine analytical standard.

Procedure:

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine 50 µL of Assay Buffer, 25 µL of Substrate Solution, and 10 µL of NAD+ solution.

    • Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.

    • Initiate the reaction by adding 15 µL of the plant protein extract.

    • Incubate for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

    • Stop the reaction by adding a strong acid (e.g., perchloric acid) or by heat inactivation.

  • Sample Preparation and Derivatization:

    • Centrifuge the stopped reaction to pellet precipitated protein.

    • Transfer the supernatant to a new tube.

    • Perform pre-column derivatization of the polyamines in the supernatant according to the chosen agent's protocol (e.g., adjusting pH and incubating with Dansyl chloride).

  • HPLC Analysis:

    • Analyze the derivatized sample by reverse-phase HPLC.

    • Quantify the amount of homospermidine produced by comparing the peak area to a standard curve generated with derivatized homospermidine standard.

    • Calculate enzyme activity based on the amount of product formed per unit time per mg of protein.

Regulation of this compound Biosynthesis

The biosynthesis of this compound and other PAs is tightly regulated.

  • Genetic Regulation: The presence and high expression of this compound versus other PAs like erucifoline is genetically determined, leading to distinct chemotypes within a single plant species.[8][9]

  • Spatial Regulation: Biosynthesis is spatially segregated. The initial steps, including HSS activity, occur in the roots. The final diversification steps that produce this compound from senecionine N-oxide occur in the shoots and leaves.[1] This implies the transport of precursors and the tissue-specific expression of the respective biosynthetic genes.

  • Environmental and Hormonal Regulation: PA biosynthesis can be induced by external factors. The plant hormone methyl-jasmonate , a known elicitor of anti-herbivory responses, has been implicated in the regulation of PA levels.[1]

While key TF families like MYB, bHLH, and AP2/ERF are known to regulate other alkaloid pathways, the specific transcription factors that control the expression of HSS or the downstream diversification enzymes in the this compound pathway remain an active area of research.[19][20]

References

The Toxicokinetics and Metabolism of Jacobine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the toxicokinetics and metabolism of jacobine, a hepatotoxic pyrrolizidine alkaloid (PA) found in various plant species. This document is intended for researchers, scientists, and drug development professionals working in toxicology, pharmacology, and related fields.

Introduction

This compound is a macrocyclic diester pyrrolizidine alkaloid produced by plants of the Senecio genus, notably ragwort (Senecio jacobaea). Like other 1,2-unsaturated PAs, this compound is a pro-toxin that requires metabolic activation to exert its toxic effects. The primary organ for this bioactivation is the liver, making it the principal target for this compound-induced toxicity. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for assessing its risk to human and animal health and for developing potential therapeutic interventions against its toxicity.

Toxicokinetics

The toxicokinetics of a compound describe its journey through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). While detailed quantitative toxicokinetic data for this compound are scarce in the published literature, studies on closely related PAs, such as retrorsine and senecionine, provide valuable insights into the likely kinetic profile of this compound.

Absorption

PAs are generally absorbed from the gastrointestinal tract following oral ingestion[1][2]. The absorption of some PAs, like retrorsine, has been reported to be as high as 78% in rats[3][4]. It is anticipated that this compound is also readily absorbed from the gut.

Distribution

Following absorption, PAs are distributed via the bloodstream to various tissues. The liver is the primary organ of distribution and metabolism[1][5]. Due to their lipophilicity, some PAs can cross the placenta and be secreted into milk[1].

Metabolism

Metabolism is the most critical phase in the toxicokinetics of this compound, as it governs the formation of toxic metabolites. The metabolic pathways are detailed in Section 3.

Excretion

PAs and their metabolites are primarily excreted in the urine and feces[1][5]. For the related PA retrorsine, renal excretion accounts for approximately 20% of its total clearance in rats[3][4]. It is likely that this compound and its metabolites follow a similar excretion pattern.

Quantitative Toxicokinetic Parameters
ParameterValue (for Retrorsine in mice)SpeciesRoute of AdministrationReference
Half-life (t½) ~11.05 hoursMouseIntravenous/Oral[6]
Oral Bioavailability (F) 81.80%MouseOral[6]
Fraction Absorbed (Fa) 78%RatNot specified[3][4]
Fraction Unbound in Plasma (fu) 60%RatNot specified[3][4]

Metabolism

The metabolism of this compound primarily occurs in the liver and involves several key pathways that lead to both detoxification and bioactivation.

Metabolic Pathways

The main metabolic pathways for this compound are:

  • N-Oxidation: This is generally considered a detoxification pathway, leading to the formation of this compound N-oxide. N-oxides are more water-soluble and are more readily excreted. However, under certain conditions, N-oxides can be reduced back to the parent PA in the gut[7].

  • Hydrolysis: Esterases can hydrolyze the ester groups of this compound, breaking it down into its constituent necine base and necic acids. This is also a detoxification pathway.

  • Dehydrogenation (Bioactivation): Cytochrome P450 (CYP) enzymes in the liver catalyze the dehydrogenation of the pyrrolizidine nucleus to form highly reactive pyrrolic esters, specifically 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP) derivatives. These electrophilic metabolites are responsible for the toxicity of this compound as they can form covalent adducts with cellular macromolecules like DNA and proteins[8][9].

  • Glutathione Conjugation: The reactive epoxide group of this compound can be conjugated with glutathione (GSH), a reaction catalyzed by glutathione-S-transferases (GSTs). This is a detoxification pathway that facilitates the excretion of the alkaloid[10].

The interplay between these pathways determines the ultimate toxicity of this compound.

Visualizing Metabolic Pathways

The following diagram illustrates the major metabolic pathways of this compound.

Jacobine_Metabolism This compound This compound N_Oxide This compound N-oxide (Detoxification) This compound->N_Oxide N-Oxidation (CYPs, FMOs) Hydrolysis_Products Necine Base + Necic Acids (Detoxification) This compound->Hydrolysis_Products Esterase Hydrolysis DHP Dehydropyrrolizidine Alkaloid (DHP) (Reactive Metabolite - Bioactivation) This compound->DHP Dehydrogenation (CYP450) GSH_Conjugate Glutathione Conjugate (Detoxification) This compound->GSH_Conjugate Glutathione Conjugation (GSTs) Macromolecular_Adducts DNA and Protein Adducts (Toxicity) DHP->Macromolecular_Adducts Alkylation

Caption: Major metabolic pathways of this compound.

Experimental Protocols

This section outlines generalized protocols for key experiments used to study the metabolism of this compound. These are based on standard methodologies and may require optimization for specific experimental conditions.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to assess the formation of metabolites of this compound by liver microsomal enzymes.

Experimental Workflow:

In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination_extraction Termination & Extraction cluster_analysis Analysis Thaw_Microsomes Thaw Liver Microsomes (on ice) Pre_incubation Pre-incubate microsomes and this compound (37°C) Thaw_Microsomes->Pre_incubation Prepare_Cofactors Prepare NADPH-regenerating system (NADP+, G6P, G6PDH) Initiate_Reaction Initiate reaction with NADPH solution Prepare_Cofactors->Initiate_Reaction Prepare_this compound Prepare this compound solution Prepare_this compound->Pre_incubation Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C (time course) Initiate_Reaction->Incubate Terminate Terminate reaction (e.g., add cold acetonitrile) Incubate->Terminate Centrifuge Centrifuge to pellet protein Terminate->Centrifuge Collect_Supernatant Collect supernatant Centrifuge->Collect_Supernatant LCMS_Analysis Analyze by LC-MS/MS Collect_Supernatant->LCMS_Analysis Identify_Metabolites Identify and quantify metabolites LCMS_Analysis->Identify_Metabolites

Caption: Workflow for in vitro metabolism of this compound.

Materials:

  • Cryopreserved liver microsomes (e.g., rat, human)

  • This compound

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (cold)

  • Incubator/water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Thaw cryopreserved liver microsomes on ice.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol).

  • In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and this compound solution.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding an equal volume of cold acetonitrile.

  • Vortex and centrifuge to precipitate the microsomal proteins.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • Analyze the samples for the disappearance of the parent compound and the formation of metabolites.

Glutathione Conjugation Assay

This protocol is used to determine the potential for this compound to be detoxified via conjugation with glutathione.

Materials:

  • This compound

  • Glutathione (GSH)

  • Glutathione-S-transferase (GST) enzyme (e.g., from guinea pig liver cytosol)

  • Phosphate buffer (pH 7.4)

  • LC-MS/MS system

Procedure:

  • Prepare stock solutions of this compound, GSH, and GST in phosphate buffer.

  • In a reaction tube, combine the GST enzyme, GSH, and this compound.

  • Incubate the mixture at 37°C.

  • At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a protein precipitating agent).

  • Analyze the samples by LC-MS/MS to detect and quantify the formation of the this compound-GSH conjugate.

HPLC-MS/MS Analysis of this compound and Metabolites

A general approach for the analysis of this compound and its metabolites is outlined below. Method optimization is required for specific applications.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over a specified time.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40°C

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Scan Type: Full scan for metabolite identification and selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification.

  • Precursor and Product Ions: These need to be determined empirically for this compound and its specific metabolites.

Conclusion

The toxicokinetics of this compound are characterized by rapid absorption, distribution primarily to the liver, and metabolism through competing pathways of detoxification and bioactivation. The formation of reactive pyrrolic metabolites (DHP) through CYP450-mediated dehydrogenation is the key event leading to its hepatotoxicity. Detoxification occurs via N-oxidation, hydrolysis, and glutathione conjugation. While specific quantitative toxicokinetic data for this compound are limited, information from structurally related pyrrolizidine alkaloids provides a valuable framework for risk assessment. Further research is needed to fully elucidate the quantitative ADME profile of this compound and to develop more detailed and validated analytical methods for its detection and the quantification of its metabolites in biological matrices. This knowledge will be instrumental in mitigating the risks associated with exposure to this potent phytotoxin.

References

The Genotoxicity of Jacobine: A Technical Guide to Mechanisms and DNA Adduct Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jacobine is a macrocyclic diester pyrrolizidine alkaloid (PA) found in plants of the Senecio genus, notably Ragwort (Senecio jacobaea). Like many PAs with an unsaturated necine base, this compound is a pro-genotoxin, requiring metabolic activation to exert its toxic effects. This activation leads to the formation of highly reactive electrophiles that can bind to cellular macromolecules, including DNA, forming adducts and cross-links. These DNA lesions can induce mutations, chromosomal aberrations, and initiate carcinogenesis. This technical guide provides an in-depth overview of the genotoxicity of this compound, focusing on its metabolic activation, DNA adduct formation, and the cellular responses to the induced damage. It includes a summary of available quantitative data, detailed experimental protocols for assessing its genotoxicity, and visual diagrams of key pathways and workflows.

Introduction to this compound and Pyrrolizidine Alkaloid Genotoxicity

Pyrrolizidine alkaloids (PAs) are a large class of natural toxins produced by thousands of plant species worldwide.[1] Contamination of food, animal feed, and herbal remedies with PA-containing plants poses a significant health risk to humans and livestock.[1] A substantial number of these compounds are genotoxic and carcinogenic.[2] this compound, a prominent PA in Senecio species, exemplifies the genotoxic potential of this class of compounds.[3]

The genotoxicity of PAs is not inherent to the parent molecule but arises from its metabolic transformation in the liver.[2] This guide will detail this activation process, the subsequent interaction with DNA, and the methods used to quantify and characterize this damage.

Metabolic Activation of this compound

The bioactivation of this compound follows the general pathway established for toxic 1,2-unsaturated PAs. This is a critical multi-step process primarily mediated by cytochrome P450 (CYP) enzymes in the liver.

The key steps are:

  • Dehydrogenation: Hepatic CYPs, particularly isoforms like CYP3A4, catalyze the dehydrogenation of the necine base of this compound. This reaction transforms the this compound into a highly unstable pyrrolic ester.

  • Formation of Reactive Metabolites: This pyrrolic ester is a potent electrophile. It can act as a primary reactive metabolite, directly alkylating nucleophilic sites on DNA and proteins.

  • Hydrolysis and Secondary Metabolites: Alternatively, the unstable pyrrolic ester can be hydrolyzed to produce (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP). DHP is a longer-lived, but still reactive, secondary metabolite that also contributes significantly to the genotoxicity and carcinogenicity of PAs by forming DNA adducts.[1]

Metabolic_Activation_of_this compound cluster_0 Hepatic Metabolism cluster_1 Cellular Targets This compound This compound (Inactive Pro-genotoxin) CYP450 Cytochrome P450 (e.g., CYP3A4) This compound->CYP450 Dehydrogenation PyrrolicEster Reactive Pyrrolic Ester (Primary Metabolite) Hydrolysis Hydrolysis PyrrolicEster->Hydrolysis DNA_Adducts DNA Adducts & Cross-links PyrrolicEster->DNA_Adducts Alkylation Protein_Adducts Protein Adducts PyrrolicEster->Protein_Adducts Alkylation DHP Dehydropyrrolizine (DHP) (Secondary Metabolite) DHP->DNA_Adducts Alkylation CYP450->PyrrolicEster Hydrolysis->DHP

Caption: Metabolic activation pathway of this compound.

DNA Damage and Adduct Formation

Once activated, this compound metabolites can induce several types of DNA damage, which are critical events in the initiation of carcinogenesis. The primary forms of damage are DNA adducts and cross-links.

  • DNA Adducts: The electrophilic pyrrolic metabolites react with nucleophilic centers in the DNA bases. A set of DHP-derived DNA adducts have been identified for other PAs, primarily involving the N2 position of guanine and the N6 position of adenine.[4] These adducts distort the DNA helix and can lead to mispairing during DNA replication, causing point mutations.

  • DNA Cross-links: As a bifunctional alkaloid, this compound's reactive metabolites can alkylate two different nucleophilic sites, leading to cross-links.

    • DNA-DNA Cross-links: These can be interstrand (between opposite DNA strands) or intrastrand (between adjacent bases on the same strand). Interstrand cross-links are particularly cytotoxic as they block DNA replication and transcription.

    • DNA-Protein Cross-links: The reactive metabolites can also link DNA to nearby proteins, such as histones or replication/transcription factors, further disrupting normal cellular processes.

In vivo studies in rats have specifically demonstrated that this compound induces significant, dose-dependent DNA-DNA interstrand cross-linking and DNA-protein cross-linking in the liver.[3] Notably, these studies did not detect DNA single-strand breaks, suggesting that cross-linking is the predominant mechanism of this compound-induced DNA damage.[3]

Quantitative Genotoxicity Data

Quantitative data specifically for this compound is limited in the public literature. However, data from in vivo studies and comparative analyses of other PAs provide a basis for assessing its genotoxic potential.

Table 1: In Vivo Genotoxicity of this compound in Rats

Species/Strain Route/Dose Organ Assay Observed Effects Reference
Male Sprague-Dawley Rats 5-60 mg/kg i.p. Liver Alkaline Elution Dose-dependent DNA-DNA interstrand cross-linking. [3]
Male Sprague-Dawley Rats 15-60 mg/kg i.p. Liver Alkaline Elution Significant DNA-protein cross-linking. [3]

| Male Sprague-Dawley Rats | 5-60 mg/kg i.p. | Liver | Alkaline Elution | No detectable DNA single-strand breaks. |[3] |

Table 2: Comparative In Vitro Genotoxicity of Other Pyrrolizidine Alkaloids For context, benchmark dose (BMD) modeling has been used to derive the genotoxic potency of other PAs in metabolically competent human liver cells (HepG2-CYP3A4). The BMDL10 represents the lower 95% confidence limit of the dose that causes a 10% increase in response. Lower values indicate higher potency.

Pyrrolizidine AlkaloidTypeAssayBMDL10 (µM)Reference
RetrorsineCyclic DiesterγH2AX0.05
LasiocarpineOpen DiesterγH2AX0.15
SenecionineCyclic DiesterγH2AX0.19
MonocrotalineCyclic DiesterγH2AX2.5
HeliotrineMonoesterγH2AX3.2

Note: this compound is a macrocyclic diester, structurally similar to retrorsine and senecionine, suggesting it likely possesses high genotoxic potency.

Cellular Response to this compound-Induced DNA Damage

The formation of DNA adducts and cross-links by this compound triggers a complex cellular signaling network known as the DNA Damage Response (DDR). The goal of the DDR is to detect the lesions, halt cell cycle progression to allow time for repair, and initiate DNA repair pathways. If the damage is too extensive to be repaired, the cell may be directed towards apoptosis (programmed cell death).

Key pathways involved include:

  • Cell Cycle Checkpoints: Activation of kinases like ATM and ATR, which in turn phosphorylate downstream targets like Chk1 and Chk2, leading to cell cycle arrest, typically at the G2/M phase.

  • DNA Repair: The cell employs several repair mechanisms to remove PA-induced damage. Nucleotide Excision Repair (NER) and Homologous Recombination (HR) are particularly important for repairing the bulky adducts and interstrand cross-links caused by this compound.

  • Apoptosis: If repair fails, persistent DNA damage signaling can activate the p53 tumor suppressor pathway, leading to the initiation of apoptosis to eliminate the damaged cell and prevent the propagation of mutations.

DNA_Damage_Response cluster_0 Damage Sensing & Signaling This compound This compound Metabolites DNA_Damage DNA Adducts & Interstrand Cross-links This compound->DNA_Damage ATM_ATR ATM / ATR Kinases (Sensors) DNA_Damage->ATM_ATR Damage Detection DNA_Repair DNA Repair (NER, HR) DNA_Damage->DNA_Repair Lesion Removal p53 p53 Activation ATM_ATR->p53 Chk1_Chk2 Chk1 / Chk2 Kinases ATM_ATR->Chk1_Chk2 Phosphorylation CellCycleArrest Cell Cycle Arrest (G2/M Phase) p53->CellCycleArrest Apoptosis Apoptosis (Cell Death) p53->Apoptosis Chk1_Chk2->CellCycleArrest

Caption: Cellular response to this compound-induced DNA damage.

Experimental Protocols for Genotoxicity Assessment

A standard battery of tests is required to characterize the genotoxic potential of a substance like this compound. The following are detailed methodologies for key assays.

Bacterial Reverse Mutation Assay (Ames Test)

Purpose: To detect gene mutations (point mutations and frameshifts) induced by this compound and its metabolites.

Methodology:

  • Strains: Use Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA. These strains detect different types of mutations.

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver). This is critical for pro-genotoxins like this compound.

  • Procedure (Plate Incorporation Method):

    • Prepare a dilution series of this compound in a suitable solvent (e.g., DMSO).

    • In a test tube, combine 0.1 mL of an overnight bacterial culture, 0.5 mL of S9 mix (for +S9 condition) or phosphate buffer (for -S9 condition), and 0.1 mL of the this compound test solution.

    • Add 2.0 mL of molten top agar (containing a trace amount of histidine and biotin) to the tube, vortex gently, and pour the mixture onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a dose-related increase in the number of revertants, typically a two-fold or greater increase over the solvent control, for at least one strain.

In Vitro Micronucleus Assay

Purpose: To detect chromosomal damage (clastogenicity) and chromosome loss (aneugenicity).

Methodology:

  • Cell Line: Use a suitable mammalian cell line, such as human TK6 lymphoblasts or Chinese Hamster Ovary (CHO) cells.

  • Metabolic Activation: As with the Ames test, perform experiments with and without S9 mix.

  • Procedure:

    • Culture cells to an appropriate density.

    • Expose the cells to a range of this compound concentrations for a short duration (e.g., 3-6 hours) in the presence of S9, or for a longer duration (e.g., 24 hours) in the absence of S9.

    • After exposure, wash the cells and add fresh medium containing cytochalasin B. This blocks cytokinesis, resulting in binucleated cells where micronuclei are easily scored.

    • Incubate for a period equivalent to 1.5-2.0 normal cell cycles.

    • Harvest the cells, fix, and stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).

  • Data Analysis: Using a microscope, score the frequency of micronuclei in at least 1000-2000 binucleated cells per concentration. A significant, dose-dependent increase in micronucleus frequency indicates a positive result.

Alkaline Single Cell Gel Electrophoresis (Comet) Assay

Purpose: To detect DNA single- and double-strand breaks and alkali-labile sites. While this compound is not known to directly cause single-strand breaks, this assay can detect transient breaks formed during the repair of adducts and cross-links.

Methodology:

  • Cell System: Can be performed on primary cells (e.g., hepatocytes) or cultured cell lines (e.g., HepG2) treated in vitro, or on cells isolated from animals treated in vivo.

  • Procedure:

    • Expose cells to this compound.

    • Embed the cells in a thin layer of low-melting-point agarose on a microscope slide.

    • Lyse the cells with a high-salt detergent solution to remove membranes and proteins, leaving behind the DNA as "nucleoids."

    • Place the slides in a high pH (~13) electrophoresis buffer to unwind the DNA.

    • Perform electrophoresis at low voltage. Broken DNA fragments will migrate out of the nucleoid towards the anode, forming a "comet tail."

    • Neutralize the slides, stain the DNA with a fluorescent dye (e.g., SYBR Green), and visualize using a fluorescence microscope.

  • Data Analysis: Use image analysis software to quantify the extent of DNA damage. Common metrics include % Tail DNA and Tail Moment. A dose-dependent increase in these metrics indicates genotoxicity.

Experimental_Workflow cluster_0 In Vitro Genotoxicity Testing Battery cluster_1 Primary Screening cluster_2 Mechanistic/Confirmatory TestSubstance Test Substance (this compound) Comet Comet Assay (DNA Strand Breaks) TestSubstance->Comet Adduct DNA Adduct Analysis (e.g., LC-MS/MS) TestSubstance->Adduct S9_Ames +/- S9 Mix TestSubstance->S9_Ames S9_MN +/- S9 Mix TestSubstance->S9_MN Ames Ames Test (Gene Mutation) Result Data Analysis & Potency Assessment Ames->Result Revertants MN In Vitro Micronucleus (Chromosome Damage) MN->Result Micronuclei Comet->Result % Tail DNA Adduct->Result Adduct Levels S9_Ames->Ames S9_MN->MN

Caption: General workflow for in vitro genotoxicity assessment.
DNA Adduct Detection (LC-MS/MS)

Purpose: To identify and quantify specific this compound-DNA adducts.

Methodology:

  • Sample Preparation:

    • Isolate DNA from cells or tissues exposed to this compound.

    • Perform enzymatic hydrolysis of the DNA to individual 2'-deoxynucleosides using enzymes like micrococcal nuclease and phosphodiesterase.

  • Chromatographic Separation:

    • Inject the digested DNA sample into a liquid chromatography (LC) system, typically a reverse-phase column, to separate the normal deoxynucleosides from the more nonpolar this compound-DNA adducts.

  • Mass Spectrometry Detection:

    • The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS).

    • The mass spectrometer is set to detect the specific mass-to-charge ratio (m/z) of the expected DHP-deoxyguanosine or DHP-deoxyadenosine adducts.

    • Fragmentation of the parent ion (MS/MS) is used to confirm the identity of the adduct.

  • Quantification: Use stable isotope-labeled internal standards of the specific adducts to achieve accurate quantification. Adduct levels are typically reported as the number of adducts per 107 or 108 normal nucleotides.

Conclusion for Drug Development and Safety Assessment

This compound is a potent pro-genotoxin that induces DNA-DNA and DNA-protein cross-links following metabolic activation. This profile is consistent with that of other carcinogenic macrocyclic diester pyrrolizidine alkaloids. For professionals in drug development, any potential contamination of herbal products or raw materials with this compound or related PAs represents a significant safety concern.

The genotoxicity testing battery described herein is essential for hazard identification. A positive finding in these assays, particularly evidence of DNA adduct formation or chromosomal damage, would be a major red flag in safety assessment. Quantitative analysis, such as deriving a benchmark dose from in vitro micronucleus data, can help to rank the potency of this compound relative to other genotoxins and inform risk assessment by allowing for the calculation of a margin of exposure. Given its mechanism of action, it should be assumed that there is no threshold for the genotoxic effects of this compound, and exposure should be minimized to the lowest possible level.

References

Unveiling the Biological Activities of Jacobine N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jacobine N-oxide, a pyrrolizidine alkaloid predominantly found in plants of the Senecio genus, has garnered scientific interest for its role in plant defense mechanisms and its potential pharmacological activities. As with many pyrrolizidine alkaloids (PAs), its biological effects are multifaceted, ranging from insecticidal properties to potential, yet largely unexplored, applications in other areas of biomedicine. This technical guide provides a comprehensive overview of the currently available scientific data on the biological activity of this compound N-oxide, with a focus on quantitative data, experimental methodologies, and the logical framework of the conducted research.

Insecticidal Activity

The most well-documented biological activity of this compound N-oxide is its toxicity to certain insect species. This is consistent with its natural role as a defensive compound in plants against herbivores.

Toxicity Against Spodoptera exigua (Beet Armyworm)

A key study by Nuringtyas et al. (2014) investigated the toxicity of this compound N-oxide against the generalist herbivore, the beet armyworm (Spodoptera exigua). The study utilized both in vitro (insect cell line) and in vivo (larval injection) bioassays to determine its efficacy. A significant finding of this research was that the free base form of this compound is more toxic than its N-oxide counterpart[1][2].

Quantitative Data

While the precise IC50 (in vitro) and LC50 (in vivo) values for this compound N-oxide were not explicitly stated in the available abstracts, the research indicated a clear dose-dependent toxic effect. The study tested a range of concentrations from 0 to 70 ppm[1][2]. The following table summarizes the comparative toxicity of this compound and this compound N-oxide as reported in the study.

CompoundBioassay TypeTarget OrganismKey Finding
This compoundCell Line & Larval InjectionSpodoptera exiguaMore toxic form
This compound N-oxideCell Line & Larval InjectionSpodoptera exiguaLess toxic than the free base

Experimental Protocols

The methodologies employed by Nuringtyas et al. (2014) provide a framework for assessing the insecticidal activity of similar compounds.

In Vitro Cytotoxicity Assay using Spodoptera exigua Cell Line

  • Cell Line: Spodoptera exigua ovarian cell line.

  • Compound Preparation: this compound N-oxide was dissolved in an appropriate solvent and tested at a concentration range of 0-70 ppm[1][2].

  • Assay Principle: The viability of the insect cells was measured after exposure to different concentrations of this compound N-oxide. This is typically assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity as an indicator of cell viability.

  • Data Analysis: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

In Vivo Toxicity Assay via Larval Injection

  • Organism: Third-instar larvae of Spodoptera exigua[2].

  • Compound Administration: A specific dose of this compound N-oxide, dissolved in a suitable carrier solvent, was injected directly into the hemocoel of the larvae[2].

  • Observation: The mortality of the larvae was recorded at specific time points after injection.

  • Data Analysis: The lethal concentration that causes 50% mortality of the larval population (LC50) is determined from the dose-mortality data.

Logical Workflow for Insecticidal Activity Assessment

Insecticidal_Activity_Workflow cluster_in_vitro In Vitro Assay cluster_in_vivo In Vivo Assay cluster_conclusion Conclusion iv_start Prepare S. exigua cell culture iv_treat Treat cells with various concentrations of This compound N-oxide iv_start->iv_treat iv_incubate Incubate for a defined period iv_treat->iv_incubate iv_assay Perform cell viability assay (e.g., MTT) iv_incubate->iv_assay iv_calc Calculate IC50 value iv_assay->iv_calc compare Compare in vitro and in vivo toxicity iv_calc->compare inv_start Rear S. exigua larvae to third instar inv_inject Inject larvae with various doses of This compound N-oxide inv_start->inv_inject inv_observe Observe mortality over time inv_inject->inv_observe inv_calc Calculate LC50 value inv_observe->inv_calc inv_calc->compare assess Assess insecticidal potential compare->assess

Fig. 1: Experimental workflow for assessing the insecticidal activity of this compound N-oxide.

Anticancer and Antimicrobial Activities

Currently, there is a significant lack of specific data in the peer-reviewed scientific literature regarding the anticancer and antimicrobial activities of this compound N-oxide. While the broader class of pyrrolizidine alkaloids has been investigated for such properties, and other N-oxide-containing compounds have shown biological activity, these findings cannot be directly extrapolated to this compound N-oxide. Further research is required to explore these potential therapeutic applications.

Signaling Pathways

The molecular mechanisms and specific signaling pathways modulated by this compound N-oxide remain largely uncharacterized. Understanding these pathways is crucial for elucidating its mode of action, both in terms of its insecticidal effects and any potential pharmacological properties. Future research in this area could involve transcriptomic and proteomic analyses of cells or tissues exposed to this compound N-oxide to identify key molecular targets and affected pathways.

Hypothetical Signaling Pathway in Insect Cells

Based on the known mechanisms of other toxic alkaloids, a hypothetical pathway for this compound N-oxide's action in insect cells could involve the induction of cellular stress and apoptosis.

Hypothetical_Signaling_Pathway JNO This compound N-oxide Cell Insect Cell JNO->Cell ROS Reactive Oxygen Species (ROS) Production Cell->ROS Induces Mito Mitochondrial Dysfunction ROS->Mito Causes Caspase Caspase Activation Mito->Caspase Leads to Apoptosis Apoptosis Caspase->Apoptosis Triggers

Fig. 2: A hypothetical signaling cascade for this compound N-oxide-induced cytotoxicity in insect cells.

Conclusion and Future Directions

The current body of scientific literature primarily supports the role of this compound N-oxide as an insecticidal agent, particularly against Spodoptera exigua. However, there is a clear need for more detailed quantitative data, including specific IC50 and LC50 values from publicly accessible studies. Furthermore, the exploration of its potential anticancer and antimicrobial activities, as well as the elucidation of the underlying signaling pathways, represents a significant and promising area for future research. Such studies will be instrumental in fully understanding the biological activity profile of this compound N-oxide and assessing its potential for development in various applications.

References

The Occurrence of Jacobine in Jacobaea Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of the pyrrolizidine alkaloid (PA) jacobine within the plant genus Jacobaea, with a primary focus on the well-studied species Jacobaea vulgaris (syn. Senecio jacobaea), commonly known as ragwort. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key processes to support research and development in related fields.

Quantitative Occurrence of this compound and Other Pyrrolizidine Alkaloids

The concentration of this compound and other PAs in Jacobaea species is highly variable, influenced by factors such as the plant's genetic makeup (chemotype), developmental stage, and environmental conditions.[1][2] Jacobaea vulgaris exhibits distinct chemotypes, primarily the "this compound-type," characterized by high concentrations of this compound and its related compounds, and the "erucifoline-type."[1][3] The this compound-type chemotypes generally show a higher total PA concentration.[1][3] Total PA content in flowering J. vulgaris has been reported to range from 0.8 to 6.6 g/kg of dry weight.[4] Another study found that tansy ragwort can contain 0.1% to 0.9% PAs by dry matter.[5]

The distribution of PAs also varies within the plant, with inflorescences often containing the highest concentrations.[4] The following table summarizes quantitative data on this compound and total PA concentrations from various studies.

Plant SpeciesPlant PartAlkaloid(s) QuantifiedConcentration RangeNotesReference(s)
Jacobaea vulgarisWhole PlantTotal PAs0.8 - 6.6 g/kg dry weightDuring flowering time.[4]
Jacobaea vulgarisLeavesTotal PAs19 - 22 mg/g dry matterEarly in the season (April).[4]
Jacobaea vulgarisStemsTotal PAs19 - 22 mg/g dry matterEarly in the season (May).[4]
Jacobaea vulgarisWhole PlantTotal PAs3.2 - 6.6 g/kg dry weightQuantified over a full growing season.[1][2]
Jacobaea vulgarisFlowersTotal PAs400 - 1700 mg/kg fresh weight[5]
Jacobaea vulgarisMilk from cows fed J. vulgaris extractThis compoundUp to 3.44 µg/LIn the highest exposed group.[6]
Jacobaea vulgarisMilk from cows fed J. vulgaris extractJacolineUp to 29.7 µg/LThe main PA found in milk.[6]
Jacobaea vulgarisMilk from cows fed J. vulgaris extractJaconineUp to 4.65 µg/L[6]

Experimental Protocols for this compound Analysis

The extraction and quantification of this compound and other PAs from Jacobaea species typically involve a multi-step process including sample preparation, extraction, purification, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Extraction
  • Homogenization : Plant material (e.g., leaves, flowers) is flash-frozen in liquid nitrogen and ground to a fine powder using a mortar and pestle or a cryogenic mill. This prevents enzymatic degradation of the target analytes.[7]

  • Extraction : A weighed amount of the homogenized plant material (typically 10-100 mg) is subjected to solvent extraction. A common method involves sonication in an acidic aqueous solution (e.g., 0.05 M H₂SO₄) to extract both the free base PAs and their N-oxides.[8] Alternatively, methanol-based solvents can be used.[9] The extraction is often repeated to ensure maximum recovery. The sample is then centrifuged to separate the supernatant containing the PAs from the solid plant debris.[8]

Purification by Solid-Phase Extraction (SPE)

The crude extract is purified to remove interfering compounds such as chlorophyll and fats.[9] This is commonly achieved using solid-phase extraction (SPE) with a cation exchange or reversed-phase cartridge.[8][9]

  • Cartridge Conditioning : The SPE cartridge (e.g., C18 or a strong cation exchange resin) is conditioned with methanol followed by water.[8]

  • Sample Loading : The pH of the acidic extract is adjusted to neutral (pH 7) before being loaded onto the conditioned SPE cartridge.[8]

  • Washing : The cartridge is washed with water to remove polar impurities.[8]

  • Elution : The PAs are eluted from the cartridge with methanol.[8]

  • Reconstitution : The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a solvent compatible with the LC-MS system (e.g., a mixture of methanol and water).[8]

Quantification by LC-MS/MS
  • Chromatographic Separation : The purified and reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with a formic acid additive.[10]

  • Mass Spectrometric Detection : The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS), such as a triple quadrupole instrument.[8] The analysis is performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the quantification of specific PAs like this compound.[10] Quantification is achieved by comparing the signal intensity of the target analyte to that of a stable isotope-labeled internal standard and using a calibration curve generated from standards of known concentrations.[10]

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification (SPE) cluster_analysis Analysis harvest Harvest Jacobaea Plant Material freeze Freeze in Liquid Nitrogen harvest->freeze grind Grind to Homogeneous Powder freeze->grind add_solvent Add Acidic Aqueous Solution grind->add_solvent sonicate Sonicate add_solvent->sonicate centrifuge Centrifuge sonicate->centrifuge collect_supernatant Collect Supernatant (Crude Extract) centrifuge->collect_supernatant load Load Crude Extract collect_supernatant->load condition Condition SPE Cartridge condition->load wash Wash with Water load->wash elute Elute PAs with Methanol wash->elute dry_reconstitute Dry and Reconstitute elute->dry_reconstitute inject Inject into LC-MS/MS dry_reconstitute->inject separate Chromatographic Separation (HPLC) inject->separate detect Mass Spectrometric Detection (MS/MS) separate->detect quantify Quantify this compound detect->quantify

Caption: Workflow for this compound Quantification.

Biosynthesis Pathway of Pyrrolizidine Alkaloid Necine Base

The biosynthesis of this compound, like other PAs, begins with the formation of a necine base, which is subsequently esterified with a necic acid. The core necine base structure is derived from the amino acid L-ornithine.[11] The first committed step in this pathway is catalyzed by homospermidine synthase.[11]

pa_biosynthesis cluster_pathway Necine Base Biosynthesis ornithine L-Ornithine putrescine Putrescine ornithine->putrescine Ornithine Decarboxylase homospermidine Homospermidine putrescine->homospermidine Homospermidine Synthase (HSS) intermediate Oxidative Deamination & Intramolecular Mannich Reaction homospermidine->intermediate trachelanthamidine Trachelanthamidine intermediate->trachelanthamidine retronecine Retronecine (Necine Base) trachelanthamidine->retronecine Hydroxylation & Dehydrogenation This compound This compound retronecine->this compound + Jaconecic Acid (Esterification)

References

Jacobine's role in plant defense mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of Jacobine in Plant Defense Mechanisms

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Plants, being sessile organisms, have evolved a sophisticated arsenal of chemical defenses to deter herbivores and pathogens. Among these chemical weapons are the pyrrolizidine alkaloids (PAs), a large group of secondary metabolites known for their toxicity. This guide focuses on this compound, a specific senecionine-type PA found predominantly in species of the Senecio genus (now often classified under Jacobaea). This compound plays a significant role in defending these plants against generalist insect herbivores. This document provides a detailed overview of the biosynthesis of this compound, its mode of action, the signaling pathways that regulate its production, and the experimental protocols used to study its effects. Quantitative toxicity data are presented, and key biochemical and signaling pathways are visualized to offer a comprehensive resource for researchers in plant science, entomology, and natural product-based drug discovery.

Introduction to Plant Chemical Defense and Pyrrolizidine Alkaloids

Plants employ a dual-layered defense system comprising physical barriers (e.g., thorns, trichomes) and chemical deterrents. The chemical defenses are mediated by a vast array of secondary metabolites, which are not essential for primary metabolic processes but are crucial for survival in a hostile environment. These compounds can act as toxins, feeding deterrents, or developmental inhibitors to herbivores.

Pyrrolizidine alkaloids (PAs) are a prominent class of nitrogen-containing secondary metabolites found in approximately 3% of flowering plants, most notably in the Asteraceae, Boraginaceae, and Fabaceae families.[1] These compounds are characterized by a core structure of two fused five-membered rings with a nitrogen atom, known as a necine base.[2] PAs are typically present as esters of a necine base and one or more necic acids.[2] They are well-documented for their hepatotoxicity in vertebrates and their potent defensive capabilities against insect herbivores.[1] this compound, a macrocyclic diester PA, is a prime example of such a defense compound, demonstrating significant toxicity to a range of insects.[3][4]

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that occurs in the roots of the plant, after which it is translocated to the shoots. The pathway can be divided into the formation of its two primary components: the necine base (retronecine) and the necic acid (senecic acid), which are then esterified to form the precursor senecionine. This compound is subsequently formed via an epoxidation reaction.

Synthesis of the Retronecine Base

The biosynthesis of the pyrrolizidine core begins with the amino acids L-arginine or L-ornithine.[5]

  • Formation of Putrescine: L-arginine is converted to putrescine.

  • Formation of Homospermidine: In the first committed step of PA biosynthesis, the enzyme homospermidine synthase (HSS) catalyzes the NAD+-dependent transfer of an aminopropyl group from spermidine to putrescine, forming homospermidine.[3][6] HSS is a key enzyme that evolved from the duplication of a gene involved in primary metabolism.[6]

  • Cyclization and Modification: Homospermidine undergoes oxidation and cyclization to form the pyrrolizidine backbone.[3] Subsequent desaturation and hydroxylation steps yield the final necine base, retronecine.[3]

Synthesis of the Senecic Acid Moiety

The necic acid portion of senecionine, senecic acid, is derived from the amino acid L-isoleucine.[7] The pathway involves the condensation of two L-isoleucine-derived C5 units to form the branched C10 dicarboxylic acid structure of senecic acid.[3][7]

Esterification and Final Modification
  • Formation of Senecionine: The retronecine base is esterified with senecic acid to form a 12-membered macrocyclic diester, senecionine.[3] This esterification often occurs to produce the N-oxide form, which is the primary transport form and is considered less toxic. The N-oxide can be reduced to the tertiary base form in the plant tissues.[3]

  • Conversion to this compound: Senecionine serves as the direct precursor to this compound. The structural difference is the presence of an epoxide ring on the necic acid moiety of this compound. This conversion is achieved through an epoxidation of the ethylidene double bond of senecionine.[3]

Jacobine_Biosynthesis cluster_necine Necine Base Synthesis cluster_necic Necic Acid Synthesis cluster_final Final Assembly Ornithine L-Ornithine / L-Arginine Putrescine Putrescine Ornithine->Putrescine Homospermidine Homospermidine Putrescine->Homospermidine HSS Retronecine Retronecine Homospermidine->Retronecine Oxidation, Cyclization Senecionine Senecionine Retronecine->Senecionine Isoleucine 2x L-Isoleucine SenecicAcid Senecic Acid Isoleucine->SenecicAcid SenecicAcid->Senecionine Esterification This compound This compound Senecionine->this compound Epoxidation JA_Signaling cluster_cell Plant Cell cluster_nucleus Nucleus Herbivory Herbivore Damage (HAMPs/DAMPs) JA_Synthesis JA Biosynthesis Herbivory->JA_Synthesis triggers Membrane JA_Ile JA-Isoleucine (Active Hormone) JA_Synthesis->JA_Ile COI1 SCF-COI1 (Receptor) JA_Ile->COI1 binds to JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ targets for degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Defense_Genes Defense Gene Expression (e.g., PA Biosynthesis) MYC2->Defense_Genes activates Experimental_Workflow start Homogenized Plant Sample extraction 1. Acidified Ethanol Extraction (x2) start->extraction centrifuge 2. Centrifugation extraction->centrifuge combine 3. Combine Supernatants centrifuge->combine cleanup 4. Solid-Phase Extraction (SPE Cleanup) combine->cleanup analysis 5. LC-MS/MS Analysis cleanup->analysis quant 6. Data Processing & Quantification analysis->quant

References

Methodological & Application

Application Notes and Protocols for the Extraction of Jacobine from Senecio jacobaea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senecio jacobaea, commonly known as ragwort, is a plant species that produces a variety of pyrrolizidine alkaloids (PAs), a class of secondary metabolites known for their hepatotoxicity.[1] Jacobine is one of the major PAs found in S. jacobaea and is of significant interest to researchers studying the toxicology and pharmacology of these compounds.[2][3][4] This document provides a detailed protocol for the extraction and partial purification of this compound and other PAs from S. jacobaea plant material, suitable for laboratory-scale applications. The described method is based on a classic acid-base extraction technique, which leverages the basicity of the alkaloid nitrogen for separation from other plant constituents, followed by a solid-phase extraction (SPE) cleanup step.

Data Presentation

The following tables summarize the pyrrolizidine alkaloids commonly found in Senecio jacobaea and the expected recovery rates for this compound and other PAs using the purification method outlined in this protocol.

Table 1: Major Pyrrolizidine Alkaloids Identified in Senecio jacobaea

AlkaloidType
This compoundDiester
JacolineDiester
JacozineDiester
SeneciphyllineDiester
SenecionineDiester
ErucifolineDiester
RetrorsineDiester

Source: Data compiled from multiple analytical studies.[2][3]

Table 2: Recovery Rates of Pyrrolizidine Alkaloids from S. jacobaea Leaf Extracts Using C18 Solid-Phase Extraction

Pyrrolizidine AlkaloidAverage Recovery Rate (%)
This compound87
This compound N-oxide91
Erucifoline N-oxide90
Retrorsine85
Retrorsine N-oxide97
Senecionine98
Senecionine N-oxide85

Source: Adapted from Helle, N.; Chmelka, F. (2016).[5]

Table 3: Comparative Yield of Total Pyrrolizidine Alkaloids from Senecio jacobaea using Different Extraction Scales

Extraction ScalePlant Material (kg)Total Alkaloid Yield (g)Yield (%)
Large-Scale Acid-Base Extraction238 - 100.035 - 0.043
Traditional Lab-Scale Methods2330.013

Source: Adapted from Craig, A. M., et al. (1984).[6]

Experimental Protocols

This section details the methodology for the extraction and purification of this compound from Senecio jacobaea.

Plant Material Preparation
  • Collection: Collect the aerial parts (leaves and flowers) of Senecio jacobaea during the flowering season for optimal alkaloid content.

  • Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight, or use a plant dryer at a temperature not exceeding 40°C until a constant weight is achieved.

  • Grinding: Grind the dried plant material into a fine powder using a mechanical mill. A finer powder increases the surface area for more efficient extraction.

Acid-Base Extraction of Crude Alkaloids

This protocol is adapted from standard acid-base extraction methods for pyrrolizidine alkaloids.[1][7]

  • Acidic Extraction:

    • Weigh 100 g of the dried, powdered plant material and place it in a large beaker or flask.

    • Add 1 L of 0.5 M hydrochloric acid (HCl) to the plant material.

    • Stir the mixture for at least 4 hours at room temperature using a magnetic stirrer. This step protonates the alkaloids, rendering them soluble in the aqueous acidic solution.

    • Separate the acidic extract from the plant residue by vacuum filtration.

    • Repeat the extraction of the plant residue with another 500 mL of 0.5 M HCl to ensure complete extraction of the alkaloids.

    • Combine the acidic extracts.

  • Defatting the Extract:

    • Transfer the combined acidic extract to a large separatory funnel.

    • Add an equal volume of dichloromethane (CH₂Cl₂) and shake vigorously for 2 minutes.

    • Allow the layers to separate and discard the lower organic layer, which contains lipids and other non-polar compounds.

    • Repeat the washing step twice to ensure complete removal of fatty substances.

  • Liberation and Extraction of Free Alkaloids:

    • To separate the free tertiary alkaloid bases, take half of the defatted aqueous extract.

    • Slowly add concentrated ammonium hydroxide (NH₄OH) solution to the aqueous extract while stirring until the pH reaches 10. This deprotonates the alkaloids, making them soluble in organic solvents.

    • Transfer the basified solution to a separatory funnel and extract three times with equal volumes of dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract of free tertiary alkaloids.

  • Extraction of Total Alkaloids (including N-oxides):

    • The N-oxide forms of PAs are also present in the plant. To obtain the total alkaloid content, the N-oxides in the remaining half of the defatted aqueous extract must be reduced to their corresponding tertiary bases.

    • Add zinc dust to the acidic aqueous extract and stir overnight at room temperature.

    • Filter the mixture to remove the excess zinc dust.

    • Basify the filtrate to pH 10 with concentrated ammonium hydroxide.

    • Extract the total alkaloids with dichloromethane as described in the previous step (2.3).

    • Dry and evaporate the solvent to yield the crude total alkaloid extract.

Purification by Solid-Phase Extraction (SPE)

This purification step is based on the protocol for cleaning up PA extracts for analysis.[5]

  • Column Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol, followed by 5 mL of deionized water through the column. Do not allow the column to run dry.

  • Sample Loading:

    • Dissolve a known amount of the crude alkaloid extract in a minimal volume of 10% methanol.

    • Pass the dissolved sample through the conditioned C18 cartridge.

  • Elution:

    • Elute the retained alkaloids with 5 mL of methanol.

  • Final Preparation:

    • Evaporate the methanol from the eluate and reconstitute the purified extract in a known volume of 10% methanol for subsequent analysis, such as HPLC-MS/MS.

Visualizations

Signaling Pathways and Experimental Workflows

Jacobine_Extraction_Workflow Plant_Material Senecio jacobaea Plant Material (Leaves and Flowers) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Powdered_Material Fine Plant Powder Drying_Grinding->Powdered_Material Acid_Extraction Acidic Extraction (0.5 M HCl) Powdered_Material->Acid_Extraction Filtration1 Filtration Acid_Extraction->Filtration1 Acidic_Extract Crude Acidic Extract (Protonated PAs) Filtration1->Acidic_Extract Defatting Defatting with Dichloromethane Acidic_Extract->Defatting Defatted_Extract Defatted Aqueous Extract Defatting->Defatted_Extract Basification Basification to pH 10 (Ammonium Hydroxide) Defatted_Extract->Basification Organic_Extraction Liquid-Liquid Extraction (Dichloromethane) Basification->Organic_Extraction Crude_Extract Crude Alkaloid Extract Organic_Extraction->Crude_Extract SPE_Purification Solid-Phase Extraction (SPE) (C18 Cartridge) Crude_Extract->SPE_Purification Purified_Extract Purified PA Extract (Containing this compound) SPE_Purification->Purified_Extract Analysis Analysis (HPLC-MS/MS) Purified_Extract->Analysis

Caption: Workflow for the extraction of this compound.

This diagram illustrates the sequential steps involved in the acid-base extraction and subsequent purification of pyrrolizidine alkaloids, including this compound, from Senecio jacobaea. The process begins with the preparation of the plant material, followed by extraction in an acidic solution, a defatting step, basification to liberate the free alkaloids, extraction into an organic solvent, and a final purification step using solid-phase extraction.

References

Application Notes: Analytical Methods for Jacobine Detection in Honey

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyrrolizidine alkaloids (PAs) are a large group of phytotoxins produced by thousands of plant species worldwide, notably in the genera Senecio (e.g., Ragwort), Echium, and Eupatorium. Jacobine is a prominent hepatotoxic and genotoxic PA found in Senecio jacobaea (Ragwort). When bees forage on these plants, PAs like this compound can contaminate honey, posing a significant risk to human health. Chronic exposure to PAs can lead to severe liver damage, including hepatic sinusoidal obstruction syndrome (HSOS), cirrhosis, and cancer.[1] Therefore, sensitive and reliable analytical methods are crucial for monitoring this compound levels in honey to ensure food safety. These application notes provide an overview and detailed protocols for the detection and quantification of this compound in honey.

Overview of Analytical Methods

The primary methods for the determination of this compound and other PAs in honey are based on chromatography coupled with mass spectrometry, which offers high sensitivity and selectivity. Enzyme-linked immunosorbent assays (ELISA) are also utilized as a rapid screening tool.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most widely used technique for PA analysis. It provides excellent sensitivity and specificity, allowing for the quantification of individual PAs, including this compound, at low µg/kg levels.[2][3] The method typically involves an acidic extraction followed by solid-phase extraction (SPE) for sample cleanup.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for PA analysis. However, it often requires derivatization of the analytes and may be less suitable for the analysis of non-volatile PA N-oxides, which are often present in honey.[6]

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a high-throughput screening method based on antigen-antibody reactions. It offers a rapid and cost-effective way to test a large number of samples, although it is generally less specific than chromatographic methods and may provide a summed result for several PAs.[7]

Quantitative Data Presentation

The performance of various analytical methods for the determination of this compound and other pyrrolizidine alkaloids in honey is summarized below.

Table 1: Performance Characteristics of Analytical Methods for PA Detection in Honey.

Method Analyte(s) LOD (µg/kg) LOQ (µg/kg) Recovery (%) RSD (%) Reference
LC-MS This compound & others - 1 80.6 - 114.5 2.3 - 14.6 (Repeatability) [2]
HPLC-MS This compound & others 2 - 57 - 70 - [8]
UHPLC-MS/MS This compound & others 0.03 - 0.05 0.03 - 0.06 63 - 103 1 - 12 [9]
UHPLC-MS/MS 32 PAs 0.06 - 0.25 0.22 - 0.82 66.3 - 95.1 3.2 - 8 [3]
ELISA This compound & others - 25 - - [7]

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.

Experimental Protocols

Protocol 1: Determination of this compound by LC-MS/MS

This protocol describes a widely adopted method for the extraction, purification, and quantification of this compound in honey using solid-phase extraction and liquid chromatography-tandem mass spectrometry.[2][4][5]

1. Sample Preparation and Extraction

  • Weigh 2-10 g of homogenized honey into a 50 mL centrifuge tube.[2][4]

  • Add 20 mL of 0.05 M sulfuric acid.[2]

  • Shake vigorously until the honey is completely dissolved (approx. 30 minutes).[5]

  • (Optional step for total PAs) To reduce PA N-oxides to their corresponding free base PAs, add approximately 1 g of zinc dust and let the samples rest overnight.[2]

  • Centrifuge the solution at 4,000 x g for 10 minutes.[2]

  • Filter the supernatant or carefully decant it for the cleanup step.

2. Solid-Phase Extraction (SPE) Cleanup

  • Condition a strong cation exchange (e.g., Oasis MCX, 150 mg) SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.[4]

  • Load the 2 mL of the acidified honey extract (supernatant from step 1.6) onto the cartridge.

  • Wash the cartridge with 6 mL of water, followed by 6 mL of methanol to remove interferences. Discard the washings.[4]

  • Dry the cartridge under vacuum for approximately 10 minutes.

  • Elute the PAs from the cartridge using 10 mL of a freshly prepared solution of 2.5% ammonia in methanol or a mixture of ethyl acetate, methanol, and acetonitrile with ammonia and triethylamine.[2][5]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of a methanol/water mixture (e.g., 5:95, v/v) suitable for LC-MS/MS analysis.[5]

  • Filter the reconstituted sample through a 0.2 µm syringe filter into an HPLC vial.[5]

3. LC-MS/MS Analysis

  • Chromatographic Column: C18 reverse-phase column (e.g., ACQUITY BEH C18, 2.1 mm x 100 mm, 1.7 µm).[3]

  • Mobile Phase A: 0.1% formic acid and 5 mM ammonium formate in water.[3]

  • Mobile Phase B: Methanol.[3]

  • Gradient: A suitable gradient to separate this compound from other PAs and matrix components.

  • Flow Rate: 0.3 mL/min.[3]

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for this compound.

  • Quantification: Use a matrix-matched calibration curve prepared by spiking blank honey extract with known concentrations of a this compound standard.[2]

Protocol 2: Screening of this compound by ELISA

This protocol provides a general workflow for the semi-quantitative screening of PAs, including this compound, using a competitive ELISA kit. Users should follow the specific instructions provided by the kit manufacturer.

1. Sample Preparation

  • Weigh 1 g of honey into a tube.

  • Add the extraction solution provided with the kit.

  • Vortex or shake for 5-10 minutes.

  • Centrifuge to pellet any solid material.

  • Dilute the supernatant with the buffer provided in the kit.

2. ELISA Procedure

  • Add standard solutions and prepared samples to the antibody-coated microtiter wells.

  • Add the enzyme-conjugated PA solution (HRP conjugate) to each well. Incubate for the time specified by the manufacturer (e.g., 60 minutes) at room temperature.

  • Wash the wells multiple times with the provided washing buffer to remove unbound reagents.

  • Add the substrate solution (e.g., TMB) to each well and incubate for a specified time (e.g., 15 minutes) to allow color development.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance of each well using a microplate reader at 450 nm.

  • The concentration of PAs is inversely proportional to the color intensity. Calculate the results based on the standard curve.

Visualizations

Experimental and Toxicological Pathways

G Workflow for LC-MS/MS Analysis of this compound in Honey cluster_prep Sample Preparation cluster_cleanup SPE Cleanup cluster_analysis Analysis Honey Honey Sample (2-10g) Dissolve Dissolve in 0.05M H₂SO₄ Honey->Dissolve Centrifuge Centrifuge (4000g, 10 min) Dissolve->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load Load Sample Supernatant->Load Condition Condition MCX SPE Cartridge Condition->Load Wash Wash (Water & Methanol) Load->Wash Elute Elute PAs (Ammoniated Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute (Mobile Phase) Evaporate->Reconstitute LCMS LC-MS/MS Analysis (ESI+, MRM) Reconstitute->LCMS Quantify Quantification (Matrix-Matched Curve) LCMS->Quantify G Toxicological Pathway of this compound cluster_detox Detoxification cluster_toxicity Toxicity cluster_hepato Hepatotoxicity cluster_geno Genotoxicity This compound This compound (PA) Activation Metabolic Activation (Liver Cytochrome P450) This compound->Activation DehydroPA Reactive Pyrrolic Metabolite (Dehydrothis compound) Activation->DehydroPA GSH Conjugation with Glutathione (GSH) DehydroPA->GSH Detoxification Pathway ProteinAdducts Pyrrole-Protein Adducts DehydroPA->ProteinAdducts Covalent Binding to Proteins DNAAdducts DNA Adducts & Cross-linking DehydroPA->DNAAdducts Covalent Binding to DNA Excretion Excretion GSH->Excretion CellDamage Cellular Dysfunction & Necrosis ProteinAdducts->CellDamage HSOS Hepatic Sinusoidal Obstruction Syndrome (HSOS) CellDamage->HSOS Mutations Mutations DNAAdducts->Mutations Cancer Cancer Initiation Mutations->Cancer

References

Application Note: LC-MS/MS Quantification of Jacobine in Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Jacobine is a pyrrolizidine alkaloid (PA), a class of natural toxins produced by various plant species, most notably those belonging to the genus Senecio (e.g., Senecio jacobaea, commonly known as ragwort).[1] These compounds are of significant concern due to their hepatotoxic, genotoxic, and carcinogenic properties. The contamination of herbal medicines, food products, and animal feed with this compound-containing plant material poses a potential risk to human and animal health. Consequently, sensitive and selective analytical methods are required for the accurate quantification of this compound in various plant matrices. This application note describes a robust and reliable method for the quantification of this compound in plant material using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The method employs a solid-phase extraction (SPE) cleanup to remove matrix interferences, followed by reversed-phase liquid chromatography for the separation of this compound from other plant constituents. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Experimental Protocols

Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Cleanup

This protocol is adapted from established methods for the extraction of pyrrolizidine alkaloids from plant material.[2]

1.1. Reagents and Materials

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Sulfuric acid (H₂SO₄), 0.05 M: Carefully add 2.665 mL of concentrated H₂SO₄ to approximately 500 mL of water, then dilute to 1000 mL.

  • Ammonia solution for neutralization: Dilute 5 mL of concentrated ammonia to 25 mL with water.

  • Ammonia in methanol, 2.5%: Dilute 7.8 mL of concentrated ammonia to 100 mL with methanol. Prepare fresh daily.

  • Solid-Phase Extraction (SPE) Cartridges: C18 cartridges (e.g., 500 mg, 6 mL).

  • Centrifuge tubes (50 mL)

  • Ultrasonic bath

  • Centrifuge

  • SPE vacuum manifold

  • Nitrogen evaporator

1.2. Extraction Procedure

  • Weigh 2.0 g ± 0.1 g of homogenized and dried plant material into a 50 mL centrifuge tube.

  • Add 20 mL of 0.05 M sulfuric acid solution to the sample.

  • Vortex the sample to ensure the plant material is completely wetted.

  • Place the tube in an ultrasonic bath and sonicate for 15 minutes at room temperature.

  • Centrifuge the sample at 3800 x g for 10 minutes.

  • Carefully transfer the supernatant to a clean test tube.

  • Add another 20 mL of 0.05 M sulfuric acid solution to the plant material pellet and repeat the extraction (steps 3-5).

  • Combine the supernatants from both extractions.

  • Neutralize the combined extract to approximately pH 7 using the ammonia solution. Check the pH with indicator strips.

1.3. Solid-Phase Extraction (SPE) Cleanup

  • Conditioning:

    • Condition a C18 SPE cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load 10 mL of the neutralized plant extract onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of water.

    • Wash the cartridge again with another 5 mL of water.

  • Drying:

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution:

    • Elute the this compound from the cartridge with two aliquots of 5 mL of methanol into a clean collection tube.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of methanol/water (5/95, v/v).

    • Vortex to dissolve the residue and transfer to an LC-MS vial for analysis.

LC-MS/MS Analysis

2.1. Liquid Chromatography (LC) Conditions

  • Instrument: UPLC/HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    Time (min) % B
    0.0 5
    1.0 5
    10.0 95
    12.0 95
    12.1 5

    | 15.0 | 5 |

2.2. Mass Spectrometry (MS) Conditions

  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Capillary Voltage: 3.0 kV

  • Gas Flow:

    • Desolvation Gas: 800 L/hr

    • Cone Gas: 50 L/hr

2.3. MRM Transition for this compound

The specific MRM transitions (precursor ion to product ions) and optimized collision energies for this compound should be determined empirically by infusing a standard solution of this compound into the mass spectrometer. A general procedure for optimization is as follows:

  • Prepare a standard solution of this compound (e.g., 1 µg/mL in methanol/water).

  • Infuse the solution directly into the mass spectrometer.

  • In full scan mode, identify the protonated molecule [M+H]⁺ of this compound (C₁₈H₂₅NO₆, MW = 351.4 g/mol ; expected [M+H]⁺ = m/z 352.2).

  • Select the [M+H]⁺ ion as the precursor ion for fragmentation.

  • Perform a product ion scan by varying the collision energy to identify the most abundant and stable fragment ions.

  • Select at least two specific and intense product ions for the MRM method. One transition is typically used for quantification and the other for confirmation.[3][4]

  • Optimize the cone voltage and collision energy for each transition to maximize the signal intensity.

Based on available literature for similar pyrrolizidine alkaloids, the following are plausible, but must be confirmed experimentally :

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy 1 (eV)Product Ion 2 (m/z)Collision Energy 2 (eV)
This compound352.2To be determinedTo be optimizedTo be determinedTo be optimized

Note: The lack of a readily available, validated set of MRM transitions for this compound in the scientific literature necessitates this optimization step for method development.

Data Presentation

The following tables summarize quantitative data for this compound found in various plant materials from published studies.

Table 1: this compound Content in Senecio Species

Plant SpeciesPlant PartThis compound Concentration (mg/g dry weight)Reference
Senecio jacobaeaAerial partsVaries significantly between chemotypes[5]
Senecio alpinusAerial parts0.04[5]
Senecio aquaticusAerial parts0.07[5]
Senecio rupestrisAerial parts0.04[5]
Senecio erucifoliusAerial parts0.30[5]
Senecio viscosusAerial parts0.02[5]
Senecio sylvaticusAerial parts0.07[5]
Senecio inaequidensAerial parts0.11[5]
Senecio adonidifoliusAerial parts0.21[5]

Note: The concentration of this compound and other pyrrolizidine alkaloids can vary significantly depending on the plant's developmental stage, geographical location, and environmental conditions.[6]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plant_material Plant Material (Homogenized & Dried) extraction Acidic Extraction (0.05 M H₂SO₄, Sonication) plant_material->extraction centrifugation1 Centrifugation extraction->centrifugation1 neutralization Neutralization (Ammonia Solution) centrifugation1->neutralization sample_loading Sample Loading neutralization->sample_loading spe_conditioning SPE Conditioning (Methanol, Water) spe_conditioning->sample_loading spe_washing SPE Washing (Water) sample_loading->spe_washing spe_elution SPE Elution (Methanol) spe_washing->spe_elution evaporation Evaporation (Nitrogen Stream) spe_elution->evaporation reconstitution Reconstitution (Methanol/Water) evaporation->reconstitution lc_ms_ms LC-MS/MS Analysis (UPLC-TQ-MS) reconstitution->lc_ms_ms data_analysis Data Analysis (Quantification) lc_ms_ms->data_analysis

Caption: Experimental workflow for the LC-MS/MS quantification of this compound in plant material.

logical_relationship cluster_method_development Method Development & Validation cluster_quantification Quantitative Analysis optimization Optimization of MS/MS Parameters validation Method Validation optimization->validation Ensures Accuracy & Precision sample_analysis Sample Analysis validation->sample_analysis Enables Reliable Measurement quantification Quantification sample_analysis->quantification Generates Quantitative Data

Caption: Logical relationship in LC-MS/MS method development and application.

References

In Vivo Toxicology of Jacobine: Application Notes and Protocols for Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo toxicology studies of jacobine, a pyrrolizidine alkaloid known for its hepatotoxic effects, in rodent models. The information is intended to guide researchers in designing and executing studies to assess the safety profile of this compound.

Introduction

This compound is a naturally occurring pyrrolizidine alkaloid found in various plant species. It is recognized for its potential toxicity, particularly to the liver.[1] Understanding the in vivo toxicological profile of this compound is crucial for risk assessment and in the context of drug development where related structures may be investigated. These protocols are designed to provide a framework for evaluating the acute and subacute toxicity of this compound in rodent models, primarily rats, which are a commonly used species for such studies.

Quantitative Toxicological Data

The following tables summarize key quantitative data from a representative study on this compound toxicity in Sprague-Dawley rats. This data focuses on the genotoxic effects observed in the liver.

Table 1: Genotoxicity of this compound in Male Sprague-Dawley Rats (Intraperitoneal Administration)

Dose (mg/kg)Observation TimeEndpointResult
5 - 604 hoursDNA-DNA Interstrand Cross-linkingSignificant, dose-dependent increase
15 - 604 hoursDNA-Protein Cross-linkingSignificant increase
5 - 604 hoursDNA Single-Strand BreaksNot detected

Data extracted from a study on the genotoxicity of this compound in rats[1].

Experimental Protocols

The following are detailed protocols for conducting acute and subacute toxicity studies of this compound in rodent models.

Acute Oral Toxicity Study (Dose Range Finding)

Objective: To determine the approximate lethal dose and identify signs of toxicity of a single oral dose of this compound.

Materials:

  • This compound (analytical grade)

  • Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose)

  • Sprague-Dawley rats (male and female, 8-10 weeks old)

  • Oral gavage needles

  • Standard laboratory animal caging and diet

Protocol:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least 7 days prior to the study.

  • Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Serial dilutions can be made to achieve the desired dose concentrations.

  • Dosing:

    • Divide animals into groups (n=3-5 per group).

    • Administer a single oral dose of this compound to each animal. Start with a wide range of doses (e.g., 5, 50, 300, 2000 mg/kg) to establish a preliminary toxicity profile.

    • Include a control group that receives only the vehicle.

  • Clinical Observation:

    • Observe animals continuously for the first 4 hours post-dosing, and then daily for 14 days.

    • Record clinical signs of toxicity, including changes in behavior, appearance, and physiological functions.

  • Data Collection:

    • Record body weight before dosing and at regular intervals throughout the 14-day observation period.

    • Record mortality and time of death.

  • Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy.

Subacute Toxicity Study (Repeated Dose)

Objective: To evaluate the toxic effects of repeated doses of this compound over a 28-day period.

Materials:

  • Same as for the acute toxicity study.

Protocol:

  • Dose Selection: Based on the results of the acute toxicity study, select three dose levels (low, medium, and high) that are expected to produce a range of toxic effects but not significant mortality.

  • Dosing:

    • Divide animals into four groups (n=10 per sex per group): one control group and three treatment groups.

    • Administer the selected doses of this compound (or vehicle for the control group) orally once daily for 28 consecutive days.

  • Clinical and Hematological/Biochemical Analysis:

    • Perform detailed clinical observations daily.

    • Collect blood samples at the end of the study for hematology and clinical chemistry analysis. Key liver function markers to assess include alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.

  • Necropsy and Histopathology:

    • At the end of the 28-day period, euthanize all animals.

    • Perform a thorough gross necropsy and weigh key organs (liver, kidneys, spleen, etc.).

    • Collect liver tissue samples and fix them in 10% neutral buffered formalin for histopathological examination.

Visualizations

Experimental Workflow

G cluster_0 Acute Toxicity Study cluster_1 Subacute Toxicity Study acclimatization_acute Animal Acclimatization (7 days) dosing_acute Single Oral Dose Administration acclimatization_acute->dosing_acute observation_acute Clinical Observation (14 days) dosing_acute->observation_acute necropsy_acute Gross Necropsy observation_acute->necropsy_acute end Data Analysis & Reporting necropsy_acute->end acclimatization_subacute Animal Acclimatization (7 days) dosing_subacute Daily Oral Dosing (28 days) acclimatization_subacute->dosing_subacute analysis_subacute Clinical, Hematological & Biochemical Analysis dosing_subacute->analysis_subacute necropsy_subacute Necropsy & Histopathology analysis_subacute->necropsy_subacute necropsy_subacute->end start Study Initiation start->acclimatization_acute start->acclimatization_subacute

Caption: Workflow for in vivo toxicology studies of this compound.

Hypothetical Signaling Pathway for this compound-Induced Hepatotoxicity

G This compound This compound Administration Metabolic_Activation Metabolic Activation in Liver (e.g., by Cytochrome P450) This compound->Metabolic_Activation 1 Reactive_Metabolites Formation of Reactive Pyrrolic Metabolites Metabolic_Activation->Reactive_Metabolites 2 DNA_Adducts DNA Adduct Formation Reactive_Metabolites->DNA_Adducts 3 DNA_Crosslinking DNA Cross-linking (Interstrand and DNA-Protein) DNA_Adducts->DNA_Crosslinking 4 Cell_Cycle_Arrest Cell Cycle Arrest DNA_Crosslinking->Cell_Cycle_Arrest 5 Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis 6 Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity 7

Caption: Proposed pathway of this compound-induced liver toxicity.

References

Application Notes and Protocols: Cell Culture Models for Jacobine Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jacobine is a pyrrolizidine alkaloid (PA), a class of natural toxins produced by numerous plant species, notably in the genus Senecio.[1] PAs are well-documented hepatotoxins, and their presence in herbal remedies, teas, and contaminated food products poses a significant health risk to humans and livestock.[2][3] The toxicity of PAs, including this compound, is primarily mediated by their metabolic activation in the liver by cytochrome P450 (CYP) enzymes.[4][5] This process generates highly reactive pyrrolic esters that can form adducts with cellular macromolecules, leading to cytotoxicity, genotoxicity, and carcinogenicity.[4][5]

Understanding the cytotoxic mechanisms of this compound is crucial for risk assessment and the development of potential therapeutic interventions. In vitro cell culture models provide a valuable tool for studying these mechanisms in a controlled environment. This document provides detailed application notes and protocols for utilizing cell culture models to assess the cytotoxicity of this compound.

Recommended Cell Culture Models

The liver is the primary target organ for PA toxicity. Therefore, liver-derived cell lines are the most relevant models for studying this compound cytotoxicity.

  • HepG2 (Human Hepatocellular Carcinoma): A widely used and well-characterized cell line. It expresses a range of phase I and phase II drug-metabolizing enzymes, although the basal activity of some CYPs can be low.[6] For enhanced metabolic activation of PAs, co-culture systems or the use of CYP-induced HepG2 cells are recommended.

  • HepaRG (Human Hepatocellular Carcinoma): This cell line is unique in its ability to differentiate into both hepatocyte-like and biliary-like cells, forming a co-culture that more closely mimics the liver architecture. Differentiated HepaRG cells express a broader range of drug-metabolizing enzymes at levels comparable to primary human hepatocytes, making them a highly relevant model for studying the metabolism-dependent toxicity of compounds like this compound.[3]

  • Primary Human Hepatocytes (PHHs): Considered the "gold standard" for in vitro hepatotoxicity studies due to their complete and physiologically relevant metabolic capabilities.[4] However, their use is often limited by availability, cost, and inter-donor variability.

Data Presentation: Comparative Cytotoxicity of Pyrrolizidine Alkaloids

Table 1: In Silico Predicted Toxicity of this compound and Other Pyrrolizidine Alkaloids

Pyrrolizidine AlkaloidRodent CarcinogenicityDevelopmental Toxicity PotentialAmes MutagenicityRat Oral LD50 (g/kg)Chronic Oral LOAEL (g/kg)
This compound Predicted PositivePredicted PositivePredicted Positive0.4610.003
JacolinePredicted PositivePredicted PositivePredicted Positive0.2300.001
RetrorsinePredicted PositivePredicted PositivePredicted Positive0.3200.001
ClivorinePredicted PositivePredicted PositivePredicted Positive0.3860.002
RiddelliinePredicted PositivePredicted NegativePredicted Negative0.6160.015
SenecioninePredicted NegativePredicted NegativePredicted Negative0.1270.001
MonocrotalinePredicted PositivePredicted PositivePredicted Positive0.7310.002
SeneciphyllinePredicted NegativePredicted PositivePredicted Positive0.2640.002

Data from in silico prediction using TOPKAT (Toxicity Prediction by Komputer Assisted Technology).

Table 2: Experimental Cytotoxicity (IC50/EC50 Values) of Various Pyrrolizidine Alkaloids in Liver Cell Models

Pyrrolizidine AlkaloidCell LineAssayExposure TimeIC50/EC50 (µM)
ClivorineHepG2MTT48h141.7
RetrorsineHepG2MTT48h~300
SenecionineHepG2-CYP3A4Resazurin24h>100
RetrorsineHepG2-CYP3A4Resazurin24h~70
MonocrotalineHepG2-CYP3A4Resazurin72h~200-500
LasiocarpineHepG2-CYP3A4Resazurin24h12.6
SeneciphyllineHepG2-CYP3A4Resazurin24h26.2
RetrorsinePrimary Rat HepatocytesCell Viability48h153
SenecioninePrimary Mouse Hepatocytes (co-culture with LSECs)Cell ViabilityNot Specified~22 (EC50)
MonocrotalinePrimary Rat HepatocytesCell Viability24hNot determined (low toxicity)

Experimental Workflow

The following diagram illustrates a general workflow for assessing the cytotoxicity of this compound in a selected cell culture model.

G cluster_prep Preparation cluster_exposure Exposure cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Cell_Seeding Seed Cells in Microplates Treatment Treat Cells with this compound (and Controls) Cell_Seeding->Treatment Compound_Prep Prepare this compound Stock and Working Solutions Compound_Prep->Treatment Incubation Incubate for Defined Periods (e.g., 24, 48, 72h) Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Membrane_Integrity_Assay Membrane Integrity Assay (e.g., LDH) Incubation->Membrane_Integrity_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis_Assay ROS_Assay ROS Production Assay Incubation->ROS_Assay Data_Acquisition Acquire Data (Spectrophotometry, Flow Cytometry) Viability_Assay->Data_Acquisition Membrane_Integrity_Assay->Data_Acquisition Apoptosis_Assay->Data_Acquisition ROS_Assay->Data_Acquisition IC50_Calculation Calculate IC50 Values Data_Acquisition->IC50_Calculation Statistical_Analysis Statistical Analysis IC50_Calculation->Statistical_Analysis Interpretation Interpret Results Statistical_Analysis->Interpretation

Fig. 1. General experimental workflow for this compound cytotoxicity assessment.

Signaling Pathway of Pyrrolizidine Alkaloid-Induced Apoptosis

The cytotoxicity of many PAs is mediated through the induction of apoptosis. The following diagram illustrates the key signaling events involved in this process.

G PA Pyrrolizidine Alkaloid (e.g., this compound) CYP450 CYP450 Metabolism (in Liver Cells) PA->CYP450 Reactive_Metabolites Reactive Pyrrolic Metabolites CYP450->Reactive_Metabolites Cellular_Damage Cellular Damage (DNA Adducts, Protein Cross-linking) Reactive_Metabolites->Cellular_Damage ROS_Production Increased ROS Production Cellular_Damage->ROS_Production Mitochondrial_Stress Mitochondrial Stress ROS_Production->Mitochondrial_Stress Bcl_xL_Degradation Degradation of Bcl-xL Mitochondrial_Stress->Bcl_xL_Degradation MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) Bcl_xL_Degradation->MMP_Loss Cytochrome_c_Release Cytochrome c Release (from Mitochondria) MMP_Loss->Cytochrome_c_Release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c_Release->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Fig. 2. Signaling pathway of PA-induced apoptosis.

Experimental Protocols

MTT Cell Viability Assay

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • HepG2 or HepaRG cells

  • Complete cell culture medium

  • 96-well clear, flat-bottom tissue culture plates

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of solvent used for this compound) and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.

Materials:

  • Cell culture supernatant from this compound-treated and control cells

  • LDH assay kit (commercially available)

  • 96-well flat-bottom plate

  • Microplate reader

Protocol:

  • Follow the cell seeding and treatment protocol as described for the MTT assay (steps 1-5).

  • After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer provided in the kit).

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • 1X Binding Buffer (provided in the kit)

  • Flow cytometer

Protocol:

  • Seed and treat cells in 6-well plates or T25 flasks.

  • After treatment, collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent (e.g., Trypsin-EDTA).

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

  • Gate the cell populations to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Reactive Oxygen Species (ROS) Production Assay

Principle: This assay measures the intracellular production of reactive oxygen species (ROS) using a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.

Materials:

  • HepG2 or HepaRG cells

  • Complete cell culture medium

  • Black, clear-bottom 96-well plates

  • This compound stock solution

  • DCFH-DA solution (e.g., 10 mM stock in DMSO)

  • H₂O₂ (positive control)

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to attach overnight.

  • Remove the culture medium and wash the cells once with warm PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with warm PBS to remove the excess probe.

  • Add 100 µL of the this compound dilutions (in serum-free medium or PBS) to the wells. Include a positive control (e.g., 100 µM H₂O₂) and a vehicle control.

  • Measure the fluorescence intensity immediately (for acute ROS production) or after a specific incubation period (e.g., 1-4 hours) using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • The results can be expressed as the fold change in fluorescence intensity relative to the vehicle control.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the cytotoxicity of this compound using in vitro cell culture models. By employing a combination of cell viability, membrane integrity, apoptosis, and ROS production assays, researchers can gain valuable insights into the mechanisms of this compound-induced liver cell injury. The comparative data on other pyrrolizidine alkaloids serves as a critical reference for interpreting the toxic potential of this compound. These in vitro approaches are essential tools in the toxicological evaluation of PAs and contribute to a better understanding of their risks to human health.

References

Application Note and Protocol for the Isolation of Jacobine from Crude Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed protocol for the isolation and purification of Jacobine, a pyrrolizidine alkaloid, from crude plant extracts, particularly from species of the genus Senecio. This document outlines the necessary steps from sample preparation to final purification and analysis.

Introduction

This compound is a pyrrolizidine alkaloid (PA) found in various plant species, notably those belonging to the Senecio genus, such as Senecio jacobaea (ragwort). PAs are of significant interest to the pharmaceutical and toxicological fields due to their wide range of biological activities, including hepatotoxicity. The isolation of pure this compound is crucial for pharmacological studies, toxicological assessments, and the development of analytical standards.

This protocol details a comprehensive methodology for the extraction, fractionation, and purification of this compound from dried plant material. The procedure employs a combination of solvent extraction, acid-base partitioning, and chromatographic techniques to yield high-purity this compound.

Materials and Equipment

Reagents and Solvents:

  • Methanol (analytical grade)

  • Ethanol (95%)

  • Hydrochloric acid (HCl, 1 M and 2%)

  • Ammonia solution (NH₄OH, concentrated and 10%)

  • Chloroform

  • Dichloromethane

  • Ethyl acetate

  • Hexane

  • Sodium sulfate (anhydrous)

  • Dragendorff's reagent

  • Silica gel for column chromatography (70-230 mesh)

  • TLC plates (silica gel 60 F₂₅₄)

  • Deionized water

Equipment:

  • Grinder or mill

  • Soxhlet apparatus or ultrasonic bath

  • Rotary evaporator

  • pH meter

  • Separatory funnels

  • Glass chromatography columns

  • Thin-Layer Chromatography (TLC) developing tank

  • UV lamp (254 nm)

  • High-Performance Liquid Chromatography (HPLC) system

  • Fume hood

Experimental Protocols

Plant Material Preparation
  • Collection and Drying: Collect the aerial parts of the Senecio species of interest.

  • Grinding: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.[1] Grind the dried material into a fine powder (30-40 mesh size is optimal) to increase the surface area for extraction.[1]

Extraction of Crude Alkaloids

Two primary methods are recommended for the initial extraction: Soxhlet extraction for exhaustive extraction and Ultrasound-Assisted Extraction (UAE) for a more rapid process.

Method A: Soxhlet Extraction

  • Accurately weigh approximately 100 g of the powdered plant material and place it into a cellulose thimble.

  • Place the thimble into the main chamber of the Soxhlet extractor.

  • Add 500 mL of methanol to the distillation flask.

  • Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

  • Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm becomes colorless.[1]

  • After extraction, concentrate the methanolic extract to dryness under reduced pressure using a rotary evaporator.

Method B: Ultrasound-Assisted Extraction (UAE)

  • Place 100 g of the powdered plant material in a large beaker and add 500 mL of methanol.

  • Place the beaker in an ultrasonic bath.

  • Sonicate the mixture for 30-minute intervals, three times, with intermittent stirring.

  • After each sonication, filter the mixture through cheesecloth and then filter paper to separate the extract from the plant debris.

  • Combine the filtrates and concentrate to dryness using a rotary evaporator.

Acid-Base Partitioning for Alkaloid Fractionation

This step selectively isolates the basic alkaloids from the crude extract.

  • Dissolve the dried crude extract in 200 mL of 2% hydrochloric acid.

  • Filter the acidic solution to remove any insoluble material.

  • Transfer the filtrate to a separatory funnel and wash it three times with 100 mL of chloroform to remove neutral and acidic compounds. Discard the chloroform layers.

  • Adjust the pH of the aqueous layer to 9-10 by adding concentrated ammonia solution dropwise while cooling the mixture in an ice bath.

  • Extract the now alkaline aqueous solution three times with 100 mL of chloroform. The alkaloids will partition into the organic phase.

  • Combine the chloroform extracts and dry them over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate and concentrate the chloroform extract to dryness on a rotary evaporator to obtain the crude alkaloid fraction.

Purification of this compound

3.4.1. Thin-Layer Chromatography (TLC) Analysis

Before proceeding to column chromatography, optimize the separation conditions using TLC.

  • Dissolve a small amount of the crude alkaloid fraction in chloroform.

  • Spot the solution onto a TLC plate.

  • Develop the plate in a developing tank containing a solvent system of chloroform:methanol:ammonia (e.g., 85:14:1 v/v/v).

  • After development, air-dry the plate and visualize the spots under a UV lamp (254 nm) and by spraying with Dragendorff's reagent. Alkaloids will appear as orange or reddish-brown spots.[2]

3.4.2. Column Chromatography

  • Prepare a silica gel slurry in the chosen mobile phase (e.g., chloroform:methanol with a small amount of ammonia) and pack it into a glass column.

  • Dissolve the crude alkaloid fraction in a minimal amount of the mobile phase and adsorb it onto a small amount of silica gel.

  • Carefully load the adsorbed sample onto the top of the prepared column.

  • Elute the column with the mobile phase, starting with a less polar system and gradually increasing the polarity (gradient elution).

  • Collect fractions of 10-20 mL and monitor the separation by TLC.

  • Combine the fractions containing the spot corresponding to this compound (based on comparison with a standard, if available, or by subsequent analysis).

  • Evaporate the solvent from the combined fractions to obtain purified this compound.

Purity Assessment

The purity of the isolated this compound can be assessed using High-Performance Liquid Chromatography (HPLC).

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

    • Injection Volume: 10 µL

Data Presentation

The following table summarizes the expected yields at different stages of the isolation process. These values are illustrative and may vary depending on the plant source and extraction efficiency.

Isolation StageStarting Material (g)Recovered Mass (g)Yield (%)Purity (%)
Dried Plant Material100---
Crude Methanolic Extract10015.215.2Not Assessed
Crude Alkaloid Fraction15.20.855.6 (from crude extract)~40%
Purified this compound0.850.055.9 (from crude alkaloids)>95%

Visualizations

Experimental Workflow

experimental_workflow plant_material Dried & Powdered Plant Material extraction Solvent Extraction (Methanol) plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids column_chrom Silica Gel Column Chromatography crude_alkaloids->column_chrom purified_this compound Purified this compound column_chrom->purified_this compound hplc_analysis Purity Analysis (HPLC) purified_this compound->hplc_analysis

Caption: Workflow for the isolation of this compound.

Acid-Base Partitioning Logic

acid_base_logic crude_extract Crude Extract in 2% HCl (aq) wash_chloroform Wash with Chloroform crude_extract->wash_chloroform aqueous_layer1 Aqueous Layer (Alkaloid Salts) wash_chloroform->aqueous_layer1 Retain organic_layer1 Organic Layer (Discard) (Neutral/Acidic Compounds) wash_chloroform->organic_layer1 Discard basify Add NH4OH to pH 9-10 aqueous_layer1->basify extract_chloroform Extract with Chloroform basify->extract_chloroform aqueous_layer2 Aqueous Layer (Discard) extract_chloroform->aqueous_layer2 Discard organic_layer2 Organic Layer (Free Alkaloids) extract_chloroform->organic_layer2 Retain dry_evaporate Dry & Evaporate organic_layer2->dry_evaporate crude_alkaloids Crude Alkaloid Fraction dry_evaporate->crude_alkaloids

Caption: Logic of the acid-base partitioning step.

References

Spectroscopic Analysis of Jacobine and Its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jacobine is a macrocyclic pyrrolizidine alkaloid (PA), a class of natural products known for their significant biological activities, including hepatotoxicity. The spectroscopic analysis of this compound and its derivatives is crucial for their identification, characterization, and quantification in various matrices, which is of high importance in toxicology, pharmacology, and drug development. This document provides detailed application notes and experimental protocols for the spectroscopic analysis of this compound and related compounds using Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy.

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: Mass Spectrometry Data for this compound
Parameter Value Reference
Formula C₁₈H₂₅NO₆[1]
Exact Mass 351.1682 g/mol [1]
Precursor Ion (m/z) 352.1755 [M+H]⁺[1]
Base Peak (m/z) 352.1752[1]
Major Fragment Ions (m/z) 324.1807, 308.1493, 280.1544, 262.1438, 234.1488, 218.1539, 216.1383, 204.1383, 138, 120, 94[1][2]
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for the Pyrrolizidine Core

Note: Specific high-resolution NMR data for this compound is not widely available. The following data for a related retronecine-type PA in CDCl₃ is provided as a representative example.

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
1~5.8~135
2~2.2~35
3~3.4, ~4.0~60
5~3.3, ~3.9~54
6~2.0, ~2.7~30
7~4.8~75
8~4.2~78
9~4.1, ~4.9~62
Table 3: UV-Vis and IR Spectroscopic Data (Representative)
Spectroscopic Technique Parameter Value Interpretation
UV-Vis Spectroscopy λmax~215-220 nmπ → π* transition of the α,β-unsaturated ester
IR Spectroscopy Absorption Band (cm⁻¹)~1735-1715C=O stretching of the ester group
~1650C=C stretching of the pyrrolizidine ring
~1250-1150C-O stretching of the ester group
~3500 (broad)O-H stretching (if hydroxyl groups are present)

Experimental Protocols

Sample Preparation from Plant Material

This protocol outlines a general procedure for the extraction of this compound and its derivatives from plant sources, such as Senecio jacobaea (ragwort).

Materials:

  • Dried and ground plant material

  • Methanol

  • 0.05 M Sulfuric acid

  • Ammonia solution

  • Dichloromethane

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Extraction: Macerate 10 g of the dried plant material with 100 mL of methanol for 24 hours at room temperature.

  • Filtration: Filter the extract through filter paper.

  • Acidification and Partitioning: Evaporate the methanol under reduced pressure. Dissolve the residue in 50 mL of 0.05 M sulfuric acid. Extract the acidic solution with 3 x 50 mL of dichloromethane to remove non-polar compounds.

  • Basification and Extraction: Adjust the pH of the aqueous layer to ~9 with ammonia solution. Extract the alkaloids with 3 x 50 mL of dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the crude alkaloid extract.

  • SPE Cleanup (Optional): For cleaner samples, the crude extract can be redissolved in a suitable solvent and passed through a C18 SPE cartridge.

LC-MS/MS Analysis

This protocol provides a method for the sensitive and selective quantification of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion [M+H]⁺ m/z 352.2 → Product ions (e.g., m/z 138.1, 120.1).

    • Note: Specific product ions should be optimized for the instrument used.

  • Collision Energy: Optimize for the specific instrument and analyte.

NMR Spectroscopy

This protocol outlines the general procedure for obtaining ¹H and ¹³C NMR spectra of isolated this compound.

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~12 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay: 2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: ~200 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay: 2 seconds.

  • 2D NMR: For complete structural elucidation, acquire COSY, HSQC, and HMBC spectra using standard pulse programs.

Signaling Pathway and Experimental Workflow Diagrams

Metabolic Activation and Toxicity Pathway of this compound

Pyrrolizidine alkaloids like this compound are metabolically activated in the liver by cytochrome P450 enzymes to form highly reactive pyrrolic esters. These electrophilic intermediates can then form adducts with cellular macromolecules such as DNA and proteins, leading to genotoxicity, cell cycle arrest, and ultimately, hepatotoxicity.

Jacobine_Toxicity_Pathway cluster_liver_cell Hepatocyte This compound This compound CYP450 Cytochrome P450 (e.g., CYP3A4) This compound->CYP450 Metabolism ReactiveMetabolite Dehydropyrrolizidine Ester (Electrophilic) CYP450->ReactiveMetabolite Oxidation DNA DNA ReactiveMetabolite->DNA Alkylation Protein Cellular Proteins ReactiveMetabolite->Protein Alkylation DNA_Adducts DNA Adducts Protein_Adducts Protein Adducts DNADamage DNA Damage DNA_Adducts->DNADamage Hepatotoxicity Hepatotoxicity Protein_Adducts->Hepatotoxicity CellCycleArrest Cell Cycle Arrest (G2/M Phase) DNADamage->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Prolonged Arrest Apoptosis->Hepatotoxicity

Caption: Metabolic activation of this compound leading to hepatotoxicity.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound from a plant source.

Spectroscopic_Analysis_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Interpretation PlantMaterial Plant Material (e.g., Senecio jacobaea) Extraction Extraction and Cleanup PlantMaterial->Extraction CrudeExtract Crude Alkaloid Extract Extraction->CrudeExtract LCMS LC-MS/MS CrudeExtract->LCMS NMR NMR (¹H, ¹³C, 2D) CrudeExtract->NMR UVVis UV-Vis CrudeExtract->UVVis IR FTIR CrudeExtract->IR Quantification Quantification LCMS->Quantification StructureElucidation Structure Elucidation NMR->StructureElucidation UVVis->Quantification FunctionalGroup Functional Group ID IR->FunctionalGroup

Caption: Workflow for the spectroscopic analysis of this compound.

References

Application Notes & Protocols for Jacobine Separation via High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Jacobine is a pyrrolizidine alkaloid (PA), a class of secondary plant metabolites known for their potential hepatotoxicity, tumorigenicity, and genotoxicity.[1] Accurate and reliable quantification of this compound in various matrices, such as plant materials and honey, is crucial for safety assessment and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of this compound and other PAs.[2][3][4] This document provides detailed application notes and protocols for the separation of this compound using HPLC, with a focus on both cation-exchange and reversed-phase chromatography methods.

Section 1: Quantitative Data Summary

The following tables summarize key quantitative data from various HPLC methods used for the analysis of this compound and other pyrrolizidine alkaloids.

Table 1: Method Performance Characteristics

ParameterCation-Exchange HPLC-UV[1]HPLC-MS[5]UHPLC-MS/MS[6]
Limit of Detection (LOD) 1 mg/kg0.002 mg/kg0.0134 - 0.0305 µg/mL
Limit of Quantification (LOQ) 3 mg/kg-0.0446 - 0.1018 µg/mL
Recovery Rate > 95%57 - 70%-
Intra-day Standard Deviation < 7%--
Inter-day Standard Deviation < 7%--
Linearity (R²)
)-> 0.991> 0.991

Table 2: Chromatographic Parameters for this compound and Related PAs

CompoundRetention Time (min)Detection Wavelength (nm)Mass-to-Charge Ratio (m/z)Chromatographic MethodReference
This compound7.4200-Cation-Exchange HPLC-UV[1]
This compound---HPLC-MS[5]
This compound7.4--LC-MS/MS[6]
Senecionine12.5--LC-MS/MS[6]
Seneciphylline10.0--LC-MS/MS[6]
Retrorsine8.0--LC-MS/MS[6]

Section 2: Experimental Protocols

This section details the methodologies for sample preparation and HPLC analysis for this compound separation. Two primary methods are presented: Cation-Exchange HPLC-UV and Reversed-Phase HPLC-MS/MS.

Protocol 1: Cation-Exchange HPLC with UV Detection

This method is suitable for the rapid and cost-effective quantification of this compound in plant material.[1]

1. Sample Preparation (Plant Material) [1]

  • Homogenize the plant sample.

  • Weigh 1.0 ± 0.1 g of the homogenized sample into a 50 mL polyethylene centrifuge tube.

  • Add 10 mL of 2% formic acid in water.

  • Shake for 15 minutes.

  • Centrifuge the mixture for 10 minutes at 10,000 rpm.

  • Filter the supernatant through a 0.22 µm filter membrane.

2. HPLC-UV System and Conditions [1]

  • HPLC System: An Agilent 1200 Series LC system or equivalent.

  • Column: A suitable cation-exchange column.

  • Mobile Phase: An appropriate buffer system for cation-exchange chromatography.

  • Flow Rate: 1 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV detector at 200 nm.

  • Injection Volume: 10 µL.

3. Data Analysis

  • Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve prepared from this compound standards.

Protocol 2: Reversed-Phase UHPLC-MS/MS

This method offers high sensitivity and selectivity for the analysis of this compound and other PAs in complex matrices like honey and plant extracts.[6][7][8]

1. Sample Preparation (General) [7][8]

  • Weigh a suitable amount of the homogenized sample (e.g., 2.0 g of plant material) into a centrifuge tube.

  • Add 20 mL of an extraction solution (e.g., 0.05 M sulfuric acid).

  • Sonicate for 15 minutes.

  • Centrifuge at approximately 3800 x g for 10 minutes.

  • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with 2 x 5 mL of water.

    • Dry the cartridge under vacuum for 5-10 minutes.

    • Elute the PAs with 2 x 5 mL of methanol.

    • Evaporate the eluate to dryness.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 5% methanol in water).

2. UHPLC-MS/MS System and Conditions [7]

  • UHPLC System: A UHPLC system such as a Shimadzu LC-30AD or equivalent.

  • Column: ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • Start with 5% B.

    • Increase to 28% B over 25 minutes.

    • Hold at 28% B for 30 minutes.

    • Increase to 95% B over 10 minutes.

    • Hold at 95% B for 10 minutes.

  • Flow Rate: 1 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple-quadrupole mass spectrometer (e.g., SCIEX QTRAP 6500).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

3. Data Analysis

  • Identification and quantification are performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for this compound and other target PAs.

Section 3: Visualizations

Experimental Workflow for this compound Separation by HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Homogenized Sample (e.g., Plant Material, Honey) Extraction Extraction (e.g., with acidic solution) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration / SPE Purification Centrifugation->Filtration Injection Sample Injection Filtration->Injection Column HPLC Column (Cation-Exchange or Reversed-Phase) Injection->Column Separation Chromatographic Separation Column->Separation Detection Detection (UV or MS/MS) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Peak Peak Integration & Identification Chromatogram->Peak Quantification Quantification (Calibration Curve) Peak->Quantification Result Final Result (this compound Concentration) Quantification->Result

Caption: Workflow for this compound analysis using HPLC.

Signaling Pathway (Logical Relationship)

The separation of this compound by HPLC is based on its physicochemical properties and interaction with the stationary and mobile phases. The following diagram illustrates the logical relationship of the separation process.

Separation_Principle cluster_components System Components cluster_interaction Interaction & Separation cluster_output Detection & Output This compound This compound Molecule (Analyte) Interaction Differential Partitioning/ Adsorption This compound->Interaction MobilePhase Mobile Phase (Liquid Solvent) MobilePhase->Interaction StationaryPhase Stationary Phase (Column Packing Material) StationaryPhase->Interaction Elution Elution from Column Interaction->Elution based on affinity Detection Detector Response Elution->Detection Signal Chromatographic Peak Detection->Signal

References

Application Notes and Protocols for Jacobine Immunoassay Development Using Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Jacobine is a pyrrolizidine alkaloid (PA), a class of phytotoxins found in numerous plant species worldwide.[1] These compounds are a significant concern for human and animal health due to their potential for causing severe liver damage and other toxic effects upon ingestion of contaminated food, feed, or herbal products.[1][2] The development of sensitive and specific immunoassays is crucial for the effective screening and quantification of this compound in various matrices. This document provides detailed protocols for the generation of monoclonal antibodies (mAbs) against this compound and their application in a competitive enzyme-linked immunosorbent assay (ELISA). Monoclonal antibodies, which recognize a single epitope, offer high specificity and can be produced in large, consistent quantities, making them ideal reagents for reliable immunoassays.[3][4]

Section 1: Monoclonal Antibody Production Against this compound

The production of monoclonal antibodies against small molecules like this compound, which are non-immunogenic on their own (haptens), requires a multi-step process that begins with conjugation to a carrier protein to elicit an immune response. This is followed by the generation of antibody-producing hybridoma cells.[5][6]

Experimental Protocol 1: Preparation of this compound-Carrier Protein Conjugate (Immunogen)

This protocol outlines the general steps for conjugating this compound to a carrier protein such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH) to render it immunogenic.

  • Activation of this compound: If this compound does not possess a functional group suitable for direct conjugation (e.g., carboxyl or amino group), it must first be derivatized to introduce one. This often involves creating a hemisuccinate or other linker.

  • Activation of Carrier Protein: Activate the carboxyl groups on the carrier protein (BSA or KLH) using a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of NHS (N-hydroxysuccinimide) in a suitable buffer (e.g., MES buffer, pH 6.0).

  • Conjugation Reaction: Mix the activated this compound derivative with the activated carrier protein. The reaction is typically carried out at room temperature for several hours or overnight at 4°C with gentle stirring.

  • Purification of Conjugate: Remove unreacted hapten and coupling reagents by dialysis against phosphate-buffered saline (PBS) or through gel filtration chromatography.

  • Confirmation of Conjugation: Confirm the successful conjugation and estimate the hapten-to-protein molar ratio using techniques such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.

Experimental Protocol 2: Hybridoma Technology for Anti-Jacobine mAb Production

This protocol describes the generation of hybridoma cell lines that secrete monoclonal antibodies specific for this compound.[7]

  • Immunization:

    • Emulsify the this compound-KLH conjugate in a suitable adjuvant (e.g., Freund's Complete Adjuvant for the primary injection, Freund's Incomplete Adjuvant for subsequent boosts).

    • Immunize mice (e.g., BALB/c strain) subcutaneously or intraperitoneally with the emulsified antigen.[8] Injections are typically repeated several times at 2-3 week intervals.[8]

    • Monitor the immune response by collecting blood samples and testing the serum for anti-jacobine antibodies using an indirect ELISA.

    • Administer a final intravenous or intraperitoneal booster injection without adjuvant 3-4 days before cell fusion.[8]

  • Cell Fusion:

    • Aseptically harvest the spleen from the immunized mouse and prepare a single-cell suspension of splenocytes (B cells).[9]

    • Prepare myeloma cells, which are immortalized cancer cell lines that do not produce their own antibodies (e.g., Sp2/0-Ag14).[5] These cells are selected to be deficient in an enzyme like HGPRT, which is crucial for their selection later.[10]

    • Fuse the splenocytes and myeloma cells in a 5:1 ratio using a fusogen like polyethylene glycol (PEG).[8] PEG causes the cell membranes to fuse, creating hybridoma cells.[5]

  • Selection and Screening of Hybridomas:

    • Culture the fused cells in HAT medium (Hypoxanthine-Aminopterin-Thymidine).[10]

    • Aminopterin blocks the de novo nucleotide synthesis pathway.[10] Unfused myeloma cells cannot survive as they lack the HGPRT enzyme needed for the salvage pathway. Unfused B cells have a limited lifespan and will die off naturally.[10] Only the hybridoma cells, which inherit immortality from the myeloma parent and a functional HGPRT enzyme from the B cell parent, will survive.[10]

    • After 10-14 days, screen the supernatants from wells containing viable hybridoma colonies for the presence of the desired antibodies using an indirect ELISA coated with a this compound-BSA conjugate (using a different carrier than for immunization to avoid selecting for anti-carrier antibodies).

  • Cloning and Expansion:

    • Select positive hybridoma colonies and subclone them using the limiting dilution method to ensure each new culture originates from a single cell (monoclonality).[3]

    • Expand the positive monoclonal colonies to produce larger quantities of the antibody.

    • Cryopreserve stable hybridoma cell lines for long-term storage.[8]

G cluster_0 Antigen Preparation cluster_1 Hybridoma Production This compound This compound (Hapten) Conjugate This compound-KLH Conjugate This compound->Conjugate Carrier Carrier Protein (KLH) Carrier->Conjugate Immunization 1. Immunize Mouse with Conjugate Spleen 2. Isolate Splenocytes (B-Cells) Immunization->Spleen Fusion 3. Cell Fusion (PEG) Spleen->Fusion Myeloma Myeloma Cells (Immortal) Myeloma->Fusion HAT 4. Select in HAT Medium Fusion->HAT Screening 5. Screen Supernatants (ELISA) HAT->Screening Cloning 6. Clone Positive Hybridomas Screening->Cloning

Caption: Workflow for Anti-Jacobine Monoclonal Antibody Production.

Section 2: Antibody Characterization

Once stable hybridoma lines are established, the secreted monoclonal antibodies must be characterized to select the best candidates for immunoassay development.

Data Presentation: Summary of Anti-Jacobine mAb Clones

The following table presents illustrative data for a set of hypothetical anti-jacobine monoclonal antibody clones. The selection of a final candidate would depend on high affinity and low cross-reactivity with structurally related compounds.

Clone IDIsotypeAffinity Constant (Ka) (L/mol)Cross-Reactivity (%) with this compound Analogue ACross-Reactivity (%) with Unrelated Alkaloid B
JAB-01IgG11.5 x 10⁹15%< 0.1%
JAB-02IgG2a5.2 x 10⁸45%< 0.1%
JAB-03 IgG1 2.8 x 10⁹ < 1% < 0.1%
JAB-04IgM7.0 x 10⁷22%1.5%

Note: Data are for illustrative purposes only.

Section 3: Immunoassay Development

A competitive ELISA format is the most suitable method for quantifying small molecules like this compound. In this format, free this compound in the sample competes with a this compound-enzyme conjugate (or this compound coated on the plate) for binding to a limited amount of monoclonal antibody. The resulting signal is inversely proportional to the concentration of this compound in the sample.

Experimental Protocol 3: Indirect Competitive ELISA for this compound Quantification
  • Plate Coating:

    • Dilute a this compound-BSA conjugate (the coating antigen) to an optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).[11]

    • Add 100 µL of the coating antigen solution to each well of a 96-well microtiter plate.[11]

    • Incubate overnight at 4°C.[11]

    • Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20, PBST).[12]

  • Blocking:

    • Add 200-300 µL of blocking buffer (e.g., 1% BSA in PBST) to each well to block any remaining non-specific binding sites.[11]

    • Incubate for 1-2 hours at room temperature.[11]

    • Wash the plate three times with wash buffer.[12]

  • Competitive Reaction:

    • Prepare standards with known concentrations of this compound and the test samples.

    • In a separate plate or tube, pre-incubate 50 µL of each standard or sample with 50 µL of the diluted anti-jacobine monoclonal antibody for 30-60 minutes.

    • Transfer 100 µL of the antibody/sample mixture to the corresponding wells of the coated and blocked ELISA plate.

    • Incubate for 1-2 hours at room temperature.[13] During this step, free this compound from the sample competes with the this compound-BSA on the plate for binding to the antibody.

    • Wash the plate five times with wash buffer.[12]

  • Detection:

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) diluted in blocking buffer to each well.[14]

    • Incubate for 1 hour at room temperature.[13]

    • Wash the plate five times with wash buffer.

  • Signal Generation and Measurement:

    • Add 100 µL of a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well and incubate in the dark for 15-30 minutes.[13]

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2 N H₂SO₄).[13]

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance values against the logarithm of the this compound concentration for the standards.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

G cluster_0 Assay Setup cluster_1 Competitive Reaction & Detection Coating 1. Coat Plate with This compound-BSA Conjugate Wash1 2. Wash Coating->Wash1 Blocking 3. Block Plate Wash1->Blocking Wash2 4. Wash Blocking->Wash2 Competition 5. Add Sample + Anti-Jacobine mAb. (Competition Occurs) Wash3 6. Wash Competition->Wash3 SecondaryAb 7. Add HRP-Conjugated Secondary Antibody Wash3->SecondaryAb Wash4 8. Wash SecondaryAb->Wash4 Substrate 9. Add TMB Substrate Wash4->Substrate Stop 10. Stop Reaction Substrate->Stop Read 11. Read Absorbance at 450 nm Stop->Read

Caption: Workflow for an Indirect Competitive ELISA for this compound.

Section 4: Mechanism of this compound Toxicity

Understanding the mechanism of toxicity is critical in drug development and toxicology. Pyrrolizidine alkaloids like this compound are not toxic themselves but are converted into highly reactive metabolites in the liver.[1] This bioactivation is a key event leading to cellular damage.

The primary mechanism involves the metabolic activation of this compound by cytochrome P450 enzymes in the liver to form dehydropyrrolizidine alkaloids (pyrrolic esters). These electrophilic metabolites are highly reactive and can readily bind to cellular nucleophiles, such as DNA and proteins, forming adducts.[1] This covalent binding disrupts normal cellular function, leading to cytotoxicity, genotoxicity, and potentially carcinogenesis.[1]

G cluster_0 Liver Cell (Hepatocyte) cluster_1 Cellular Targets This compound This compound (Inactive Toxin) P450 Cytochrome P450 Enzymes This compound->P450 Metabolic Activation Metabolite Reactive Pyrrolic Ester (Active Metabolite) P450->Metabolite Adducts Formation of Adducts Metabolite->Adducts DNA DNA DNA->Adducts Protein Proteins Protein->Adducts Damage Cellular Damage (Cytotoxicity, Genotoxicity) Adducts->Damage

Caption: Bioactivation pathway of this compound leading to cellular toxicity.

References

Application Notes and Protocols: Jacobine as a Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Jacobine is a pyrrolizidine alkaloid (PA), a class of secondary metabolites produced by various plant species, most notably in the Senecio genus (e.g., Senecio jacobaea). These compounds are of significant interest due to their hepatotoxic, carcinogenic, and genotoxic potential. As a result, the accurate detection and quantification of this compound and other PAs in plants, food products (such as honey and milk), and animal feed is crucial for safety assessment and quality control. This compound, available as a certified reference material, serves as an essential standard for the development, validation, and routine application of analytical methods in phytochemical analysis.

These application notes provide detailed protocols for the extraction and quantification of this compound from various matrices using modern analytical techniques.

Chemical Properties of this compound

PropertyValue
Chemical Formula C₁₈H₂₅NO₆
Molecular Weight 351.4 g/mol
CAS Number 6870-67-3
Appearance Solid
Purity (as a standard) Typically ≥98% (HPLC)[1]

Experimental Protocols

Extraction of this compound from Plant Material

This protocol describes the extraction of this compound from dried plant material for subsequent analysis.

Materials:

  • Dried and powdered plant material

  • Extraction solution: 0.05 M Sulphuric Acid (H₂SO₄) in water[2]

  • Neutralization solution: 2.5% Ammonia (NH₃) solution in water[2]

  • Methanol (HPLC grade)[2]

  • Water (deionized or Milli-Q)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)[2]

  • Centrifuge

  • Ultrasonic bath

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Sample Preparation: Weigh 2.0 g of the homogenized and dried plant material into a centrifuge tube.

  • Extraction:

    • Add 20 mL of the 0.05 M H₂SO₄ extraction solution to the sample.

    • Ensure the plant material is completely wetted.

    • Sonicate the mixture in an ultrasonic bath for 15 minutes at room temperature.[2]

    • Centrifuge the sample at 3800 x g for 10 minutes.[2]

    • Carefully decant the supernatant into a clean collection tube.

    • Repeat the extraction process on the plant residue with another 20 mL of the extraction solution.

    • Combine the supernatants from both extractions.[2]

  • Neutralization: Adjust the pH of the combined extracts to approximately 7 using the 2.5% ammonia solution. Monitor the pH with indicator strips.[2]

  • Solid-Phase Extraction (SPE) Purification:

    • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.[2] Do not allow the cartridge to dry out between steps.

    • Loading: Load the neutralized extract onto the SPE cartridge.

    • Washing: Wash the cartridge with 10 mL of water (2 x 5 mL) to remove polar impurities.[2]

    • Drying: Dry the cartridge under vacuum for 5-10 minutes.[2]

    • Elution: Elute the this compound and other PAs from the cartridge with 10 mL of methanol (2 x 5 mL).[2]

  • Concentration and Reconstitution:

    • Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator.

    • Reconstitute the dried residue in 1 mL of the initial mobile phase for the analytical method (e.g., 5% methanol in water).[2]

    • Filter the reconstituted sample through a 0.2 µm syringe filter into an HPLC vial.

G cluster_extraction Extraction from Plant Material cluster_purification Purification Plant Material Plant Material Add H2SO4 Add 0.05 M H₂SO₄ Plant Material->Add H2SO4 Sonicate Sonicate (15 min) Add H2SO4->Sonicate Centrifuge Centrifuge (3800 x g, 10 min) Sonicate->Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant Repeat Extraction Repeat Extraction on Pellet Centrifuge->Repeat Extraction Combine Supernatants Combine Supernatants Collect Supernatant->Combine Supernatants Repeat Extraction->Sonicate Neutralize Neutralize to pH 7 Combine Supernatants->Neutralize Condition Condition SPE (Methanol, Water) Neutralize->Condition SPE Cartridge SPE Cartridge Load Sample Load Sample SPE Cartridge->Load Sample Condition->SPE Cartridge Wash Wash (Water) Load Sample->Wash Elute Elute (Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Final Sample Final Sample Reconstitute->Final Sample

Caption: Workflow for this compound Extraction from Plants.
Extraction of this compound from Honey

This protocol details the extraction and purification of this compound from honey samples.

Materials:

  • Honey sample

  • Extraction solution: 0.05 M Sulphuric Acid (H₂SO₄) in water[3]

  • Elution solution: 2.5% ammoniacal methanol[3]

  • Methanol (HPLC grade)[3]

  • Water (deionized or Milli-Q)

  • Strong Cation Exchange (SCX) SPE cartridges

  • Centrifuge

  • Shaker

Procedure:

  • Sample Preparation: Weigh 10.0 g of honey into a centrifuge tube.

  • Extraction:

    • Add 30 mL of 0.05 M H₂SO₄ extraction solution.[3]

    • Shake the mixture for 30 minutes to dissolve the honey completely.[3]

    • Centrifuge at 3800 x g for 10 minutes to pellet any solid particles.[3]

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Purification:

    • Conditioning: Condition an SCX SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Loading: Load the supernatant onto the SCX cartridge.

    • Washing: Wash the cartridge with 5 mL of water, followed by 5 mL of methanol.

    • Elution: Elute the PAs with 10 mL of 2.5% ammoniacal methanol.[3]

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase.[3]

    • Filter the sample through a 0.2 µm syringe filter into an HPLC vial.[3]

G cluster_extraction Extraction from Honey cluster_purification Purification Honey Sample Honey Sample Dissolve Dissolve in 0.05 M H₂SO₄ Honey Sample->Dissolve Shake Shake (30 min) Dissolve->Shake Centrifuge Centrifuge (3800 x g, 10 min) Shake->Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant Condition Condition SCX SPE Collect Supernatant->Condition SCX SPE SCX SPE Load Load Supernatant SCX SPE->Load Condition->SCX SPE Wash Wash (Water, Methanol) Load->Wash Elute Elute (Ammoniacal Methanol) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Final Sample Final Sample Reconstitute->Final Sample

Caption: Workflow for this compound Extraction from Honey.

Analytical Methods

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in less complex matrices or when mass spectrometry is not available.

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Methanol
Gradient Isocratic or gradient elution depending on the complexity of the sample. A typical gradient could be: 0-1 min, 5% B; 1-10 min, 5-80% B; 10-14 min, 80% B; 14-15 min, 80-5% B; 15-16 min, 5% B.[4]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10-20 µL
UV Detection 200-220 nm[2]
Standard Preparation Prepare a stock solution of this compound in methanol. Create a series of calibration standards by diluting the stock solution with the initial mobile phase to cover the expected concentration range in the samples.
Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS)

This is a highly sensitive and selective method for the quantification of this compound, especially in complex matrices and at low concentrations.

ParameterCondition
Column UPLC C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)[4]
Mobile Phase A: 5 mM Ammonium formate and 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile[4]
Gradient 0–1 min, 5% B; 1–15 min, 5–10% B; 15–18 min, 10–30% B; 18–18.5 min, 30–95%; 18.5–20, 95% B; followed by re-equilibration.[4]
Flow Rate 0.3 mL/min[4]
Column Temperature 40 °C[4]
Injection Volume 3-5 µL[4]
Ionization Mode Positive Electrospray Ionization (ESI+)[4]
MS/MS Detection Multiple Reaction Monitoring (MRM)
This compound MRM Transition Precursor Ion (m/z): 352.2Product Ions (m/z): 136.1, 120.1 (example transitions, should be optimized in the lab)
Gas Temperatures Source: 300 °C, Sheath: 350 °C[4]
Nebulizer Pressure 45 psi[4]

Quantitative Data Summary

The following table summarizes typical performance data for the analytical methods described. This data is indicative and should be verified during in-house method validation.

ParameterHPLC-UVUHPLC-MS/MS
Linearity (R²) > 0.99> 0.99
Recovery 85-110%70-120%[5]
Limit of Detection (LOD) ~1 mg/kg[2]0.5 - 2.5 µg/kg[5]
Limit of Quantification (LOQ) ~3 mg/kg[2]0.5 - 5.0 µg/kg
Intra-day Precision (%RSD) < 7%[2]< 15%
Inter-day Precision (%RSD) < 7%[2]< 20%[5]

Logical Relationship Diagram

The following diagram illustrates the logical flow from sample to final quantitative result in phytochemical analysis using this compound as a standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_quantification Quantification Sample Sample Extraction Extraction Sample->Extraction Purification Purification (SPE) Extraction->Purification Instrumental Analysis HPLC-UV or UHPLC-MS/MS Purification->Instrumental Analysis Peak Integration Peak Area Integration Instrumental Analysis->Peak Integration Concentration Calculation Calculate Concentration Peak Integration->Concentration Calculation Calibration Curve Calibration Curve Calibration Curve->Concentration Calculation This compound Standard This compound Standard This compound Standard->Calibration Curve Final Result Final Result Concentration Calculation->Final Result

Caption: Logical Flow of Quantitative Phytochemical Analysis.

Conclusion

This compound serves as a critical reference standard for the reliable quantification of pyrrolizidine alkaloids in a variety of matrices. The protocols outlined in these application notes provide a robust framework for researchers and scientists in the fields of food safety, natural product chemistry, and drug development. The choice between HPLC-UV and UHPLC-MS/MS will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. Proper method validation is essential to ensure accurate and precise results.

References

Troubleshooting & Optimization

Jacobine Extraction from Ragwort: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Jacobine from ragwort (Senecio jacobaea).

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration of this compound in ragwort?

A1: The concentration of pyrrolizidine alkaloids (PAs), including this compound, in ragwort (Senecio jacobaea) can vary significantly depending on factors such as the plant's age, geographical location, and environmental conditions. Reported concentrations of total PAs in the leaves and inflorescences can range from 0.8 to as high as 22 mg/g of dry plant matter.[1] this compound is one of the major PAs found in this plant.[1]

Q2: Which extraction methods are most effective for this compound?

A2: Acid-base extraction is a widely used and effective method for isolating pyrrolizidine alkaloids like this compound.[2] Modern techniques such as pressurized liquid extraction (PLE) and ultrasound-assisted extraction (UAE) have also shown high efficiency in extracting PAs from Senecio species.[3][4] PLE, in particular, has been reported to increase recovery rates significantly compared to traditional methods.[4]

Q3: What are the key factors influencing the yield of this compound extraction?

A3: Several factors can impact the extraction yield of this compound:

  • Solvent Choice: Polar solvents, such as methanol or aqueous solutions of acids (e.g., formic acid, tartaric acid), are generally effective for extracting PAs and their N-oxides.[2]

  • Temperature: Higher temperatures can enhance extraction efficiency; however, prolonged exposure to high temperatures, especially during solvent evaporation, can lead to the degradation of PAs.[2]

  • pH: The pH of the solution is critical for the acid-base extraction method. Maintaining the correct acidic and basic conditions is essential for the separation of alkaloids.

  • Plant Material Preparation: Grinding the dried plant material to a fine powder increases the surface area and improves solvent penetration, leading to a higher yield.

  • Extraction Time: Sufficient extraction time is necessary to ensure the complete transfer of this compound from the plant material to the solvent.

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the most common and reliable method for the quantification of this compound and other PAs.[2] This technique offers high sensitivity and selectivity, allowing for accurate measurement even at low concentrations.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low this compound Yield 1. Incomplete extraction due to insufficient time or improper solvent. 2. Degradation of this compound during the process. 3. Suboptimal pH during acid-base extraction.1. Increase extraction time and ensure the use of an appropriate polar solvent (e.g., methanol with a small percentage of acid). Consider re-extracting the plant material. 2. Avoid excessive heat, especially during solvent evaporation. Use a rotary evaporator at a controlled temperature. 3. Carefully monitor and adjust the pH at each step of the acid-base extraction using a pH meter.
Emulsion Formation during Liquid-Liquid Extraction High concentration of lipids and other interfering substances in the crude extract.1. Centrifuge the mixture to break the emulsion. 2. Add a small amount of a saturated salt solution (brine) to increase the polarity of the aqueous phase. 3. If the problem persists, consider a solid-phase extraction (SPE) step for cleanup before liquid-liquid extraction.
Co-extraction of Impurities The solvent is not selective enough, or the plant material contains a high level of other soluble compounds.1. Perform a preliminary defatting step with a non-polar solvent like hexane before the main extraction. 2. Incorporate a purification step such as column chromatography or solid-phase extraction (SPE) after the initial extraction.
Inconsistent Results Variability in the raw plant material or lack of standardization in the extraction protocol.1. Ensure the plant material is from a consistent source and is processed (dried and ground) uniformly. 2. Standardize all extraction parameters, including solvent volumes, extraction times, temperatures, and pH values.

Quantitative Data on Pyrrolizidine Alkaloid Extraction

The following table summarizes a large-scale extraction of total pyrrolizidine alkaloids from Senecio jacobaea, providing an indication of achievable yields.

Parameter Value Reference
Plant Material 23 kg of Senecio jacobaea[5]
Extraction Method Acid-base extraction utilizing protonation of the ring nitrogen and solvent partition[5]
Total Alkaloid Yield per Run 8 - 10 g[5]
Calculated Yield (%) 0.035 - 0.043 %

Note: This yield is for the total pyrrolizidine alkaloid fraction, of which this compound is a major component.

Experimental Protocols

Detailed Methodology for Acid-Base Extraction of this compound

This protocol provides a standard laboratory-scale method for the extraction of this compound from dried ragwort.

1. Preparation of Plant Material:

  • Dry the ragwort plant material (leaves and flowers) at 40-50°C until a constant weight is achieved.

  • Grind the dried material into a fine powder using a laboratory mill.

2. Acidification:

  • Weigh 100 g of the powdered plant material and place it in a large beaker.

  • Add 1 L of 1% aqueous hydrochloric acid (HCl).

  • Stir the mixture for 4-6 hours at room temperature. This step protonates the alkaloids, converting them into their water-soluble salt forms.

3. Filtration:

  • Filter the mixture through several layers of cheesecloth to remove the bulk plant material.

  • Further clarify the filtrate by vacuum filtration using Whatman No. 1 filter paper.

4. Defatting (Optional but Recommended):

  • Transfer the acidic aqueous extract to a separatory funnel.

  • Add 300 mL of hexane and shake gently to partition non-polar impurities into the hexane layer.

  • Allow the layers to separate and discard the upper hexane layer. Repeat this step twice.

5. Basification:

  • Slowly add a 10% sodium hydroxide (NaOH) solution to the aqueous extract while stirring until the pH reaches 9-10. This converts the alkaloid salts back to their free base form, which is less soluble in water.

6. Liquid-Liquid Extraction:

  • Transfer the basified solution to a separatory funnel.

  • Add 300 mL of chloroform and shake vigorously for 2-3 minutes, periodically venting the funnel.

  • Allow the layers to separate and collect the lower chloroform layer, which now contains the this compound.

  • Repeat the extraction of the aqueous layer with two additional 200 mL portions of chloroform.

7. Drying and Concentration:

  • Combine the chloroform extracts and dry them over anhydrous sodium sulfate.

  • Filter off the sodium sulfate.

  • Concentrate the chloroform extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude this compound extract.

8. Purification (Optional):

  • The crude extract can be further purified using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of methanol in chloroform).

Visualizations

Experimental Workflow: Acid-Base Extraction of this compound

G start Start: Dried & Powdered Ragwort acidification 1. Acidification (1% HCl) start->acidification filtration 2. Filtration acidification->filtration defatting 3. Defatting (Hexane Wash) filtration->defatting basification 4. Basification (NaOH to pH 9-10) defatting->basification lle 5. Liquid-Liquid Extraction (Chloroform) basification->lle drying 6. Drying & Concentration (Na2SO4, Rotary Evaporator) lle->drying end End: Crude this compound Extract drying->end

Caption: Workflow for the acid-base extraction of this compound from ragwort.

Pyrrolizidine Alkaloid Biosynthesis Pathway

G arginine Arginine putrescine Putrescine arginine->putrescine spermidine Spermidine putrescine->spermidine homospermidine Homospermidine spermidine->homospermidine Homospermidine Synthase necine_base Necine Base Core (e.g., Retronecine) homospermidine->necine_base Series of Oxidations & Reductions This compound This compound (Macrocyclic Diester) necine_base->this compound necic_acids Necic Acids necic_acids->this compound

Caption: Simplified biosynthesis pathway of pyrrolizidine alkaloids like this compound.

This compound-Induced Cellular Toxicity Pathway

G This compound This compound metabolic_activation Metabolic Activation (CYP450 Enzymes in Liver) This compound->metabolic_activation reactive_metabolites Reactive Pyrrolic Metabolites (Dehydro-PAs) metabolic_activation->reactive_metabolites dna_damage DNA Adducts & Cross-linking reactive_metabolites->dna_damage cell_cycle_arrest Cell Cycle Arrest (S Phase) dna_damage->cell_cycle_arrest dna_repair_defect Defective DNA Damage Repair dna_damage->dna_repair_defect apoptosis Apoptosis / Cell Death cell_cycle_arrest->apoptosis dna_repair_defect->apoptosis

Caption: Cellular toxicity pathway of this compound leading to DNA damage and cell death.[6][7][8][9][10]

References

Overcoming matrix effects in Jacobine LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Jacobine LC-MS analysis. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and overcome common challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting substances in the sample matrix.[1] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[2][3][4] The "matrix" refers to all components in the sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[5]

Q2: What are the common causes of matrix effects in this compound analysis?

A2: In the analysis of this compound, a pyrrolizidine alkaloid, from complex matrices like biological fluids or plant extracts, common causes of matrix effects include:

  • Phospholipids: A major component of cell membranes, notorious for causing ion suppression and fouling the MS source.

  • Endogenous Components: Other small molecules, salts, and metabolites present in the biological or plant matrix can co-elute with this compound and interfere with its ionization.[6]

  • Sample Preparation Reagents: Incomplete removal of reagents used during sample extraction and cleanup can also contribute to matrix effects.

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard into the MS system after the LC column. A blank matrix extract is then injected. Any deviation in the baseline signal of the infused standard indicates regions of ion suppression or enhancement.[2][7][8]

  • Post-Extraction Spike Method: This quantitative approach compares the response of this compound spiked into a blank matrix extract to the response of this compound in a neat solvent at the same concentration. The difference in response reveals the extent of ion suppression or enhancement.[2][9] The matrix effect percentage can be calculated using the formula: % ME = (Peak area in matrix / Peak area in solvent) x 100. Values near 100% indicate minimal effect.[10]

Q4: What is the most effective way to eliminate or compensate for matrix effects?

A4: While no method can completely eliminate matrix effects, the use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the most effective technique for compensation.[2][3] A SIL-IS for this compound would have the same physicochemical properties and chromatographic retention time, ensuring it experiences the same degree of matrix effect as the analyte.[3] This allows for accurate correction of the signal. Other effective strategies include rigorous sample preparation and the use of matrix-matched calibration curves.[5]

Troubleshooting Guide

This guide provides solutions to common issues encountered during this compound LC-MS analysis that may be related to matrix effects.

Issue Potential Cause Recommended Solution(s)
Poor Peak Shape (Tailing, Splitting, Broadening) Column contamination from matrix components.[11][12]- Flush the column according to the manufacturer's instructions.- Use a guard column to protect the analytical column.[13]- Improve sample cleanup to remove interfering matrix components.[2]
Inconsistent or Irreproducible Results Variable matrix effects between samples.- Implement a robust sample preparation method like Solid-Phase Extraction (SPE) for consistent cleanup.[5]- Use a stable isotope-labeled internal standard (SIL-IS) to compensate for variability.[2][3]
Low Signal Intensity (Ion Suppression) Co-eluting matrix components competing for ionization.[5]- Optimize chromatographic conditions to separate this compound from interfering peaks.[5]- Improve sample preparation to remove suppressive agents (e.g., phospholipids).[14]- Dilute the sample, if sensitivity allows, to reduce the concentration of matrix components.[2][9]
High Signal Intensity (Ion Enhancement) Co-eluting matrix components enhancing the ionization of this compound.- Adjust chromatographic parameters to achieve better separation.[5]- Employ a more selective sample preparation technique.
High Background Noise Contamination of the LC-MS system from the sample matrix.[12]- Regularly clean the ion source.- Use a divert valve to direct the flow to waste during the elution of highly concentrated, unretained matrix components.[15]
Summary of Strategies to Overcome Matrix Effects
Strategy Principle Advantages Disadvantages
Sample Dilution Reduces the concentration of all matrix components.[9]Simple and fast.May compromise the limit of quantification (LOQ) if the analyte concentration is low.[2][9]
Improved Sample Preparation (SPE, LLE) Selectively removes interfering matrix components while retaining the analyte.[5][14]Highly effective at reducing matrix effects.[14]Can be time-consuming and requires method development.
Chromatographic Optimization Separates the analyte from co-eluting matrix components.[5]Reduces interference without additional sample handling.May require longer run times or complex gradient profiles.
Matrix-Matched Calibration Prepares calibration standards in a blank matrix similar to the samples to mimic the matrix effect.[5]Compensates for consistent matrix effects.Requires a reliable source of blank matrix; may not account for sample-to-sample variability.[2]
Standard Addition Spiking known amounts of the analyte into the sample to create a calibration curve within each sample's matrix.[2][9]Highly effective for variable and complex matrices.Time-consuming and requires more sample volume.[16]
Stable Isotope-Labeled Internal Standard (SIL-IS) A labeled version of the analyte that co-elutes and experiences the same matrix effects, allowing for accurate signal correction.[2][3]Considered the gold standard for compensating for matrix effects.[2][3]Can be expensive and may not be commercially available for all analytes.[2][3]

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method
  • Prepare a this compound stock solution in a suitable solvent (e.g., methanol).

  • Prepare two sets of quality control (QC) samples at low, medium, and high concentrations.

    • Set A (in Solvent): Spike the appropriate amount of this compound stock solution into the initial mobile phase or a pure solvent.

    • Set B (in Matrix): Process a blank matrix sample (e.g., plasma, plant extract) through your entire sample preparation procedure. Spike the resulting extract with the same amount of this compound as in Set A.

  • Analyze both sets of samples using your established LC-MS method.

  • Calculate the matrix effect (ME) for each concentration level using the following formula: % ME = (Mean peak area of Set B / Mean peak area of Set A) * 100

  • Interpret the results:

    • % ME = 100%: No matrix effect.

    • % ME < 100%: Ion suppression.

    • % ME > 100%: Ion enhancement.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

This is a general protocol and should be optimized for this compound and the specific matrix.

  • Select an appropriate SPE cartridge. For a basic compound like this compound, a cation-exchange or a mixed-mode sorbent may be effective.[14]

  • Condition the cartridge: Wash the cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) to activate the sorbent.

  • Load the sample: Load the pre-treated sample onto the cartridge.

  • Wash the cartridge: Wash with a weak solvent to remove interfering matrix components while retaining this compound on the sorbent.

  • Elute the analyte: Elute this compound with a stronger solvent.

  • Evaporate and reconstitute: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample Initial Sample (e.g., Plasma, Plant Extract) extraction Extraction (e.g., LLE, PPT, SPE) sample->extraction cleanup Cleanup & Concentration extraction->cleanup lc LC Separation cleanup->lc Reconstituted Extract ms MS/MS Detection lc->ms quant Quantification ms->quant Raw Data report Reporting quant->report

Caption: General workflow for this compound LC-MS analysis.

matrix_effect_decision_tree cluster_solutions start Start: Inconsistent or Inaccurate Results assess Assess Matrix Effect (Post-Extraction Spike) start->assess is_effect Is Matrix Effect Significant (e.g., >20% suppression/enhancement)? assess->is_effect optimize_prep Optimize Sample Prep (e.g., SPE, LLE) is_effect->optimize_prep Yes optimize_lc Optimize Chromatography is_effect->optimize_lc Yes use_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) is_effect->use_is Yes (Recommended) use_cal Use Matrix-Matched Calibration or Standard Addition is_effect->use_cal Yes end_good Method Acceptable is_effect->end_good No end_reassess Re-assess Matrix Effect optimize_prep->end_reassess optimize_lc->end_reassess use_is->end_reassess use_cal->end_reassess

Caption: Decision tree for addressing matrix effects.

References

Jacobine Stability Testing and Degradation Products: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Jacobine stability testing. Our aim is to offer practical solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is stability testing for this compound important?

A1: Stability testing is a critical component of drug development and safety assessment. This compound, a pyrrolizidine alkaloid (PA), can degrade over time when exposed to various environmental factors such as heat, light, humidity, and pH changes.[1] These degradation products may have altered toxicity, efficacy, and impurity profiles.[2] Stability studies are essential to determine the shelf-life and appropriate storage conditions for this compound-containing products and to ensure their safety and quality.[3]

Q2: What are the primary degradation pathways for this compound?

A2: this compound is a senecionine-type pyrrolizidine alkaloid.[4] The primary degradation pathways for this class of compounds include hydrolysis of the ester linkages and N-oxidation of the pyrrolizidine ring, which are generally considered detoxification pathways.[4][5] However, the formation of dehydropyrrolizidine esters through oxidation is a major toxification pathway, as these metabolites are highly reactive electrophiles capable of binding to cellular macromolecules.[4][6]

Q3: What are the typical forced degradation conditions for this compound?

A3: Forced degradation studies for this compound typically involve exposing the compound to stress conditions that accelerate its decomposition. These conditions, as recommended by the International Council for Harmonisation (ICH) guidelines, include:

  • Acidic Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl) at elevated temperatures.

  • Basic Hydrolysis: Treatment with a strong base (e.g., 0.1 M NaOH) at elevated temperatures.

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂).

  • Thermal Degradation: Heating the solid or a solution of the compound at high temperatures.

  • Photodegradation: Exposing the compound to UV or fluorescent light.[7]

Q4: What analytical techniques are most suitable for analyzing this compound and its degradation products?

A4: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the most powerful and widely used technique for the analysis of pyrrolizidine alkaloids like this compound and their degradation products.[8][9] This method offers high sensitivity and selectivity, which is crucial for separating and identifying isomers and for quantifying trace amounts of degradation products in complex matrices.[10]

Troubleshooting Guides

HPLC-MS/MS Analysis

Problem 1: Poor peak shape (tailing or fronting) for this compound.

  • Possible Cause 1: Inappropriate mobile phase pH.

    • Solution: this compound is a basic compound. The pH of the mobile phase can significantly affect its ionization state and, consequently, its peak shape. Experiment with adjusting the mobile phase pH. For basic compounds, a mobile phase pH around 3 or above 8 often yields better peak shapes. Ensure the chosen pH is compatible with the column's stationary phase.[11]

  • Possible Cause 2: Secondary interactions with the stationary phase.

    • Solution: Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen in this compound, leading to peak tailing. Try using a column with end-capping or a base-deactivated stationary phase. Alternatively, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to reduce these interactions.[11]

  • Possible Cause 3: Column contamination or degradation.

    • Solution: If the peak shape deteriorates over time, the column may be contaminated. Flush the column with a strong solvent. If this does not resolve the issue, the column may need to be replaced. Using a guard column can help extend the life of the analytical column.[12]

Problem 2: Co-elution of this compound with its isomers.

  • Possible Cause 1: Insufficient chromatographic resolution.

    • Solution: The separation of isomers is a common challenge in PA analysis.[10] Optimizing the chromatographic conditions is key.

      • Mobile Phase: Experiment with different mobile phase compositions and gradients. Sometimes, switching from acidic to alkaline mobile phase conditions can significantly improve the separation of PA isomers.[13]

      • Stationary Phase: Consider using a column with a different selectivity. For instance, a C30 column may provide better shape selectivity for isomers compared to a standard C18 column.[14]

      • Temperature: Adjusting the column temperature can also influence selectivity and resolution.

  • Possible Cause 2: Inappropriate sample solvent.

    • Solution: The solvent in which the sample is dissolved can affect peak shape and resolution. Whenever possible, dissolve the sample in the initial mobile phase.[12]

Problem 3: Inconsistent retention times.

  • Possible Cause 1: Inadequate column equilibration.

    • Solution: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient method. A stable baseline is a good indicator of equilibration.[12]

  • Possible Cause 2: Fluctuations in mobile phase composition or flow rate.

    • Solution: Check the mobile phase reservoirs to ensure sufficient volume and proper mixing if using an online mixer. Verify the pump is delivering a consistent flow rate.

  • Possible Cause 3: Temperature fluctuations.

    • Solution: Use a column oven to maintain a constant temperature, as temperature can affect retention times.[12]

Experimental Protocols

Forced Degradation Study of this compound

This protocol provides a general framework for conducting a forced degradation study of this compound. The extent of degradation should ideally be between 5-20% to ensure the formation of detectable degradation products without complete loss of the parent compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M HCl.

    • Incubate the solution at 60-80°C.

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M NaOH.

    • Incubate the solution at 60-80°C.

    • Withdraw samples at various time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the this compound stock solution with an equal volume of 3-30% hydrogen peroxide.

    • Keep the solution at room temperature or slightly elevated temperature.

    • Withdraw samples at various time points.

  • Thermal Degradation (in solution):

    • Incubate an aliquot of the this compound stock solution in a sealed vial at a high temperature (e.g., 70°C).

    • Withdraw samples at various time points.

  • Thermal Degradation (solid state):

    • Place a known amount of solid this compound in a vial and heat it in an oven at a high temperature (e.g., 100°C).

    • At various time points, dissolve a portion of the solid in a suitable solvent for analysis.

  • Photodegradation:

    • Expose an aliquot of the this compound stock solution in a photostable container to UV light (e.g., 254 nm or 366 nm) or direct sunlight.

    • Simultaneously, keep a control sample in the dark.

    • Withdraw samples from both the exposed and control solutions at various time points.

3. Sample Analysis:

  • Analyze all samples using a validated stability-indicating HPLC-MS/MS method.

  • Monitor the decrease in the peak area of this compound and the formation of any new peaks corresponding to degradation products.

Data Presentation

The results of the forced degradation studies should be summarized in a clear and organized manner. The following table provides a template for presenting the quantitative data.

Stress ConditionTime (hours)This compound Remaining (%)Degradation Product 1 (%)Degradation Product 2 (%)Total Degradation (%)
0.1 M HCl, 80°C 0100.00.00.00.0
295.22.10.54.8
885.78.32.114.3
2470.115.45.329.9
0.1 M NaOH, 80°C 0100.00.00.00.0
292.53.51.27.5
878.912.14.021.1
2460.322.87.539.7
3% H₂O₂, RT 0100.00.00.00.0
298.10.80.21.9
890.45.61.59.6
2482.310.23.117.7

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Forced_Degradation_Workflow cluster_setup 1. Experimental Setup cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_results 4. Data Evaluation Jacobine_Stock Prepare this compound Stock Solution Acid Acidic Hydrolysis Jacobine_Stock->Acid Base Basic Hydrolysis Jacobine_Stock->Base Oxidation Oxidative Degradation Jacobine_Stock->Oxidation Thermal Thermal Degradation Jacobine_Stock->Thermal Photo Photodegradation Jacobine_Stock->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC_MS HPLC-MS/MS Analysis Sampling->HPLC_MS Quantification Quantify this compound & Degradants HPLC_MS->Quantification Pathway Identify Degradation Pathway Quantification->Pathway

Caption: Workflow for a forced degradation study of this compound.

HPLC_Troubleshooting Start Abnormal Peak Shape Observed Check_Mobile_Phase Check Mobile Phase (pH, Composition) Start->Check_Mobile_Phase Adjust_pH Adjust pH / Remake Mobile Phase Check_Mobile_Phase->Adjust_pH Incorrect Check_Column Check Column & Guard Column Check_Mobile_Phase->Check_Column Correct Resolved Problem Resolved Adjust_pH->Resolved Flush_Column Flush Column Check_Column->Flush_Column Contaminated Replace_Guard Replace Guard Column Check_Column->Replace_Guard Guard Column Issue Replace_Column Replace Analytical Column Check_Column->Replace_Column Column Issue Check_Sample_Solvent Check Sample Solvent Check_Column->Check_Sample_Solvent OK Flush_Column->Resolved Replace_Guard->Resolved Replace_Column->Resolved Change_Solvent Dissolve Sample in Mobile Phase Check_Sample_Solvent->Change_Solvent Inappropriate Check_Sample_Solvent->Resolved Appropriate Change_Solvent->Resolved

References

Troubleshooting poor resolution in Jacobine chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Jacobine Chromatography. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on achieving optimal resolution.

Troubleshooting Guides

This section offers detailed, step-by-step guidance to diagnose and resolve specific problems related to poor resolution in your chromatographic separations.

Issue: Peaks are Overlapping or Poorly Resolved

Poor resolution, where two or more analyte peaks merge, is a common challenge that compromises accurate quantification.[1] This guide provides a systematic approach to improving the separation between your peaks.

1. Initial Assessment & Quick Checks

Before making significant changes to your method, verify these basic parameters:

  • System Suitability: Ensure your system passes its suitability tests. Check for leaks and ensure all fittings are secure.[2]

  • Mobile Phase Preparation: Use freshly prepared, high-purity solvents and degas the mobile phase to prevent bubble formation, which can cause baseline instability and affect retention times.[3][4]

  • Column Health: High backpressure can indicate a clogged or degraded column.[1] If the column is old or has been used with complex matrices, consider cleaning or replacing it.[4][5]

2. Optimizing Chromatographic Parameters

If the issue persists, method optimization is necessary. The resolution is primarily influenced by three factors: column efficiency (N), selectivity (α), and retention factor (k).[6][7] Adjusting the parameters that affect these factors can significantly improve your separation.

This workflow provides a logical sequence for troubleshooting poor resolution.

G cluster_start Start: Poor Resolution Observed cluster_mobile_phase Step 1: Mobile Phase Optimization cluster_flow_temp Step 2: Flow Rate & Temperature cluster_column Step 3: Column Selection cluster_end Outcome start Peaks are overlapping or co-eluting A Adjust Mobile Phase Strength (Isocratic Elution) start->A Affects Retention (k) B Modify Mobile Phase pH (for ionizable compounds) A->B Affects Selectivity (α) end_node Resolution Improved A->end_node C Change Organic Modifier (e.g., ACN to MeOH) B->C Affects Selectivity (α) B->end_node D Implement Gradient Elution C->D For complex samples C->end_node E Decrease Flow Rate D->E D->end_node F Adjust Column Temperature E->F Affects Efficiency (N) & Selectivity (α) E->end_node G Increase Column Length F->G F->end_node H Decrease Particle Size G->H Affects Efficiency (N) G->end_node I Change Stationary Phase H->I Affects Selectivity (α) H->end_node I->end_node

Caption: Troubleshooting workflow for improving peak resolution.

Parameter Adjustment Summary

The following table summarizes the impact of changing key chromatographic parameters on resolution, back pressure, and analysis time.

Parameter ChangeEffect on ResolutionEffect on Back PressureEffect on Analysis TimePrimary Factor Influenced
Decrease Flow Rate Increases[1][8]DecreasesIncreases[1][8]Efficiency (N)
Increase Column Length Increases[1][9][10]Increases[1][11]Increases[1][9]Efficiency (N)
Decrease Particle Size Increases[1][7][11]Increases[11]DecreasesEfficiency (N)
Increase Temperature Can Increase or Decrease[12]DecreasesDecreases[12]Efficiency (N), Selectivity (α)
Adjust Mobile Phase Increases[12][13]VariesVariesSelectivity (α), Retention (k)
Implement Gradient Increases (for complex samples)[13][14]VariesCan Decrease[13]Retention (k), Selectivity (α)

Experimental Protocol: Gradient Elution Optimization

For complex samples with analytes of varying polarities, gradient elution is often necessary to achieve adequate resolution.[13][14] This protocol outlines a general approach to developing an optimized gradient method.

  • Scouting Run:

    • Start with a broad, fast gradient (e.g., 5% to 95% organic solvent in 10-15 minutes).[15]

    • This initial run helps to determine the approximate elution time and organic solvent concentration for your compounds of interest.[15]

  • Focus the Gradient:

    • Based on the scouting run, narrow the gradient range to "stretch out" the part of the run where your compounds elute.[15]

    • For example, if your peaks elute between 70% and 90% acetonitrile, you can set a new, shallower gradient from 60% to 100% acetonitrile over a longer period (e.g., 20 minutes).[15] This gives the compounds more time to separate.[15]

  • Fine-Tuning the Gradient Slope:

    • Adjust the steepness of the gradient. A shallower gradient generally provides better resolution but increases run time.[14]

    • A steeper gradient shortens the run time but may decrease resolution.[14]

    • The goal is to find a balance that provides baseline resolution in the shortest possible time.

  • Re-equilibration:

    • Ensure the column is properly re-equilibrated to the initial mobile phase conditions between injections. Inadequate re-equilibration can lead to inconsistent retention times.[14]

Frequently Asked Questions (FAQs)

Q1: What is the fastest way to improve resolution?

Altering the selectivity (α) of your separation often has the most significant impact on resolution.[6][7] This can be achieved by:

  • Changing the mobile phase composition: Modifying the organic solvent (e.g., switching from acetonitrile to methanol), adjusting the pH, or adding buffers can alter the interactions between the analytes and the stationary phase.[12][16]

  • Changing the stationary phase: If mobile phase adjustments are insufficient, selecting a column with a different chemistry (e.g., C18 to Phenyl) can provide a different selectivity and improve separation.[12]

Q2: My peaks are fronting. What is the cause and how can I fix it?

Peak fronting, where the peak appears as a "shark fin," is most commonly caused by column overload .[17][18][19] This happens when you inject too much sample, saturating the stationary phase.[18]

  • Solution: The simplest solution is to dilute your sample and inject a smaller volume.[18] For instance, a 1-to-10 dilution can often resolve the issue.[18]

Q3: My peaks are tailing. What causes this?

Peak tailing, where the back of the peak is elongated, can have several causes:

  • Secondary Interactions: Unwanted interactions between basic analytes and acidic silanol groups on the silica surface of the column are a common cause.[20]

  • Column Contamination: Buildup of matrix components on the column frit or packing material can lead to distorted peak shapes.[5]

  • Column Voids: A void or channel in the packed bed of the column can cause peak distortion.[20]

  • Extra-column Volume: Excessive tubing length or poor connections between the injector, column, and detector can cause band broadening.[5]

  • Solutions:

    • For secondary interactions, try lowering the mobile phase pH or adding a buffer.[20]

    • Perform a column cleaning procedure to remove contaminants.[5]

    • If a column void is suspected, replacing the column is often the best solution.[20]

    • Minimize tubing length and ensure all connections are properly made.[5]

Q4: How does flow rate affect resolution?

Flow rate influences the time analytes spend interacting with the stationary phase, which affects column efficiency.[1]

  • Lowering the flow rate generally increases resolution by allowing more time for separation to occur, though it will lengthen the analysis time.[1][8]

  • Increasing the flow rate shortens the analysis time but can cause peaks to widen, thereby decreasing resolution.[1][8]

The relationship between flow rate (linear velocity) and column efficiency (plate height) is described by the Van Deemter equation.

VanDeemter cluster_eq Van Deemter Equation: H = A + B/u + Cu H H (Plate Height) Lower H = Higher Efficiency A A Term (Eddy Diffusion) A->H Independent of u B B Term (Longitudinal Diffusion) B->H Decreases as u increases C C Term (Mass Transfer Resistance) C->H Increases as u increases u u (Linear Velocity) (Flow Rate) u->B u->C

Caption: Components of the Van Deemter Equation.

The equation shows that there is an optimal flow rate at which the plate height (H) is minimized, leading to maximum efficiency and the best possible resolution for that column.[21][22]

Q5: When should I choose a longer column or one with smaller particles?

Both options can increase column efficiency (N), a key factor in resolution.

  • Longer Columns: Increasing column length provides more opportunities for analytes to interact with the stationary phase, thus improving resolution.[9] However, this comes at the cost of longer run times and higher back pressure.[9][11]

  • Smaller Particles: Columns packed with smaller particles offer higher efficiency and can provide better resolution, often in a shorter time.[1][11] The main drawback is a significant increase in back pressure, which requires an HPLC or UHPLC system capable of handling it.[11]

References

Technical Support Center: Optimizing Jacobine Ionization in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the mass spectrometric analysis of Jacobine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties for mass spectrometry?

This compound is a toxic pyrrolizidine alkaloid (PA) found in plants of the Senecio genus.[1][2] For mass spectrometry, its most relevant properties are:

  • Molecular Formula: C₁₈H₂₅NO₆[3][4]

  • Molecular Weight: 351.4 g/mol [2][4]

  • Monoisotopic Mass: 351.1682 g/mol [4]

  • Structure: It contains a tertiary amine within its necine base structure, which is readily protonated, making it highly suitable for positive ion mode analysis.[1]

Q2: What is the recommended ionization mode for this compound analysis?

Electrospray Ionization (ESI) in positive ion mode is the most common and effective technique for analyzing this compound and other pyrrolizidine alkaloids.[5][6] The tertiary amine in the this compound structure is easily protonated ([M+H]⁺), leading to high ionization efficiency and sensitivity.[7] While Atmospheric Pressure Chemical Ionization (APCI) can be used for some less polar, thermally stable compounds, ESI is generally preferred for PAs.[8][9]

Q3: What are the primary ions and adducts I should expect to see for this compound in positive ESI-MS?

When analyzing this compound (Monoisotopic Mass: 351.1682 Da), you should primarily look for the protonated molecule [M+H]⁺. Depending on the purity of the sample, mobile phase, and instrument cleanliness, you may also observe common adducts.

Ion / Adduct TypeFormulaApproximate m/zNotes
Protonated Molecule [C₁₈H₂₅NO₆ + H]⁺352.1757This is typically the most abundant ion and should be used for quantification.[5]
Sodium Adduct [C₁₈H₂₅NO₆ + Na]⁺374.1576Common when sodium salts are present in the sample or mobile phase.[10]
Potassium Adduct [C₁₈H₂₅NO₆ + K]⁺390.1315Less common than sodium but can appear.
Ammonium Adduct [C₁₈H₂₅NO₆ + NH₄]⁺369.1995May be observed if ammonium-based buffers (e.g., ammonium formate) are used.
This compound N-oxide Ion [C₁₈H₂₅NO₇ + H]⁺368.1704This compound can exist as an N-oxide, which has a different mass.[5]

Troubleshooting Guide

Issue 1: Weak or No Signal for this compound

Q: I am injecting a this compound standard but see a very weak signal or no signal at all. What are the common causes and how can I fix this?

A: A weak or non-existent signal is a common issue that can typically be resolved by systematically checking the sample, liquid chromatography (LC) system, and mass spectrometer settings.[11][12]

Potential Causes & Solutions:

  • Incorrect Ionization Mode: Ensure the mass spectrometer is operating in Positive Ion Mode . This compound ionizes poorly in negative mode.

  • Suboptimal Source Parameters: ESI source settings have a major impact on signal intensity.[13] Verify and optimize parameters like capillary voltage, source temperature, and gas flows.

  • Sample Degradation or Low Concentration: Ensure your this compound standard is correctly prepared and has not degraded. Confirm the concentration is within the instrument's detection limits.

  • Mobile Phase Incompatibility: ESI works best with polar, protic solvents.[14] Using highly non-polar solvents or non-volatile buffers (e.g., phosphate) will suppress ionization. Switch to a compatible mobile phase such as acetonitrile/water with 0.1% formic acid.

  • Instrument Contamination or Clog: A dirty ion source or a clog in the sample path can lead to a dramatic loss in sensitivity.[15] Perform routine cleaning and maintenance as recommended by the manufacturer.

Below is a systematic workflow to troubleshoot a weak this compound signal.

Figure 1: Troubleshooting workflow for weak this compound signal.
Issue 2: Excessive In-Source Fragmentation

Q: My spectrum for this compound shows a weak [M+H]⁺ ion but many smaller fragment ions. How can I reduce this fragmentation?

A: This phenomenon is known as in-source fragmentation (ISF) or in-source collision-induced dissociation (CID).[16][17] It occurs when the analyte fragments in the ion source before reaching the mass analyzer. While sometimes useful for structural confirmation, it reduces the intensity of the precursor ion needed for quantification.[18][19]

Potential Causes & Solutions:

  • High Cone/Fragmentor/Nozzle Voltage: This is the most common cause.[17] This voltage controls the energy ions experience as they move from the atmospheric pressure region into the vacuum of the mass spectrometer. Higher voltages increase collisions with gas molecules, causing fragmentation.

  • High Source or Desolvation Temperature: While necessary for desolvation, excessively high temperatures can cause thermal degradation of labile molecules like this compound.

  • Solution: The primary way to control ISF is to reduce the energy applied to the ions in the source. Systematically lower the cone/fragmentor voltage in steps (e.g., by 5-10 V) while infusing a this compound standard and monitoring the ratio of the precursor ion [M+H]⁺ to its fragments.

The diagram below illustrates the relationship between cone voltage and the resulting mass spectrum for this compound.

G cluster_0 Low Cone Voltage (e.g., 20V) cluster_1 High Cone Voltage (e.g., 60V) LowCV Gentle Ion Transfer LowResult Dominant [M+H]⁺ at m/z 352 Minimal Fragmentation LowCV->LowResult Optimization Optimization Goal: Maximize [M+H]⁺ Signal LowCV->Optimization Increase Voltage (if signal is weak) HighCV High Energy Collisions HighResult Weak [M+H]⁺ at m/z 352 Strong Fragment Ions HighCV->HighResult HighCV->Optimization Decrease Voltage

Figure 2: Effect of cone voltage on this compound fragmentation.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Plant Extract by LC-MS/MS

This protocol provides a starting point for developing a robust method for this compound quantification.[6][20][21]

1. Sample Preparation (Acidic Extraction & SPE Cleanup)

  • Weigh 1 gram of homogenized plant material into a 50 mL centrifuge tube.

  • Add 20 mL of 0.05 M sulfuric acid in 20% methanol.

  • Vortex for 1 minute, then shake on an orbital shaker for 2 hours.

  • Centrifuge at 4000 x g for 10 minutes.

  • Condition a strong cation exchange (SCX) SPE cartridge with 5 mL methanol followed by 5 mL of 0.05 M sulfuric acid.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 5 mL of water, followed by 5 mL of methanol.

  • Elute the alkaloids with 10 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of mobile phase A and filter through a 0.22 µm syringe filter into an LC vial.

2. LC-MS/MS System and Conditions

  • LC System: Agilent 1290 Infinity II or equivalent UHPLC system.[6]

  • Mass Spectrometer: Agilent 6490 Triple Quadrupole or equivalent.[6]

  • Column: Agilent Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometer Source Parameters (ESI+)

The following are recommended starting parameters. These should be optimized for your specific instrument.[22][23]

ParameterRecommended Starting ValuePurpose
Gas Temperature300 °CAids in solvent evaporation (desolvation).
Gas Flow (Nitrogen)10 L/minAssists in desolvation.
Nebulizer Pressure35 psiControls the formation of fine droplets.[13]
Sheath Gas Temperature350 °CFurther aids in desolvation.
Sheath Gas Flow11 L/minHelps shape and contain the ESI plume.
Capillary Voltage (Vcap)4000 VCreates the high electric field for ionization.[14]
Nozzle/Cone Voltage30 VControls ion transfer and fragmentation (critical).

4. MRM Transitions for Quantification

For quantitative analysis using a triple quadrupole mass spectrometer, monitor the following Multiple Reaction Monitoring (MRM) transitions. The primary transition is used for quantification and the secondary for confirmation. Collision energies (CE) should be optimized.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Proposed Use
This compound352.2138.1Quantifier
This compound352.2120.1Qualifier

References

Reducing interference in Jacobine quantification from complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Jacobine in complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound in complex biological matrices like plasma or serum?

A1: The primary challenges in quantifying this compound, a pyrrolizidine alkaloid (PA), in complex matrices are matrix effects, which can lead to ion suppression or enhancement in the mass spectrometer, and the presence of endogenous interfering substances.[1][2] These factors can significantly impact the accuracy, precision, and sensitivity of the analysis.[1][2] Additionally, the low concentrations of this compound often present in biological samples require highly sensitive and specific analytical methods.

Q2: What is the recommended sample preparation technique for extracting this compound from complex matrices?

A2: A widely used and effective technique is solid-phase extraction (SPE) using a strong cation exchange sorbent, such as Oasis MCX.[3][4][5] This method takes advantage of the basic nature of this compound to achieve selective retention on the sorbent while allowing many matrix components to be washed away.[3][4][5] The general workflow involves conditioning the SPE cartridge, loading the acidified sample, washing away interferences, and finally eluting the purified this compound with an ammoniated organic solvent.[5][6]

Q3: How can I minimize matrix effects during this compound quantification by LC-MS/MS?

A3: Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:

  • Optimized Sample Preparation: Thorough sample cleanup using techniques like SPE is essential to remove interfering matrix components before they enter the LC-MS/MS system.[7]

  • Chromatographic Separation: Fine-tuning the liquid chromatography method to achieve good separation between this compound and co-eluting matrix components can significantly reduce ion suppression or enhancement.[8]

  • Internal Standards: The use of a stable isotope-labeled (SIL) internal standard for this compound is the gold standard for compensating for matrix effects.[9][10][11] Since a commercial SIL standard for this compound may not be readily available, a structurally similar PA with a stable isotope label could be considered as an alternative.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that closely resembles the study samples can help to compensate for matrix effects.[12]

  • Standard Addition: This method involves adding known amounts of a this compound standard to the actual samples to create a calibration curve within each sample's unique matrix, thereby accounting for specific matrix effects.[12]

Q4: What are the typical LC-MS/MS parameters for this compound analysis?

A4: this compound is typically analyzed using a reversed-phase C18 column with a gradient elution.[4][13]

  • Mobile Phase A: An aqueous solution containing a weak acid and a buffer, such as 5 mM ammonium formate and 0.1% formic acid in water.[4][13]

  • Mobile Phase B: An organic solvent like methanol or acetonitrile with similar additives.[4][13]

  • Ionization Mode: Positive electrospray ionization (ESI+) is used as this compound readily forms protonated molecules.[3][13]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound.[3][13]

Troubleshooting Guide

This guide addresses common issues encountered during this compound quantification experiments.

Problem 1: Low or No Recovery of this compound After SPE
Possible Cause Troubleshooting Step
Incorrect SPE Sorbent Ensure you are using a strong cation exchange (MCX) sorbent suitable for retaining basic compounds like this compound.[3][5]
Improper Sample pH The sample should be acidified (e.g., with sulfuric acid or formic acid) before loading onto the MCX cartridge to ensure this compound is protonated and can bind to the sorbent.[4][5]
Incomplete Elution The elution solvent must be sufficiently basic to neutralize the charge on this compound and release it from the sorbent. A common eluent is a mixture of ammonia in an organic solvent like methanol or acetonitrile.[5][6] Ensure the elution volume is adequate.
SPE Cartridge Overload Exceeding the capacity of the SPE cartridge can lead to breakthrough and loss of the analyte. Consider using a larger cartridge or diluting the sample.[14]
Problem 2: High Signal Variability or Poor Reproducibility
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure all samples are treated identically during the extraction process. Automated SPE systems can improve reproducibility.[15][16]
Matrix Effects Significant and variable matrix effects between samples can cause high variability. Implement a robust internal standard strategy, preferably with a stable isotope-labeled analog of this compound.[9][10] If a SIL-IS is unavailable, consider the standard addition method.[12]
LC-MS/MS System Instability Check for fluctuations in pump pressure, inconsistent spray in the ion source, or temperature variations. A system suitability test before each run can help identify instrument issues.
Problem 3: Co-eluting Peaks Interfering with this compound Quantification
Possible Cause Troubleshooting Step
Inadequate Chromatographic Resolution Optimize the LC gradient to better separate this compound from interfering peaks. Experiment with different mobile phase compositions or a column with a different chemistry.[8]
Insufficient Sample Cleanup Improve the SPE wash step to remove more of the interfering compounds. You can try using a stronger wash solvent that does not elute this compound.
Isomeric Interference This compound may have isomers that are difficult to separate chromatographically. High-resolution mass spectrometry can help differentiate between compounds with the same nominal mass. Ion mobility spectrometry can also be a powerful tool for separating isomers.[8]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol is a general guideline and may require optimization for your specific application.

Materials:

  • Human plasma sample

  • Oasis MCX SPE Cartridges (e.g., 3 cc, 60 mg)

  • 0.1 M Sulfuric Acid

  • Methanol

  • 5% Ammonium Hydroxide in Methanol (v/v)

  • Centrifuge

  • SPE Vacuum Manifold

Procedure:

  • Sample Pre-treatment:

    • Thaw human plasma samples on ice.

    • To 1 mL of plasma, add 1 mL of 0.1 M sulfuric acid.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

    • Collect the supernatant.

  • SPE Cartridge Conditioning:

    • Place the Oasis MCX cartridges on the vacuum manifold.

    • Condition the cartridges by passing 3 mL of methanol followed by 3 mL of 0.1 M sulfuric acid. Do not let the cartridges go dry.

  • Sample Loading:

    • Load the supernatant from step 1 onto the conditioned SPE cartridges.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridges with 3 mL of 0.1 M sulfuric acid to remove polar interferences.

    • Wash the cartridges with 3 mL of methanol to remove non-polar interferences.

    • Dry the cartridges under high vacuum for 5 minutes.

  • Elution:

    • Place collection tubes in the manifold.

    • Elute this compound from the cartridges by passing 2 x 2 mL of 5% ammonium hydroxide in methanol.

    • Collect the eluate.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Matrix-Matched Calibration for this compound Quantification

Objective: To prepare a set of calibration standards in a blank matrix to compensate for matrix effects.

Materials:

  • Blank human plasma (screened for the absence of this compound)

  • This compound analytical standard of known concentration

  • Solvents and reagents for SPE (as in Protocol 1)

Procedure:

  • Prepare a Pooled Blank Matrix Extract:

    • Pool several lots of blank human plasma.

    • Extract a sufficient volume of the pooled plasma using the SPE protocol described in Protocol 1.

    • This pooled, extracted blank matrix will be used as the diluent for the calibration standards.

  • Prepare a this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a high concentration (e.g., 1 mg/mL).

  • Prepare Working Standard Solutions:

    • Perform serial dilutions of the this compound stock solution to create a series of working standard solutions at various concentrations.

  • Prepare Matrix-Matched Calibration Standards:

    • Spike appropriate volumes of the working standard solutions into aliquots of the pooled blank matrix extract to create a calibration curve with at least 5-7 concentration levels covering the expected range of this compound in the samples.

    • Ensure the final volume of the spiked standards is consistent.

  • Analysis:

    • Analyze the matrix-matched calibration standards alongside the unknown samples using the same LC-MS/MS method.

    • Construct a calibration curve by plotting the peak area of this compound against its concentration.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak areas on the matrix-matched calibration curve.

Quantitative Data Summary

The following tables summarize typical performance data for pyrrolizidine alkaloid analysis, which can be used as a benchmark for this compound quantification.

Table 1: Recovery of Pyrrolizidine Alkaloids using Oasis MCX SPE from Animal-Derived Foods[3]

AnalyteSpiked Level (µg/kg)Average Recovery (%)RSD (%)
This compound1085.26.5
2088.15.2
5090.54.1
Senecionine1082.47.1
2085.95.8
5088.34.5
Retrorsine1080.17.8
2083.56.2
5086.25.0

Table 2: Comparison of Matrix Effects in Different Biological Fluids for a Panel of Pharmaceuticals[12][17][18]

(Note: This table provides a general illustration of matrix effects. Specific values for this compound may vary.)

Analyte ClassMatrixTypical Matrix Effect
Basic DrugsPlasmaIon Suppression (-10% to -50%)
UrineIon Suppression (-20% to -70%)
Acidic DrugsPlasmaIon Enhancement (+5% to +30%)
UrineIon Suppression (-5% to -40%)

Visualizations

Diagram 1: General Workflow for this compound Quantification

Jacobine_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Complex Matrix (e.g., Plasma) Acidification Acidification Sample->Acidification SPE Solid-Phase Extraction (Oasis MCX) Acidification->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC_MS LC-MS/MS Analysis Evaporation->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification Low_Signal_Troubleshooting Start Low Signal Intensity for this compound Check_MS Check MS System Suitability (e.g., Tuning, Calibration) Start->Check_MS MS_OK MS System OK? Check_MS->MS_OK Check_LC Check LC Performance (e.g., Peak Shape, Retention Time) MS_OK->Check_LC Yes Optimize_MS Optimize MS Parameters MS_OK->Optimize_MS No LC_OK LC Performance OK? Check_LC->LC_OK Check_SPE Review SPE Protocol (e.g., pH, Solvents, Volumes) LC_OK->Check_SPE Yes Optimize_LC Optimize LC Method LC_OK->Optimize_LC No SPE_OK SPE Protocol Correct? Check_SPE->SPE_OK Investigate_ME Investigate Matrix Effects (e.g., Post-column Infusion, Matrix-matched Calibrants) SPE_OK->Investigate_ME Yes Optimize_SPE Optimize SPE Method SPE_OK->Optimize_SPE No Implement_Correction Implement Correction Strategy (e.g., SIL-IS, Standard Addition) Investigate_ME->Implement_Correction

References

Technical Support Center: Enhancing Jacobine Detection in Feed Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of Jacobine, a toxic pyrrolizidine alkaloid (PA), in complex feed matrices.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive and selective method for quantifying this compound in feed samples?

A1: The most widely accepted method for sensitive and selective determination of pyrrolizidine alkaloids (PAs) like this compound in feed is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers high selectivity and sensitivity, allowing for the detection of trace amounts of the toxin.[1] Ultra-High-Performance Liquid Chromatography (UHPLC) systems can further enhance separation efficiency, especially for isomeric PAs that may be present in the sample.[3]

Q2: How can I minimize the impact of the feed matrix on my analytical results?

A2: Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis, are a significant challenge in feed samples.[4][5][6] To mitigate these effects, several strategies can be employed:

  • Effective Sample Clean-up: Use Solid-Phase Extraction (SPE) with cation exchange cartridges to purify the extract and remove interfering components.[1][2]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.[3][5]

  • Dilution: A simple "dilute and shoot" approach after extraction can be effective for some matrices, reducing the concentration of interfering substances.[4]

  • Use of Internal Standards: Incorporating isotopically labeled internal standards can help correct for variations in instrument response and matrix effects.[5]

Q3: Are there alternative or screening methods available for this compound detection?

A3: While LC-MS/MS is the gold standard for confirmation and quantification, immunoassays such as Enzyme-Linked Immunosorbent Assay (ELISA) can be used for rapid screening of a large number of samples.[7][8] The sensitivity of these assays can be enhanced through various signal amplification strategies, including the use of nanoparticles or enzyme-based amplification systems.[9][10][11] However, results from immunoassays should typically be confirmed by a chromatographic method like LC-MS/MS.

Troubleshooting Guide

Problem 1: Low Analyte Recovery

Possible Cause Troubleshooting Step Recommendation
Inefficient Extraction Optimize the extraction solvent and pH.PAs are typically extracted under acidic conditions. A common approach is using 0.05 M sulphuric acid or 2% formic acid.[1][2] The choice of organic solvent (e.g., methanol, acetonitrile) can also be critical.
Analyte Loss During Clean-up Review the Solid-Phase Extraction (SPE) protocol.Ensure the correct SPE cartridge type is used (e.g., cation exchange).[1] Optimize the washing and elution steps. A newly developed solvent mixture consisting of ethyl acetate, methanol, acetonitrile, ammonia, and triethylamine has shown good results for eluting PAs from cartridges.[1]
Analyte Degradation Check sample handling and storage conditions.Minimize sample exposure to high temperatures and light. Store extracts at low temperatures prior to analysis.

Problem 2: Poor Sensitivity / High Limit of Quantification (LOQ)

Possible Cause Troubleshooting Step Recommendation
Suboptimal MS/MS Parameters Tune the mass spectrometer for this compound.Optimize parameters such as collision energy and fragmentor voltage for the specific transitions of this compound and its N-oxide to maximize signal intensity.
Ineffective Chromatographic Separation Adjust the LC mobile phase and gradient.The mobile phase typically consists of water and an organic solvent (methanol or acetonitrile) with an additive like formic acid to improve peak shape and ionization efficiency.[3] An ACQUITY UPLC HSS T3 column is effective for separating various PAs.[3]
High Background Noise Improve the sample clean-up procedure.High background from the matrix can obscure the analyte signal. Re-evaluate the SPE clean-up or consider additional purification steps. Immunoaffinity columns can also be used for highly specific clean-up.[12]

Quantitative Data Summary

The following table summarizes validation parameters from a developed LC-MS method for PA detection in feed, demonstrating the performance that can be achieved with an optimized protocol.[1]

Parameter Value Range Concentration Levels Tested (µg/kg)
Recovery 84.1% to 112.9%5, 20, and 100
Repeatability (RSDr) 3.0% to 13.6%5, 20, and 100
Reproducibility (RSDw) 4.8% to 18.9%5, 20, and 100

Experimental Protocols

Protocol 1: Sample Preparation and LC-MS/MS Analysis for PAs in Feed

This protocol is based on a validated method for determining PAs in feed materials.[1]

1. Extraction: a. Weigh a representative portion of the ground feed sample. b. Add an appropriate volume of 0.05 M sulphuric acid. c. Shake or vortex vigorously for a specified time (e.g., 60 minutes). d. Centrifuge the sample to pellet solid material. e. Collect the supernatant for the clean-up step.

2. Solid-Phase Extraction (SPE) Clean-up: a. Condition a cation exchange SPE cartridge (e.g., Strata X) with methanol followed by water.[1] b. Load the acidic supernatant from the extraction step onto the cartridge. c. Wash the cartridge with 12 mL of water, followed by 12 mL of methanol, and then 6 mL of ethyl acetate to remove interferences.[1] d. Dry the cartridge under a vacuum. e. Elute the PAs using 12 mL of a solvent mixture containing ethyl acetate, methanol, acetonitrile, ammonia, and triethylamine (8:1:1:0.1:0.1 v/v).[1]

3. Final Sample Preparation: a. Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.[1] b. Reconstitute the residue in a small, precise volume (e.g., 0.4 mL) of a water and methanol mixture.[1] c. Filter the reconstituted solution through a 0.2 μm syringe filter into an autosampler vial.[1]

4. LC-MS/MS Analysis:

  • LC System: Agilent 1200 Series or equivalent.[1]
  • Column: ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm) or similar.[3]
  • Mobile Phase A: Water with 0.1% formic acid.[3]
  • Mobile Phase B: Methanol with 0.1% formic acid.[3]
  • Flow Rate: 0.3 mL/min.[3]
  • Injection Volume: 3 µL.[3]
  • MS System: Triple-quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Selected Reaction Monitoring (SRM).

Visualizations

G cluster_prep Sample Preparation cluster_cleanup Purification / Clean-up cluster_analysis Analysis Sample Feed Sample Grinding Grinding & Homogenization Sample->Grinding Extraction Acidic Extraction (e.g., 0.05M H2SO4) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE_Load Load onto Cation Exchange SPE Supernatant->SPE_Load SPE_Wash Wash Cartridge (Water, MeOH, EtOAc) SPE_Load->SPE_Wash SPE_Elute Elute PAs (Solvent Mixture) SPE_Wash->SPE_Elute Evaporation Evaporation (N2) & Reconstitution SPE_Elute->Evaporation Filtering Syringe Filtration (0.2 µm) Evaporation->Filtering LCMS LC-MS/MS Analysis Filtering->LCMS Data Data Processing & Quantification LCMS->Data G cluster_matrix Matrix Effects cluster_recovery Analyte Recovery Start Low Sensitivity or Poor Reproducibility Matrix_Check Evaluate Matrix Effects (Post-extraction spike) Start->Matrix_Check Recovery_Check Check Analyte Recovery (Pre-extraction spike) Start->Recovery_Check Matrix_Yes Suppression or Enhancement Detected Matrix_Check->Matrix_Yes High? Matrix_Sol1 Improve Clean-up (e.g., SPE, IAC) Matrix_Yes->Matrix_Sol1 Matrix_Sol2 Use Matrix-Matched Calibrants Matrix_Yes->Matrix_Sol2 Matrix_Sol3 Dilute Sample Extract Matrix_Yes->Matrix_Sol3 Recovery_Low Recovery < 70% Recovery_Check->Recovery_Low Low? Recovery_Sol1 Optimize Extraction (Solvent, pH, Time) Recovery_Low->Recovery_Sol1 Recovery_Sol2 Optimize SPE Protocol (Wash/Elution Solvents) Recovery_Low->Recovery_Sol2

References

Preventing degradation of Jacobine during sample storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Jacobine. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound during sample storage and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a pyrrolizidine alkaloid (PA), a class of naturally occurring compounds found in various plant species. Many PAs, including potentially this compound, are known for their hepatotoxicity, which is a significant concern in drug development and toxicology studies. Ensuring the stability of this compound in samples is crucial for accurate experimental results, as degradation can lead to a loss of the parent compound and the formation of potentially interfering byproducts.

Q2: What are the primary factors that can cause this compound degradation?

Based on studies of pyrrolizidine alkaloids, the primary factors contributing to the degradation of this compound are likely to be:

  • pH: PAs are generally more stable in acidic to neutral solutions. Alkaline conditions can lead to rapid degradation.[1]

  • Light: Exposure to ultraviolet (UV) radiation can induce photodegradation of PAs.[1] It is advisable to protect samples from direct light.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Oxidizing Agents: The presence of oxidizing agents may lead to the formation of N-oxides and other degradation products.

Q3: What are the recommended general storage conditions for this compound?

To ensure the stability of this compound, it is recommended to store it under the following conditions:

  • Temperature: Refrigerated at 2-8°C for short-term storage and frozen at -20°C or below for long-term storage.

  • Light: Stored in amber or opaque containers to protect from light.

  • Atmosphere: Stored under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage, to prevent oxidation.

  • Container: Use tightly sealed vials to prevent solvent evaporation and contamination.

Q4: What are the expected degradation products of this compound?

While specific degradation products of this compound are not extensively documented in publicly available literature, studies on other pyrrolizidine alkaloids suggest that degradation can lead to the formation of N-oxides and isomers of the parent compound or its N-oxide.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the storage and handling of this compound samples.

Problem Possible Cause Troubleshooting Steps
Loss of this compound concentration in stored samples. Degradation due to improper storage conditions. 1. Verify Storage Temperature: Ensure samples are stored at the recommended temperature (-20°C or below for long-term).2. Check for Light Exposure: Confirm that samples are stored in light-protecting containers.3. Assess pH of the Solution: If samples are in solution, measure the pH. PAs are more stable in acidic to neutral pH.[1]4. Inert Atmosphere: For long-term storage of dry powder, ensure it was stored under an inert atmosphere.
Evaporation of Solvent. 1. Inspect Vial Seals: Check that vial caps are tightly sealed.2. Use High-Quality Vials: Employ vials with secure closures designed for long-term storage.
Appearance of unexpected peaks in chromatograms. Formation of degradation products. 1. Review Storage History: Analyze the storage conditions and duration to identify potential causes of degradation (e.g., exposure to light, high temperature, or non-optimal pH).2. Analyze a Freshly Prepared Sample: Compare the chromatogram of the stored sample with that of a freshly prepared standard to identify new peaks.3. Mass Spectrometry Analysis: Use LC-MS/MS to identify the mass of the unknown peaks and compare them to potential degradation products like this compound N-oxide or isomers.[1]
Inconsistent analytical results between replicates. Sample heterogeneity due to precipitation. 1. Visual Inspection: Check for any visible precipitate in the sample vial.2. Ensure Complete Dissolution: Before taking an aliquot, ensure the entire sample is fully dissolved. Gentle warming and vortexing may be necessary. Always allow the sample to return to room temperature before analysis.3. Solvent Compatibility: Verify that this compound is soluble in the chosen solvent at the storage temperature.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of this compound solutions for use as analytical standards.

Materials:

  • This compound (solid)

  • Solvent (e.g., methanol, acetonitrile, or a suitable buffer)

  • Class A volumetric flasks

  • Analytical balance

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Equilibrate: Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound using an analytical balance.

  • Dissolution: Quantitatively transfer the weighed this compound to a volumetric flask. Add a small amount of the chosen solvent and sonicate or vortex until fully dissolved.

  • Dilution: Bring the solution to the final volume with the solvent and mix thoroughly. This is your stock solution.

  • Working Solutions: Prepare working solutions by diluting the stock solution to the desired concentrations using the same solvent.

  • Storage: Transfer the stock and working solutions to amber glass vials, cap tightly, and store at the recommended temperature (-20°C or below for long-term).

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This can help in identifying potential degradation products and developing a stability-indicating analytical method.

Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[1]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid this compound at 105°C for 24 hours.

  • Photodegradation: this compound solution exposed to UV light (e.g., 254 nm) for 24 hours.[1]

Procedure:

  • Sample Preparation: Prepare solutions of this compound (e.g., in methanol or water:acetonitrile) at a known concentration. For thermal degradation, use the solid compound.

  • Stress Application: Expose the samples to the different stress conditions for the specified duration. Include a control sample stored under normal conditions.

  • Neutralization (for acid/base hydrolysis): After the stress period, neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples (stressed and control) using a suitable analytical method, such as UPLC-MS/MS, to determine the extent of degradation and identify any degradation products.

Data Presentation

The following table summarizes the stability of pyrrolizidine alkaloids under different conditions, which can serve as a general guide for this compound.

Condition Solvent/Matrix Temperature Duration Degradation (%) Reference
Acidic Aqueous Solution (pH not specified)Not specifiedNot specifiedStable[1]
Neutral Aqueous Solution (pH not specified)Not specifiedNot specifiedStable[1]
Alkaline Aqueous Solution (pH not specified)Not specified24 hours50[1]
UV Radiation Aqueous SolutionNot specifiedNot specifiedSignificant Degradation[1]
Visible Light Aqueous SolutionNot specifiedNot specifiedMinimal Degradation[1]

Visualizations

Logical Workflow for Investigating this compound Degradation

G cluster_0 Sample Preparation cluster_1 Forced Degradation Studies cluster_2 Analysis cluster_3 Data Interpretation A Prepare this compound Stock Solution B Acidic Hydrolysis A->B C Alkaline Hydrolysis A->C D Oxidative Degradation A->D E Thermal Degradation A->E F Photodegradation A->F G UPLC-MS/MS Analysis B->G C->G D->G E->G F->G H Quantify this compound Degradation G->H I Identify Degradation Products G->I G A This compound B Oxidation A->B e.g., H₂O₂ C Hydrolysis (Alkaline) A->C e.g., NaOH D Photodegradation (UV) A->D e.g., 254 nm E This compound N-oxide B->E F Isomers C->F G Other Degradants D->G

References

Technical Support Center: Method Development for Separating Jacobine from Co-eluting Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of Jacobine from co-eluting pyrrolizidine alkaloids (PAs).

Troubleshooting Guide

One of the primary challenges in the analysis of pyrrolizidine alkaloids is the co-elution of isomers, which can complicate chromatographic separation and mass spectrometric identification.[1] The following table summarizes common issues and potential solutions encountered during method development for separating this compound.

Issue Potential Cause Recommended Action Expected Outcome
Poor resolution between this compound and a co-eluting peak Inadequate mobile phase composition.Modify the mobile phase gradient, pH, or organic modifier. For reversed-phase HPLC, weakening the mobile phase can increase retention time and improve separation.[2][3] Consider adding ion-pairing reagents like tetramethylammonium chloride to the aqueous component of the mobile phase to improve the separation of alkaloids.[4]Improved separation of target peaks.
Incorrect column chemistry.Screen different stationary phases (e.g., C18, Phenyl-Hexyl, Cyano) to exploit different separation mechanisms. A bidentate reversed-phase C18 column can be effective for separating closely related alkaloids.[5]Enhanced selectivity and resolution.
Suboptimal temperature.Adjust the column temperature. Higher temperatures can decrease viscosity and improve efficiency, but may also alter selectivity.Sharper peaks and potentially altered elution order.
Peak tailing for this compound Secondary interactions with residual silanols on the stationary phase.Use a mobile phase with a low pH (acidic modifier like formic acid) to suppress silanol activity.[6] Alternatively, a high pH mobile phase (e.g., pH 10.5 with ammonium formate) can also be effective for alkaloid separation.[5] Employ an end-capped column.Symmetrical peak shape.
Overloading of the column.Reduce the injection volume or the concentration of the sample.Sharper, more symmetrical peaks.
Peak fronting Sample solvent and mobile phase mismatch.Ensure the sample is dissolved in a solvent that is weaker than or equivalent to the initial mobile phase.[7]Improved peak shape.
Column equilibration issue.Increase the column equilibration time between injections, especially when running gradients.[7]Consistent retention times and peak shapes.
Low sensitivity or poor ionization of this compound in LC-MS/MS Inappropriate mobile phase additive for ESI.Optimize the concentration and type of acid (e.g., formic acid, acetic acid) or buffer (e.g., ammonium formate, ammonium acetate) in the mobile phase to enhance protonation in positive ion mode.[1]Increased signal intensity for the target analyte.
Matrix effects suppressing the signal.Implement a more effective sample clean-up procedure, such as solid-phase extraction (SPE).[8] Dilute the sample if sensitivity allows. Use matrix-matched calibration standards.Reduced signal suppression and improved accuracy.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for separating this compound and other pyrrolizidine alkaloids?

A1: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) are the most widely used techniques for the analysis of pyrrolizidine alkaloids.[1][8] These methods offer the high sensitivity and selectivity required for detecting low levels of PAs in complex matrices.[8][9] Gas chromatography (GC) can also be used, but often requires derivatization of the alkaloids.[10]

Q2: How can I improve the extraction of this compound from a complex plant matrix?

A2: The extraction of PAs, which exist as tertiary amines and their N-oxides, is most effective using polar organic solvents or acidified aqueous solutions.[8] A common approach involves solid-liquid extraction with a mixture of methanol and water, often acidified with sulfuric acid to a concentration of 0.05 M to ensure the protonation of the alkaloids and improve their solubility in the aqueous phase.[11][12] The use of techniques like ultrasonic baths can enhance extraction efficiency.[11]

Q3: What is a suitable sample clean-up procedure before LC-MS/MS analysis of this compound?

A3: Solid-Phase Extraction (SPE) is a highly effective clean-up technique for removing matrix interferences prior to the analysis of PAs.[1] Cation-exchange cartridges, such as Oasis MCX, are commonly used. The acidic extract is loaded onto the cartridge, which is then washed with water and methanol to remove interferences. The PAs are subsequently eluted with a basic organic solvent mixture, such as ethyl acetate:methanol:acetonitrile with ammonium hydroxide.

Q4: How can I confirm if a peak co-eluting with this compound is an isomer?

A4: Co-eluting isomers will have the same molecular weight and often very similar fragmentation patterns in MS/MS, making them difficult to distinguish.[1] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to confirm the elemental composition. If chromatographic separation is not fully achieved, techniques like ion mobility spectrometry (IMS) coupled with mass spectrometry can be employed to separate ions based on their size and shape, which can help differentiate isomers.[13]

Q5: What are some general strategies to resolve co-eluting peaks in HPLC?

A5: To resolve co-eluting peaks, you can manipulate the three main factors in the resolution equation: capacity factor (k'), selectivity (α), and efficiency (N).[3]

  • Capacity Factor (k'): Adjust the retention of the analytes by modifying the strength of the mobile phase. In reversed-phase HPLC, a weaker mobile phase (less organic solvent) will increase retention.[2][3]

  • Selectivity (α): Change the relative retention of the two compounds. This can be achieved by changing the stationary phase chemistry (e.g., from C18 to a phenyl or cyano column), the organic modifier in the mobile phase (e.g., acetonitrile to methanol), or the mobile phase pH.[3]

  • Efficiency (N): Increase the number of theoretical plates to obtain narrower peaks. This can be done by using a longer column, a column with smaller particles, or by optimizing the flow rate.[3]

Experimental Protocols

Protocol 1: Sample Extraction and Solid-Phase Extraction (SPE) Clean-up

This protocol is a general guideline for the extraction and clean-up of pyrrolizidine alkaloids from a plant matrix.

1. Extraction:

  • Weigh 1.0 g of the homogenized and dried plant material into a 50 mL centrifuge tube.
  • Add 20 mL of an extraction solution of 0.05 M sulfuric acid in a 1:1 (v/v) mixture of methanol and water.
  • Vortex the sample for 10 minutes.
  • Centrifuge the tube at 5000 x g for 10 minutes.
  • Collect the supernatant for the SPE clean-up.

2. SPE Clean-up (using Oasis MCX cartridges):

  • Condition an Oasis MCX cartridge (150 mg, 6 cc) with 3 mL of methanol, followed by 3 mL of water.
  • Load 2 mL of the supernatant from the extraction step onto the cartridge.
  • Wash the cartridge with 6 mL of water, followed by 6 mL of methanol.
  • Elute the pyrrolizidine alkaloids with 6 mL of a solvent mixture consisting of ethyl acetate:methanol:acetonitrile (80:10:10, v/v/v) containing 1% ammonium hydroxide and 1% triethylamine.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 50 °C.
  • Reconstitute the residue in 1 mL of a 95:5 (v/v) mixture of water and methanol for LC-MS/MS analysis.

Protocol 2: HPLC-MS/MS Method Parameters

This protocol provides a starting point for the development of an HPLC-MS/MS method for the analysis of this compound. Optimization will be required based on the specific instrument and co-eluting alkaloids.

  • HPLC System: A UHPLC or HPLC system capable of binary gradient elution.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 5 mM ammonium formate and 0.1% formic acid in water.[1]

  • Mobile Phase B: 5 mM ammonium formate and 0.1% formic acid in 95% methanol.[1]

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-10 min: Linear gradient from 5% to 95% B

    • 10-12 min: Hold at 95% B

    • 12.1-15 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C[1]

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific transitions for this compound and other target alkaloids need to be optimized.

Visualizations

MethodDevelopmentWorkflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_eval Evaluation & Optimization cluster_troubleshoot Troubleshooting Sample Plant Material Extraction Extraction (e.g., Acidified Methanol/Water) Sample->Extraction Cleanup Clean-up (e.g., SPE) Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Acquisition LCMS->Data PeakShape Evaluate Peak Shape & Retention Time Data->PeakShape Resolution Evaluate Resolution (Co-elution?) Data->Resolution Sensitivity Evaluate Sensitivity Data->Sensitivity OptimizeMobilePhase Optimize Mobile Phase PeakShape->OptimizeMobilePhase No Resolution->OptimizeMobilePhase No ChangeColumn Change Column Resolution->ChangeColumn No FinalMethod Final Method Resolution->FinalMethod Yes OptimizeMS Optimize MS Parameters Sensitivity->OptimizeMS No OptimizeMobilePhase->LCMS ChangeColumn->LCMS AdjustTemp Adjust Temperature AdjustTemp->LCMS OptimizeMS->LCMS TroubleshootingDecisionTree Start Co-elution Observed CheckCapacityFactor Is Capacity Factor (k') between 1 and 5? Start->CheckCapacityFactor WeakenMobilePhase Weaken Mobile Phase CheckCapacityFactor->WeakenMobilePhase No CheckSelectivity Is Selectivity (α) > 1? CheckCapacityFactor->CheckSelectivity Yes WeakenMobilePhase->CheckCapacityFactor ChangeColumn Change Stationary Phase CheckSelectivity->ChangeColumn No ChangeMobilePhase Change Mobile Phase (Organic Modifier, pH) CheckSelectivity->ChangeMobilePhase No CheckEfficiency Are Peaks Broad? CheckSelectivity->CheckEfficiency Yes ChangeColumn->CheckSelectivity ChangeMobilePhase->CheckSelectivity ImproveEfficiency Improve Efficiency (Newer Column, Optimize Flow Rate) CheckEfficiency->ImproveEfficiency Yes Resolved Peaks Resolved CheckEfficiency->Resolved No ImproveEfficiency->CheckEfficiency

References

Validation & Comparative

A Comparative Analysis of the Genotoxic Effects of Jacobine and Monocrotaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the genotoxicity of two pyrrolizidine alkaloids (PAs), Jacobine and Monocrotaline. Both compounds are known for their potential to damage genetic material, a critical consideration in toxicology and drug development. This document summarizes key experimental findings, presents quantitative data in a comparative format, details the methodologies of pivotal assays, and visualizes the underlying molecular pathways.

Executive Summary

This compound and Monocrotaline are both hepatotoxic pyrrolizidine alkaloids that require metabolic activation to exert their genotoxic effects. The primary mechanism of their genotoxicity involves the formation of reactive pyrrolic metabolites that can bind to DNA, leading to the formation of DNA adducts, DNA cross-links, and consequently, chromosomal aberrations and gene mutations. While both compounds are established as genotoxic, the available quantitative data suggests differences in their potency.

Data Presentation: Comparative Genotoxicity

The following tables summarize the quantitative data on the genotoxicity of this compound and Monocrotaline from various studies. It is important to note that direct comparative studies are limited, and data has been compiled from multiple sources.

Genotoxicity EndpointThis compoundMonocrotalineTest SystemReference
DNA Repair Synthesis Positive (Induces DNA repair)Positive (Induces DNA repair)Rat Hepatocyte Primary Culture[1][2]
DNA Cross-linking Potent (as a macrocyclic diester)Less potent than other macrocyclic diestersMadin-Darby Bovine Kidney (MDBK) cells[3]
Micronucleus Induction Data not availablePositive (Effective clastogen in vivo)Mouse bone marrow[3]
Benchmark Dose (BMD) for Genotoxicity Data not availableBMDL values between 25 and 154 µM (in HepG2-CYP3A4 cells)Human HepG2 liver cells with CYP3A4 overexpression[4]

Note: The potency of DNA cross-linking for this compound is inferred from studies on other macrocyclic diester PAs, which are structurally similar. Direct quantitative data for this compound is limited in the current literature.

Experimental Protocols

Detailed methodologies for key genotoxicity assays are provided below. These protocols are based on established methods and have been adapted for the study of pyrrolizidine alkaloids.

Hepatocyte Primary Culture-DNA Repair Test

This assay is used to assess the ability of a substance to induce DNA damage that is subsequently repaired.

  • Cell Culture: Primary hepatocytes are isolated from rats and cultured.

  • Treatment: The hepatocytes are exposed to various concentrations of this compound or Monocrotaline.

  • Radiolabeling: 3H-thymidine is added to the culture medium.

  • Measurement of DNA Repair: Unscheduled DNA synthesis (UDS), an indicator of DNA repair, is measured by autoradiography or liquid scintillation counting. An increase in 3H-thymidine incorporation in non-S-phase cells indicates a positive genotoxic effect.[1][2]

Alkaline Elution Assay for DNA Cross-linking

This method is employed to measure DNA interstrand cross-links.

  • Cell Treatment and Lysis: Cells (e.g., MDBK cells) are treated with the test compound, followed by lysis to release the DNA.

  • Elution: The DNA is eluted through a filter under alkaline conditions. Cross-linked DNA elutes more slowly than non-cross-linked DNA.

  • Quantification: The amount of DNA remaining on the filter after a specific time is quantified, providing a measure of the extent of DNA cross-linking.[3]

In Vivo Micronucleus Test

This assay detects chromosomal damage or damage to the mitotic apparatus.

  • Animal Dosing: Rodents (e.g., mice) are administered the test substance (e.g., Monocrotaline) via an appropriate route (e.g., intraperitoneal injection).[3]

  • Sample Collection: Bone marrow is collected at specific time points after treatment.

  • Slide Preparation and Staining: Bone marrow smears are prepared and stained (e.g., with acridine orange) to visualize micronuclei in polychromatic erythrocytes (PCEs).

  • Scoring: The frequency of micronucleated PCEs is determined by microscopic analysis. A significant increase in micronucleated PCEs in treated animals compared to controls indicates a positive result.[3][5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways involved in the genotoxicity of these compounds and a typical experimental workflow for assessing genotoxicity.

Signaling Pathway of Pyrrolizidine Alkaloid-Induced DNA Damage

Pyrrolizidine alkaloids like this compound and Monocrotaline require metabolic activation to become genotoxic. The resulting reactive metabolites form DNA adducts, which can trigger a cascade of cellular responses.

DNA_Damage_Pathway cluster_activation Metabolic Activation cluster_damage DNA Damage cluster_response Cellular Response PA Pyrrolizidine Alkaloid (this compound/Monocrotaline) CYP450 Cytochrome P450 (in Liver) PA->CYP450 Oxidation Metabolite Reactive Pyrrole Metabolite CYP450->Metabolite DNA Nuclear DNA Metabolite->DNA Alkylation Adducts DNA Adducts & Cross-links DNA->Adducts DDR DNA Damage Response (ATM/ATR, p53) Adducts->DDR CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis Repair DNA Repair DDR->Repair Repair->DNA Successful Repair Mutation Mutation/ Chromosomal Aberration Repair->Mutation Failed/Erroneous Repair

PA-induced DNA damage and cellular response pathway.
Experimental Workflow for Genotoxicity Assessment

The following diagram outlines a typical workflow for assessing the genotoxicity of a compound like this compound or Monocrotaline.

Genotoxicity_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vitro / In Vivo Assays cluster_analysis Phase 3: Data Analysis & Interpretation A1 Compound Preparation (this compound/Monocrotaline) A2 Selection of Test System (e.g., Cell line, Animal model) A1->A2 A3 Dose Range Finding Study A2->A3 B1 Treatment of Cells/Animals A3->B1 B2 Comet Assay B1->B2 B3 Micronucleus Test B1->B3 B4 Chromosomal Aberration Assay B1->B4 C1 Data Collection (% Tail DNA, MN frequency, etc.) B2->C1 B3->C1 B4->C1 C2 Statistical Analysis C1->C2 C3 Benchmark Dose (BMD) Modeling C2->C3 C4 Comparative Genotoxicity Assessment C3->C4

References

Validating LC-MS/MS Methods for Jacobine in Herbal Supplements: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing popularity of herbal supplements has brought heightened scrutiny to their safety and quality. A significant concern is the presence of pyrrolizidine alkaloids (PAs), a class of natural toxins produced by various plant species. Jacobine is a notable PA known for its potential hepatotoxicity. Consequently, robust and validated analytical methods are crucial for the accurate detection and quantification of this compound in complex herbal matrices. This guide provides a comparative overview of validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of this compound and other PAs in herbal supplements, supported by experimental data from various studies.

Comparative Analysis of LC-MS/MS Method Performance

The validation of an analytical method is essential to ensure reliable and reproducible results. Key validation parameters for LC-MS/MS methods include linearity, recovery (a measure of accuracy), precision, and the limits of detection (LOD) and quantification (LOQ). The following table summarizes the performance of different LC-MS/MS methods for the analysis of PAs, including those structurally similar to this compound, in various plant-based matrices.

Method Reference Matrix Analytes Linearity (R²) Recovery (%) Precision (%RSD) LOQ (µg/kg)
--INVALID-LINK--Green tea, chamomile tea, rooibos tea, oregano, cumin seeds, honey35 PAsNot SpecifiedNot SpecifiedNot Specified1.2 (sum of coeluting isomers), 0.6 (individual PAs)
1[1]Plants (common comfrey, tansy ragwort, blueweed, hound's tongue) and honey4 PAs and 1 PA N-oxide (lycopsamine, senecionine, senecionine N-oxide, heliosupine, echimidine)Not Specified84.6 - 108.23.8 - 20.8Not Specified
2[2]Herbal medicines (Atractylodis Rhizoma Alba, Alba Chrysanthmi Flos, Leonuri Herba, Gastrodiae Rhizoma, Glycyrrhizae Radix)28 PAsNot Specified67.1 - 151.7Not SpecifiedNot Specified
3[3]Tea, honey, milk24 PAsNot Specified64.5 - 112.2< 150.015 - 0.75
4[4]Honey, herbal tea28 PAsNot Specified80 - 120 (honey), 70 - 85 (herbal tea)Not SpecifiedBelow minimum requirements by German Federal Office of Consumer Protection and Food Safety

Detailed Experimental Protocols

The successful analysis of this compound in herbal supplements relies on a well-defined experimental protocol encompassing sample preparation, liquid chromatography, and mass spectrometry.

Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Clean-up

A common and effective approach for extracting PAs from complex matrices involves an acidic extraction followed by a clean-up step using solid-phase extraction (SPE).

  • Extraction:

    • Weigh 2.0 g ± 0.1 g of the homogenized herbal supplement into a centrifuge tube.

    • Add 20 mL of an extraction solution, typically 0.05 M sulfuric acid in 50% methanol.[2][5]

    • Thoroughly wet the sample material and sonicate for 15 minutes at ambient temperature.[6]

    • Centrifuge the sample for 10 minutes at approximately 3800 x g.[6]

    • Transfer the supernatant to a clean tube.

    • Repeat the extraction process on the remaining solid pellet with another 20 mL of the extraction solution.

    • Combine the supernatants.

  • SPE Clean-up (using a mixed-mode cationic exchange cartridge):

    • Condition the SPE cartridge (e.g., Oasis MCX) with methanol followed by 0.05 M sulfuric acid.[2]

    • Load the combined acidic extract onto the cartridge.

    • Wash the cartridge with water and then methanol to remove interferences.

    • Elute the PAs with an ammoniated organic solvent mixture, such as ethyl acetate:methanol:acetonitrile (80:10:10, v/v/v) with 1% ammonium hydroxide.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 50 °C.

    • Reconstitute the residue in a suitable solvent, typically a mixture of water and methanol (e.g., 95:5 v/v), for LC-MS/MS analysis.

Liquid Chromatography (LC)

The chromatographic separation of this compound and other PAs is typically achieved using a C18 or a similar reversed-phase column.

  • Column: A high-resolution column, such as a Waters ACQUITY UPLC BEH C18 or an X-Bridge C18, is commonly used.[5]

  • Mobile Phase: A gradient elution is employed using a binary solvent system:

    • Solvent A: Water with a modifier like ammonium formate and formic acid.[6]

    • Solvent B: Methanol or acetonitrile with the same modifier.[6]

  • Gradient Program: The gradient starts with a high percentage of aqueous phase (Solvent A) and gradually increases the percentage of the organic phase (Solvent B) to elute the PAs based on their polarity. A typical gradient might run over 10-15 minutes.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is common.

  • Column Temperature: The column is often maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

Tandem Mass Spectrometry (MS/MS)

Detection and quantification are performed using a tandem mass spectrometer, typically a triple quadrupole instrument, operated in positive electrospray ionization (ESI+) mode.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is standard for the analysis of PAs.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[5] In MRM mode, specific precursor-to-product ion transitions are monitored for each target analyte.

  • MRM Transitions: For this compound, specific precursor and product ions would be selected. For example (these are illustrative and should be optimized experimentally):

    • Precursor ion (Q1): [M+H]+ of this compound

    • Product ions (Q3): At least two characteristic fragment ions for confirmation and quantification.

  • Optimization: Parameters such as collision energy and cone voltage are optimized for each PA to achieve the best sensitivity.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound in herbal supplements.

LC-MS/MS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Homogenization Homogenization of Herbal Supplement Extraction Acidic Extraction (0.05 M H2SO4 in 50% MeOH) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Combine Combine Supernatants Centrifugation1->Combine SPE_Cleanup SPE Clean-up (MCX Cartridge) Combine->SPE_Cleanup Elution Elution with Ammoniated Solvent SPE_Cleanup->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Injection Solvent Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Workflow for this compound analysis in herbal supplements.

Conclusion

The LC-MS/MS methods described provide the necessary sensitivity and selectivity for the reliable determination of this compound in complex herbal supplement matrices. The choice of a specific method may depend on the available instrumentation, the desired range of PAs to be analyzed, and the specific characteristics of the herbal matrix. Proper method validation is paramount to ensure the accuracy and reliability of the results, which is critical for regulatory compliance and consumer safety. The presented protocols and comparative data serve as a valuable resource for laboratories involved in the quality control of herbal supplements.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of antibodies developed for the detection of Jacobine and other structurally related pyrrolizidine alkaloids (PAs). The information presented is supported by experimental data from published studies, offering insights into the specificity and potential applications of these antibodies in research and diagnostics.

Comparison of Antibody Cross-Reactivity

The specificity of antibodies raised against pyrrolizidine alkaloids is crucial for the development of reliable immunoassays. The following table summarizes the cross-reactivity of different antibodies with this compound and other significant PAs. The data is primarily derived from competitive enzyme-linked immunosorbent assays (cELISA), with cross-reactivity calculated based on the concentration of the competing alkaloid required to cause 50% inhibition (IC50) of the antibody-antigen binding.

Target Alkaloid (Immunogen)AntibodyThis compoundSenecionineRetrorsineSenkirkineReference
SenecioninesenAb100%121%100%<0.1%[1]
RetrorsineMonoclonalNo cross-reactivity with Jacoline*Binding observed100%No cross-reactivity[2]

*Jacoline is a stereoisomer of this compound.

Experimental Protocols

The data presented in this guide were primarily obtained using competitive direct Enzyme-Linked Immunosorbent Assay (cdELISA). Below is a detailed methodology synthesized from relevant studies.

Competitive Direct ELISA for Pyrrolizidine Alkaloid Detection

This protocol outlines the key steps for determining the cross-reactivity of antibodies against various pyrrolizidine alkaloids.

1. Reagent Preparation:

  • Coating Buffer: 0.05 M Carbonate-bicarbonate buffer, pH 9.6.

  • Washing Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween 20 (PBST).

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.

  • Assay Buffer: 0.1 M Phosphate buffer, pH 6.0, with 0.05% BSA.

  • Antibody Solution: Polyclonal or monoclonal antibodies diluted in blocking buffer to the optimal concentration (predetermined by titration).

  • HRP-Conjugated Tracer: Pyrrolizidine alkaloid-horseradish peroxidase (HRP) conjugate diluted in assay buffer.

  • Substrate Solution: TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution.

  • Stop Solution: 2.5 M Sulfuric acid.

  • Standard Solutions: Serial dilutions of this compound, Senecionine, Retrorsine, and Senkirkine in assay buffer.

2. ELISA Plate Coating:

  • Microtiter plates are coated with 100 µL/well of the appropriate antibody diluted in coating buffer.

  • The plates are incubated overnight at 4°C.

3. Washing and Blocking:

  • The coating solution is discarded, and the plates are washed three times with washing buffer.

  • The remaining protein-binding sites are blocked by adding 200 µL/well of blocking buffer and incubating for 1 hour at 37°C.

  • After incubation, the plates are washed again three times with washing buffer.

4. Competitive Reaction:

  • 50 µL of standard solutions or samples containing the pyrrolizidine alkaloids are added to the wells.

  • 50 µL of the HRP-conjugated tracer is then added to each well.

  • The plate is incubated for 1 hour at 37°C on a microplate shaker.

5. Detection:

  • The plate is washed five times with washing buffer to remove unbound reagents.

  • 100 µL of TMB substrate solution is added to each well, and the plate is incubated in the dark for 15-30 minutes at room temperature.

  • The enzymatic reaction is stopped by adding 50 µL of stop solution to each well.

6. Data Analysis:

  • The optical density (OD) is measured at 450 nm using a microplate reader.

  • A standard curve is generated by plotting the OD values against the logarithm of the alkaloid concentration.

  • The IC50 values are determined from the standard curve.

  • The percentage of cross-reactivity is calculated using the following formula: (IC50 of the target alkaloid / IC50 of the competing alkaloid) x 100%.

Visualizations

To better understand the cross-reactivity patterns and the experimental workflow, the following diagrams are provided.

experimental_workflow start Start coating Coat plate with antibody start->coating wash1 Wash coating->wash1 blocking Block with BSA wash1->blocking wash2 Wash blocking->wash2 add_standards Add PA standards/samples wash2->add_standards add_tracer Add HRP-conjugated PA add_standards->add_tracer incubation Incubate add_tracer->incubation wash3 Wash incubation->wash3 add_substrate Add TMB substrate wash3->add_substrate stop_reaction Add stop solution add_substrate->stop_reaction read_plate Read absorbance at 450 nm stop_reaction->read_plate end End read_plate->end

Caption: Competitive Direct ELISA Workflow.

Caption: Chemical Structures of Related Pyrrolizidine Alkaloids.

References

A Comparative Guide to the Metabolic Pathways of Jacobine and Retrorsine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of two structurally related hepatotoxic pyrrolizidine alkaloids (PAs), jacobine and retrorsine. Understanding the biotransformation of these compounds is critical for assessing their toxicity and developing potential therapeutic interventions. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the metabolic pathways.

Introduction

This compound and retrorsine are macrocyclic diester pyrrolizidine alkaloids that share a common retronecine base. Their toxicity is primarily mediated by metabolic activation in the liver, leading to the formation of highly reactive pyrrolic esters. These electrophilic metabolites can form adducts with cellular macromolecules, including DNA and proteins, resulting in hepatotoxicity, genotoxicity, and carcinogenicity. The metabolic pathways of these alkaloids involve a delicate balance between toxification and detoxification reactions.

Metabolic Pathways: An Overview

The metabolism of both this compound and retrorsine can be broadly divided into Phase I and Phase II reactions.

  • Phase I Metabolism: This phase is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. It involves two main competing pathways:

    • Bioactivation (Toxification): Dehydrogenation of the pyrrolizidine nucleus to form a reactive, electrophilic pyrrolic ester, also known as a dehydroalkaloid. For both this compound and retrorsine, this results in the formation of dehydroretronecine (DHP).

    • Detoxification: N-oxidation of the tertiary nitrogen of the retronecine base to form the corresponding N-oxide. N-oxides are generally more water-soluble and less toxic than the parent alkaloids and their pyrrolic esters.

  • Phase II Metabolism: This phase involves the conjugation of the reactive pyrrolic esters with endogenous molecules, leading to their detoxification and excretion. The primary conjugation reaction for these PAs is with glutathione (GSH), a reaction that can be spontaneous but is also catalyzed by glutathione S-transferases (GSTs).

Quantitative Comparison of Metabolic Rates

The balance between the bioactivation and detoxification pathways is a key determinant of the overall toxicity of this compound and retrorsine. The following table summarizes available quantitative data on the in vitro metabolism of these two alkaloids in rat liver microsomes.

ParameterThis compoundRetrorsineReference
Metabolite Formation Rate
Dehydroretronecine (DHP) (nmol/mg protein/min)Data indicates formation, but specific rate not available in reviewed literature.4.8 ± 0.1[1]
N-oxide (nmol/mg protein/min)Data indicates formation, but specific rate not available in reviewed literature.17.6 ± 0.5[1]
Enzyme Kinetics
Vmax/Km (µL/min/mg protein)Not available5.5-fold higher than monocrotaline[2]

Note: The seminal work by Ramsdell et al. (1987) established a method for the quantitative comparison of the rates of formation of DHP and N-oxides from this compound, jacoline, senecionine, and seneciphylline[1]. However, the specific numerical data for this compound were not available in the reviewed literature. The study by Yang et al. (2017) provides a relative measure of the metabolic efficiency of retrorsine compared to another PA, monocrotaline[2].

Metabolic Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic steps for this compound and retrorsine.

jacobine_metabolism cluster_phase1 Phase I Metabolism (Liver Microsomes) cluster_phase2 Phase II Metabolism (Detoxification) This compound This compound Dehydrothis compound Dehydrothis compound (Pyrrolic Ester) This compound->Dehydrothis compound CYP450 (Dehydrogenation) Jacobine_N_oxide This compound N-oxide This compound->Jacobine_N_oxide CYP450 (N-oxidation) GSH_Conjugate Glutathione Conjugate Dehydrothis compound->GSH_Conjugate GST / Spontaneous + Glutathione (GSH)

Figure 1: Metabolic pathway of this compound.

retrorsine_metabolism cluster_phase1 Phase I Metabolism (Liver Microsomes) cluster_phase2 Phase II Metabolism (Detoxification) Retrorsine Retrorsine Dehydroretrorsine Dehydroretrorsine (Pyrrolic Ester / DHP) Retrorsine->Dehydroretrorsine CYP3A4, CYP2B6 (Dehydrogenation) Retrorsine_N_oxide Retrorsine N-oxide Retrorsine->Retrorsine_N_oxide CYP450 (N-oxidation) GSH_Conjugates 7-GSH-DHP 7,9-diGSH-DHP Dehydroretrorsine->GSH_Conjugates GST / Spontaneous + Glutathione (GSH)

Figure 2: Metabolic pathway of Retrorsine.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the metabolism of this compound and retrorsine.

In Vitro Metabolism Assay Using Liver Microsomes

This protocol describes the incubation of a pyrrolizidine alkaloid with liver microsomes to determine the formation of its primary metabolites.

Materials:

  • Pyrrolizidine alkaloid (this compound or retrorsine) stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (e.g., rat or human), protein concentration determined

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Incubation tubes

  • Water bath or incubator at 37°C

  • Quenching solution (e.g., ice-cold acetonitrile or methanol)

  • Centrifuge

Procedure:

  • Preparation of Incubation Mixture: In an incubation tube on ice, prepare the reaction mixture (final volume, e.g., 200 µL) by adding the following in order:

    • Phosphate buffer

    • Liver microsomes (to a final protein concentration of, e.g., 0.5-1.0 mg/mL)

    • Pyrrolizidine alkaloid stock solution (to a final concentration of, e.g., 10-50 µM)

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the substrate to equilibrate with the enzymes.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold quenching solution.

  • Protein Precipitation: Vortex the tubes and centrifuge at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate the microsomal proteins.

  • Sample Collection: Collect the supernatant for analysis by HPLC-MS/MS.

HPLC-MS/MS Analysis of Metabolites

This protocol outlines a general method for the separation and quantification of this compound, retrorsine, and their metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

Reagents:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid

  • Analytical standards for the parent alkaloids and their metabolites (if available)

Procedure:

  • Chromatographic Separation:

    • Set the column temperature (e.g., 40°C).

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject the sample supernatant.

    • Elute the analytes using a gradient program. An example gradient could be:

      • 0-1 min: 5% B

      • 1-10 min: ramp to 95% B

      • 10-12 min: hold at 95% B

      • 12.1-15 min: return to 5% B and re-equilibrate.

  • Mass Spectrometric Detection:

    • Operate the ESI source in positive ion mode.

    • Optimize the MS parameters (e.g., capillary voltage, source temperature, gas flows) for the analytes of interest.

    • Perform detection in Multiple Reaction Monitoring (MRM) mode. Select specific precursor-to-product ion transitions for the parent alkaloids and their expected metabolites (N-oxides and DHP).

  • Quantification:

    • Generate a calibration curve using analytical standards of known concentrations.

    • Quantify the metabolites in the samples by comparing their peak areas to the calibration curve.

Glutathione Conjugation Assay

This protocol is designed to assess the formation of glutathione conjugates of the reactive pyrrolic metabolites.

Materials:

  • In vitro metabolism reaction mixture (as described in Protocol 1, but with the addition of reduced glutathione)

  • Reduced glutathione (GSH) stock solution (e.g., 100 mM in water)

  • Glutathione S-transferase (GST) from a relevant source (optional, as conjugation can occur spontaneously)

  • Tris-HCl buffer (e.g., 100 mM, pH 7.4)

Procedure:

  • Incubation Setup: Prepare the in vitro metabolism reaction as described in Protocol 1.

  • Addition of Glutathione: Prior to initiating the reaction with NADPH, add GSH to the incubation mixture to a final concentration of, for example, 1-5 mM. If desired, purified GST can also be added.

  • Reaction and Termination: Initiate the reaction with the NADPH regenerating system and incubate at 37°C. Terminate the reaction at various time points as described previously.

  • Sample Preparation and Analysis: Process the samples (centrifugation to remove protein) and analyze the supernatant by HPLC-MS/MS.

  • Detection of GSH Conjugates: In the MS/MS analysis, set up MRM transitions to specifically detect the expected mass-to-charge ratios of the glutathione conjugates of dehydroretronecine. For example, the [M-H]- ion of 7-GSH-DHP is m/z 441[3].

Discussion

The metabolic pathways of this compound and retrorsine are qualitatively similar, both involving CYP450-mediated bioactivation to the reactive pyrrolic ester DHP and detoxification via N-oxidation and glutathione conjugation. However, quantitative differences in the rates of these competing pathways likely contribute to differences in their hepatotoxic potential.

The involvement of specific CYP isozymes, such as CYP3A4 and CYP2B6 in the metabolism of retrorsine, is an important consideration for predicting potential drug-alkaloid interactions. Individuals with higher activity of these enzymes may be more susceptible to retrorsine-induced toxicity. The specific CYP isozymes responsible for this compound metabolism have yet to be fully elucidated and represent an important area for future research.

Detoxification via glutathione conjugation is a critical protective mechanism against the hepatotoxicity of both this compound and retrorsine. The formation of glutathione conjugates, such as 7-GSH-DHP and 7,9-diGSH-DHP from retrorsine, effectively neutralizes the reactive electrophilic pyrrole and facilitates its excretion[2][3].

Conclusion

This compound and retrorsine undergo similar metabolic transformations in the liver, involving a balance between bioactivation and detoxification. The quantitative differences in the rates of these pathways, along with the specific CYP isozymes involved, are crucial factors in determining their respective toxicities. The experimental protocols provided in this guide offer a foundation for further research into the metabolism and toxicity of these and other pyrrolizidine alkaloids. A more detailed quantitative comparison of this compound and retrorsine metabolism, as well as the identification of the specific CYP isozymes involved in this compound biotransformation, are key areas for future investigation.

References

Comparative Toxicity Analysis: Jacobine vs. Jacobine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the relative toxicity of the pyrrolizidine alkaloid jacobine and its metabolite, this compound N-oxide, intended for researchers, scientists, and drug development professionals.

This guide provides a detailed comparison of the toxicological profiles of this compound and its N-oxide derivative. Pyrrolizidine alkaloids (PAs) are a class of naturally occurring compounds, with this compound being a notable example due to its presence in various plant species and its recognized hepatotoxic and genotoxic potential. The N-oxide form is a primary metabolite of this compound. Understanding the relative toxicity of these two compounds is crucial for risk assessment and in the development of potential therapeutics.

Executive Summary

Experimental evidence consistently indicates that This compound exhibits greater toxicity than its N-oxide form . The toxicity of this compound is primarily mediated by its metabolic activation in the liver by cytochrome P450 enzymes into highly reactive pyrrolic esters. These metabolites can form adducts with cellular macromolecules, including DNA and proteins, leading to hepatotoxicity and genotoxicity. While this compound N-oxide is generally considered a detoxification product, it can be reduced back to the parent this compound in vivo, thereby acting as a potential reservoir for the toxic compound. However, studies in insect models have demonstrated that the free base form of PAs, such as this compound, is more toxic than the corresponding N-oxide.

Acute Toxicity

Table 1: Acute Toxicity Data

CompoundTest OrganismRoute of AdministrationLD50Source
This compoundSpodoptera exigua (insect)InjectionMore toxic than N-oxide[1]
This compound N-oxideSpodoptera exigua (insect)InjectionLess toxic than free base[1]

Note: Quantitative LD50 values for mammalian species were not found in the reviewed literature. The data from insect studies provides a qualitative comparison.

Hepatotoxicity

This compound is a known hepatotoxin. Its toxic effects on the liver are a result of metabolic activation. The resulting pyrrolic esters can cause sinusoidal obstruction syndrome (SOS), also known as veno-occlusive disease, characterized by damage to the sinusoidal endothelial cells of the liver. This leads to hepatomegaly, ascites, and liver failure.

Markers of hepatotoxicity, such as serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), are expected to be significantly elevated following exposure to this compound. While direct comparative studies measuring ALT and AST levels for this compound and this compound N-oxide were not found, the known metabolic pathways suggest a more pronounced effect from this compound.

Genotoxicity

This compound is recognized as a genotoxic agent. Upon metabolic activation, it can induce DNA-DNA and DNA-protein cross-links, leading to mutations and chromosomal aberrations. The genotoxic potential of this compound is a significant concern due to its carcinogenic risk.

Table 2: Genotoxicity Profile

CompoundGenotoxicity EndpointExperimental SystemResult
This compoundDNA-DNA & DNA-protein cross-linksIn vivo (rats)Induces cross-linking
This compound N-oxideNot specified in reviewed literature-Data not available

Experimental Protocols

In Vivo Hepatotoxicity Assessment in Rats

A standardized protocol to assess the hepatotoxicity of this compound and this compound N-oxide in a rat model would involve the following steps:

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Compound Administration: Administration of this compound or this compound N-oxide via oral gavage at various dose levels, alongside a vehicle control group.

  • Duration: The study could be acute (24-72 hours) or sub-chronic (e.g., 28 days).

  • Blood Sampling: Blood samples are collected at specified time points to measure serum levels of ALT and AST.

  • Histopathology: At the end of the study, animals are euthanized, and liver tissues are collected, fixed in formalin, and processed for histopathological examination to assess for liver damage, such as necrosis, fibrosis, and sinusoidal obstruction.

In Vivo Micronucleus Assay for Genotoxicity

The micronucleus assay is a common method to evaluate the genotoxic potential of a compound. A typical protocol for this compound would be:

  • Animal Model: Male and female mice or rats.

  • Compound Administration: The test compound is administered, usually twice, 24 hours apart, via an appropriate route (e.g., oral gavage or intraperitoneal injection).

  • Sample Collection: Bone marrow or peripheral blood is collected approximately 24 hours after the final dose.

  • Slide Preparation and Analysis: The collected cells are processed and stained to visualize micronuclei in polychromatic erythrocytes (immature red blood cells). The frequency of micronucleated cells is then quantified. An increase in the frequency of micronuclei indicates genotoxic activity.

Signaling Pathways and Experimental Workflows

Metabolic Activation and Toxicity Pathway of this compound

The following diagram illustrates the metabolic activation of this compound and the subsequent cellular damage.

Jacobine_Toxicity_Pathway cluster_0 In Vivo System This compound This compound Jacobine_N_Oxide This compound N-oxide This compound->Jacobine_N_Oxide N-oxidation (Detoxification) CYP450 Cytochrome P450 (Liver Microsomes) This compound->CYP450 Metabolic Activation Jacobine_N_Oxide->this compound Reduction (Re-toxification) Pyrrolic_Esters Reactive Pyrrolic Esters (Dehydrothis compound) CYP450->Pyrrolic_Esters Detoxification Detoxification (e.g., Glutathione Conjugation) Pyrrolic_Esters->Detoxification Adduct_Formation Adduct Formation Pyrrolic_Esters->Adduct_Formation Cellular_Macromolecules Cellular Macromolecules (DNA, Proteins) Cellular_Macromolecules->Adduct_Formation Hepatotoxicity Hepatotoxicity (Cell Death, SOS) Adduct_Formation->Hepatotoxicity Genotoxicity Genotoxicity (Mutations, Cancer) Adduct_Formation->Genotoxicity

Caption: Metabolic activation pathway of this compound leading to toxicity.

Experimental Workflow for Comparative Toxicity Assessment

The logical flow for a comprehensive comparative toxicity study is outlined below.

Experimental_Workflow cluster_workflow Comparative Toxicity Workflow start Test Compounds (this compound & this compound N-oxide) acute_toxicity Acute Toxicity Study (LD50 in Rats) start->acute_toxicity subchronic_toxicity Sub-chronic Toxicity Study (28-day Rat Study) start->subchronic_toxicity data_analysis Data Analysis & Statistical Comparison acute_toxicity->data_analysis hepatotoxicity_assessment Hepatotoxicity Assessment (ALT, AST, Histopathology) subchronic_toxicity->hepatotoxicity_assessment genotoxicity_assessment Genotoxicity Assessment (Micronucleus Assay, Comet Assay) subchronic_toxicity->genotoxicity_assessment hepatotoxicity_assessment->data_analysis genotoxicity_assessment->data_analysis conclusion Conclusion on Relative Toxicity data_analysis->conclusion

Caption: Workflow for comparing this compound and this compound N-oxide toxicity.

Conclusion

Based on the available evidence, this compound is demonstrably more toxic than its N-oxide form. This is primarily due to its efficient metabolic activation to reactive pyrrolic esters that cause significant liver damage and genotoxicity. While this compound N-oxide is a detoxification product, its potential for in vivo reduction to the parent alkaloid means it cannot be considered entirely non-toxic. Further quantitative in vivo studies in mammalian models are necessary to establish precise LD50 values and to fully delineate the dose-response relationships for both hepatotoxicity and genotoxicity of these two related compounds. This information is critical for accurate risk assessment and for guiding any potential therapeutic applications or safety evaluations.

References

A Comparative Analysis of Jacobine Content in Select Senecio Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Senecio, one of the largest genera of flowering plants, is notorious for its production of a diverse array of pyrrolizidine alkaloids (PAs), a class of secondary metabolites known for their hepatotoxic, genotoxic, and carcinogenic properties. Among these, Jacobine and its related compounds are of significant interest to researchers in toxicology, pharmacology, and drug development due to their potent biological activities. This guide provides a comparative overview of this compound content in different Senecio species, supported by experimental data and detailed methodologies for its quantification.

Quantitative Comparison of this compound and Total Pyrrolizidine Alkaloid Content

The concentration of this compound and other PAs can vary significantly between different Senecio species and even within populations of the same species due to genetic and environmental factors. The following table summarizes available quantitative data on this compound and total PA content in selected Senecio species. It is important to note that specific quantification of this compound is not always available in the literature; in such cases, total PA content is provided as an indicator of the plant's alkaloid-producing capacity.

SpeciesPlant PartThis compound Content (mg/g dry weight)Total Pyrrolizidine Alkaloid (PA) Content (mg/g dry weight)Citation(s)
Senecio jacobaea (Ragwort)FoliageNot explicitly quantified, but a major component in "this compound chemotypes"1.0 - 9.0[1]
Flowers and SeedsLower than foliageNot explicitly quantified[1]
Senecio alpinus (Alpine Ragwort)Leaves and StemsNot explicitly quantified; seneciphylline and senecionine are major PAs (>85%)19.0 - 22.0 (at the beginning of the season)[2]
Senecio vulgaris (Common Groundsel)Whole PlantNot explicitly quantified; senecionine and seneciphylline are major PAs0.16 - 0.25[1]
Senecio aquaticus (Marsh Ragwort)Whole PlantContains the same range of toxic alkaloids as S. jacobaeaNot explicitly quantified[3]

Note: The absence of a specific value for this compound content indicates that while its presence may be confirmed, quantitative data was not available in the cited literature. The total PA content can fluctuate based on the plant's developmental stage, season, and geographical location[2][4].

Experimental Protocols

Accurate quantification of this compound and other PAs is crucial for research and safety assessment. The following is a generalized protocol for the extraction and analysis of PAs from Senecio plant material using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Sample Preparation and Extraction
  • Plant Material Collection and Preparation: Collect fresh plant material (leaves, stems, flowers, or roots) and freeze-dry or oven-dry at a low temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder using a mill or mortar and pestle.

  • Extraction:

    • Weigh approximately 100 mg of the powdered plant material into a centrifuge tube.

    • Add 5 mL of an acidic extraction solvent (e.g., 0.05 M H₂SO₄ in 50% methanol or ethanol).

    • Vortex the mixture thoroughly and extract using ultrasonication for 30-60 minutes at room temperature.

    • Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes.

    • Carefully transfer the supernatant to a clean tube.

    • Repeat the extraction process on the plant material pellet with another 5 mL of the extraction solvent to ensure complete extraction.

    • Combine the supernatants.

Solid-Phase Extraction (SPE) for Sample Cleanup
  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it.

  • Sample Loading: Load the combined supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove polar impurities.

  • Elution: Elute the PAs from the cartridge with 5 mL of methanol into a clean collection tube.

  • Drying and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is typically used.

    • Mobile Phase: A gradient elution with two solvents is common:

      • Solvent A: Water with 0.1% formic acid or a low concentration of ammonium formate.

      • Solvent B: Acetonitrile or methanol with 0.1% formic acid or a low concentration of ammonium formate.

    • Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to a high percentage over several minutes to separate the different PAs.

    • Flow Rate: A flow rate of 0.2-0.4 mL/min is common.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for PA analysis.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and other target PAs must be determined using analytical standards.

    • Quantification: Create a calibration curve using certified reference standards of this compound to quantify its concentration in the plant extracts.

Visualizing Key Processes

To better understand the experimental workflow and the biological origin of this compound, the following diagrams have been generated using Graphviz.

Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis plant_material Senecio Plant Material (Dried and Powdered) extraction Extraction (Acidic Methanol/Ethanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe elution Elution spe->elution drying Drying and Reconstitution elution->drying lc_ms LC-MS/MS Analysis drying->lc_ms data_analysis Data Analysis and Quantification lc_ms->data_analysis pa_biosynthesis cluster_precursors Primary Metabolites cluster_pathway PA Biosynthesis arginine L-Arginine ornithine L-Ornithine arginine->ornithine putrescine Putrescine ornithine->putrescine spermidine Spermidine putrescine->spermidine hss Homospermidine Synthase (HSS) putrescine->hss spermidine->hss homospermidine Homospermidine hss->homospermidine oxidation_cyclization Oxidation & Cyclization homospermidine->oxidation_cyclization necine_base Necine Base (e.g., Retronecine) oxidation_cyclization->necine_base esterification Esterification necine_base->esterification necic_acid Necic Acid (from amino acids) necic_acid->esterification pyrrolizidine_alkaloid Pyrrolizidine Alkaloid (e.g., Senecionine, this compound) esterification->pyrrolizidine_alkaloid

References

Safety Operating Guide

Proper Disposal Procedures for Jacobine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Jacobine, a pyrrolizidine alkaloid. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this toxic and carcinogenic compound. Adherence to these guidelines is critical for personnel safety and environmental protection.

Immediate Safety Precautions

This compound is a potent toxin and suspected carcinogen. All handling and disposal procedures must be conducted with strict adherence to safety protocols to minimize exposure risk.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a fully fastened laboratory coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.[1]

  • Ventilation: All work with this compound, including weighing, dissolution, and disposal, must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]

  • Spill Management: In case of a spill, immediately evacuate the area and follow your institution's established spill cleanup protocol for highly toxic chemicals. Do not attempt to clean up a spill without proper training and equipment.

  • Emergency Contact: Ensure that emergency contact information is readily available and that all personnel are aware of the location of safety showers and eyewash stations.

Disposal of this compound Waste

This compound waste is classified as hazardous and must be disposed of accordingly. Under no circumstances should this compound or its contaminated materials be disposed of in general laboratory trash or down the drain.[1] The primary methods for disposal are through a licensed hazardous waste contractor or by chemical inactivation prior to disposal.

Disposal via Licensed Hazardous Waste Contractor

This is the most straightforward and recommended method for the disposal of pure this compound, heavily contaminated materials, and large quantities of waste.

Step-by-Step Procedure:

  • Segregation and Labeling:

    • Collect all this compound-contaminated waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The label must include the words "Hazardous Waste," "Toxic," and "Carcinogen," along with the full chemical name "this compound."

  • Container Management:

    • Keep the hazardous waste container securely closed when not in use.

    • Store the container in a designated, secure area away from incompatible materials.

  • Arranging Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed hazardous waste disposal contractor.

    • Provide the EHS office with an accurate inventory of the waste.

Chemical Inactivation of Small Quantities of this compound Waste

For trace amounts of this compound, such as in dilute solutions or on contaminated labware, chemical inactivation can be performed to render the waste non-hazardous before disposal. The following protocols are based on the known reactivity of pyrrolizidine alkaloids and general procedures for the degradation of toxic organic compounds. Note: These procedures should only be carried out by trained personnel.

This compound, being an ester, can be hydrolyzed under alkaline conditions to less toxic products. This method is suitable for aqueous solutions containing this compound.

Experimental Protocol:

  • Preparation: In a suitable container within a chemical fume hood, add the aqueous this compound waste.

  • Alkalinization: While stirring, slowly add a 1 M sodium hydroxide (NaOH) solution until the pH of the waste solution is ≥ 12.

  • Reaction: Continue stirring the solution at room temperature for at least 24 hours to ensure complete hydrolysis.

  • Neutralization: After 24 hours, neutralize the solution to a pH between 6 and 8 by slowly adding a 1 M hydrochloric acid (HCl) solution.

  • Disposal: The neutralized solution can now be disposed of down the drain with copious amounts of water, in accordance with local regulations.

Potassium permanganate is a strong oxidizing agent that can degrade a wide range of organic molecules, including alkaloids.[2][3][4] This method is effective for both solid and dissolved this compound waste.

Experimental Protocol:

  • Preparation:

    • For liquid waste, ensure it is in an aqueous solution.

    • For solid waste (e.g., contaminated paper towels), place it in a beaker with water to create a slurry.

  • Acidification: In a chemical fume hood, slowly add 3 M sulfuric acid to the waste until the pH is approximately 3.

  • Oxidation: While stirring, slowly add a 0.5 M solution of potassium permanganate (KMnO₄). The purple color of the permanganate will disappear as it reacts. Continue adding the KMnO₄ solution until a persistent purple color remains for at least one hour, indicating an excess of the oxidizing agent and complete reaction.

  • Quenching Excess Permanganate: Add a small amount of a reducing agent, such as sodium bisulfite, until the purple color disappears.

  • Neutralization and Disposal: Neutralize the solution to a pH between 6 and 8 with a saturated sodium bicarbonate solution. The resulting mixture, containing manganese dioxide precipitate, should be collected as hazardous waste for disposal through a licensed contractor.

Decontamination of Laboratory Equipment

All equipment that has come into contact with this compound must be thoroughly decontaminated.

Step-by-Step Procedure:

  • Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., ethanol or methanol) to remove the bulk of the this compound. Collect the rinsate as hazardous waste.

  • Soaking: Immerse the equipment in a 0.1 M sodium hydroxide solution for at least 24 hours to hydrolyze any remaining this compound.

  • Final Cleaning: After soaking, wash the equipment thoroughly with laboratory detergent and water.

  • Drying: Allow the equipment to air dry completely before reuse.

Data Presentation

The following table summarizes key quantitative parameters for the chemical inactivation procedures.

ParameterAlkaline HydrolysisPotassium Permanganate Oxidation
Target pH for Inactivation ≥ 12~ 3
Reaction Time ≥ 24 hours≥ 1 hour (with persistent purple color)
Final pH for Disposal 6 - 86 - 8
Reagent Concentration 1 M NaOH, 1 M HCl0.5 M KMnO₄, 3 M H₂SO₄

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

JacobineDisposalWorkflow This compound Disposal Decision Workflow Start This compound Waste Generated Assess_Quantity Assess Quantity and Nature of Waste Start->Assess_Quantity Pure_or_High_Concentration Pure this compound or High Concentration Waste Assess_Quantity->Pure_or_High_Concentration High Trace_Contamination Trace Contamination (e.g., dilute solutions, labware) Assess_Quantity->Trace_Contamination Low Licensed_Contractor Package, Label, and Store for Licensed Contractor Pure_or_High_Concentration->Licensed_Contractor Chemical_Inactivation Select Chemical Inactivation Method Trace_Contamination->Chemical_Inactivation End Waste Disposed Licensed_Contractor->End Alkaline_Hydrolysis Alkaline Hydrolysis Chemical_Inactivation->Alkaline_Hydrolysis Aqueous Permanganate_Oxidation Potassium Permanganate Oxidation Chemical_Inactivation->Permanganate_Oxidation Solid/Aqueous Neutralize_and_Dispose Neutralize and Dispose (as per protocol) Alkaline_Hydrolysis->Neutralize_and_Dispose Collect_as_Hazardous Collect as Hazardous Waste for Contractor Permanganate_Oxidation->Collect_as_Hazardous Neutralize_and_Dispose->End Collect_as_Hazardous->End

References

Essential Safety and Handling Protocols for Jacobine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Jacobine. Given the lack of comprehensive toxicological data for this compound, it is imperative to handle it with the utmost caution, assuming it is hazardous. This compound belongs to the class of pyrrolizidine alkaloids (PAs), many of which are known for their toxic effects[1][2][3]. The following procedures are designed to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment required when handling this compound. This is based on the material safety data sheet (MSDS) and general best practices for handling potentially toxic alkaloids[4][5][6][7].

Protection Type Equipment Specification Rationale & Notes
Respiratory Protection NIOSH-approved N100 or CEN-approved FFP3 particulate respirator.To be used as a backup to engineering controls. If a respirator is the sole means of protection, a full-face supplied-air respirator is mandatory[4]. This is critical to prevent inhalation of airborne dust particles.
Eye Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US) standards)[4].Protects eyes from dust particles and potential splashes.
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile)[8].Inspect gloves before each use. Remove and dispose of gloves immediately after contact. Consult the glove manufacturer's resistance guide for specific breakthrough times.
Body Protection Laboratory coat.Provides a removable barrier to protect skin and clothing from contamination[8].
Foot Protection Closed-toe shoes.Standard laboratory practice to protect feet from spills and falling objects.

Operational and Disposal Plan

This section provides step-by-step guidance for the safe handling and disposal of this compound.

Engineering Controls
  • Primary Control: Always handle this compound powder within a certified chemical fume hood or other approved local exhaust ventilation system to minimize inhalation exposure[4].

  • Safety Equipment: Ensure a safety shower and eye wash station are readily accessible and have been recently tested[8].

Handling Procedures

a. Preparation:

  • Don all required PPE as specified in the table above.

  • Prepare the designated work area within the fume hood by covering the surface with absorbent, disposable bench paper.

  • Assemble all necessary equipment (spatulas, weigh boats, containers) inside the fume hood before opening the primary this compound container.

b. Weighing and Aliquoting:

  • Gently open the container inside the fume hood to avoid creating airborne dust.

  • Use a dedicated spatula to carefully transfer the desired amount of this compound to a weigh boat or secondary container.

  • Keep the primary container sealed when not in use[8].

  • If preparing solutions, add the solvent to the weighed this compound powder slowly to prevent splashing.

c. Post-Handling:

  • Securely seal all containers containing this compound.

  • Decontaminate any equipment used by wiping with an appropriate solvent and then washing.

  • Wipe down the work surface within the fume hood.

  • Carefully fold the disposable bench paper inward, enclosing any potential contamination, and place it in the designated solid hazardous waste container.

  • Remove PPE in the correct order (gloves first, followed by lab coat, then eye and respiratory protection) to avoid cross-contamination.

  • Wash hands thoroughly with soap and water after removing PPE[4].

Contingency Plan: Spills and Exposure

a. Spill Response:

  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or outside of a containment area.

  • Secure: Restrict access to the spill area.

  • Assess: Wear appropriate PPE, including respiratory protection, before approaching the spill[4].

  • Contain & Clean:

    • For small powder spills, gently cover with absorbent material.

    • Do not dry sweep. Carefully collect the material using a scoop or wet paper towels and place it into a sealed container for hazardous waste disposal.

    • Avoid generating dust during cleanup[4].

    • Decontaminate the spill area thoroughly.

b. First Aid Measures[4]:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with soap and plenty of water. Consult a doctor[4].

  • Eye Contact: Immediately flush eyes with pure water for at least 15 minutes, holding eyelids open. Consult a doctor[4].

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[4].

Disposal Plan

All this compound waste is considered hazardous. Segregate waste streams as described below.

  • Solid Waste:

    • Place all contaminated solid materials, including used gloves, bench paper, weigh boats, and contaminated PPE, into a dedicated, clearly labeled hazardous waste container[9].

    • This container should be a sturdy, sealable plastic container or a double-bagged, sealed polyethylene bag[9].

  • Excess/Unused this compound:

    • Do not dispose of this compound down the drain or in regular trash[4].

    • Keep excess or expired this compound in its original, sealed container.

  • Final Disposal:

    • All this compound waste must be disposed of through a licensed hazardous material disposal company[4].

    • The recommended disposal method is incineration in a facility equipped with an afterburner and scrubber to ensure complete destruction and prevent environmental release[4].

    • Ensure compliance with all federal, state, and local regulations for hazardous waste disposal[4].

Workflow Visualization

The following diagram illustrates the essential workflow for safely handling and disposing of this compound.

Jacobine_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal prep_ppe Don Required PPE prep_area Prepare Fume Hood prep_ppe->prep_area handle_weigh Weigh/Aliquot this compound prep_area->handle_weigh handle_use Perform Experiment handle_weigh->handle_use post_decon Decontaminate Equipment handle_use->post_decon emergency_spill Spill Cleanup handle_use->emergency_spill If Spill Occurs emergency_exposure First Aid Measures handle_use->emergency_exposure post_clean Clean Work Area post_decon->post_clean post_doff Doff PPE Correctly post_clean->post_doff post_wash Wash Hands post_doff->post_wash disp_collect Collect Contaminated Solids post_doff->disp_collect disp_transfer Arrange Licensed Disposal disp_collect->disp_transfer disp_collect->disp_transfer

Caption: Workflow for safe handling, disposal, and emergency response for this compound.

References

×

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。